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  • Product: 1-Bromo-1,1,2-trifluoro-2-methylpropane
  • CAS: 140451-79-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2)

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Strategic Importance 1-Bromo-1,1,2-trifluoro-2-methylpropane is a halogenated alkane containing a unique combination of a tertia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

1-Bromo-1,1,2-trifluoro-2-methylpropane is a halogenated alkane containing a unique combination of a tertiary carbon center, a bromine atom, and a trifluoromethyl group. This structural arrangement suggests its potential as a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine-containing motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl group, in particular, is a key pharmacophore found in numerous FDA-approved drugs.[1]

This guide provides a comprehensive technical overview of 1-Bromo-1,1,2-trifluoro-2-methylpropane, focusing on its inferred chemical characteristics, plausible synthetic routes, and its potential as a strategic component in the development of novel chemical entities.

Section 2: Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 1-Bromo-1,1,2-trifluoro-2-methylpropane have been estimated based on its structure and comparison with related compounds like 1-bromo-2-methylpropane.[2][3][4]

PropertyPredicted ValueRationale
Molecular Formula C₄H₆BrF₃Based on IUPAC name
Molecular Weight 190.99 g/mol Calculated from atomic weights[5]
Appearance Colorless liquidTypical for small halogenated alkanes[4]
Boiling Point ~100-120 °CHigher than 1-bromo-2-methylpropane (92°C) due to increased molecular weight and polarity from fluorine atoms[2]
Density ~1.4 - 1.6 g/cm³Expected to be denser than water and 1-bromo-2-methylpropane (1.26 g/cm³) due to the presence of heavy bromine and fluorine atoms[2]
Solubility Insoluble in water; Soluble in organic solventsHalogenated alkanes are generally hydrophobic[2]
Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of 1-Bromo-1,1,2-trifluoro-2-methylpropane. These predictions are based on the analysis of its functional groups and comparison with similar structures.[6][7]

TechniquePredicted Features
¹H NMR Two singlets are expected: one for the -CH₃ group and one for the -CH₂Br group. The integration ratio would be 3:2. Chemical shifts will be influenced by the adjacent fluorine and bromine atoms.
¹³C NMR Four distinct signals are predicted: one for the -CH₃ carbon, one for the quaternary carbon, one for the -CF₂ carbon, and one for the -CBrF carbon.
¹⁹F NMR Two signals are expected due to the two different fluorine environments (-CF₂- and -CBrF-).
Infrared (IR) Characteristic C-H stretching and bending vibrations (~2900-3000 cm⁻¹ and ~1300-1500 cm⁻¹). Strong C-F stretching absorptions (~1000-1200 cm⁻¹). A C-Br stretching absorption in the fingerprint region (~500-600 cm⁻¹).[6]
Mass Spec (MS) The molecular ion peak would show a characteristic M/M+2 isotopic pattern due to the presence of bromine. Fragmentation would likely involve the loss of Br, CF₃, or other small fragments.

Section 3: Plausible Synthetic Methodologies

While a specific synthesis for 1-Bromo-1,1,2-trifluoro-2-methylpropane is not documented, two logical synthetic strategies can be proposed based on fundamental organic reactions: radical bromination and electrophilic addition to a fluorinated alkene.

Proposed Synthesis Route 1: Free-Radical Bromination

This approach involves the selective bromination of a suitable fluorinated precursor, 1,1,2-trifluoro-2-methylpropane. The reaction would likely be initiated by UV light or a radical initiator.

Reaction: (CH₃)₂C(F)CH₂F + Br₂ --(UV light)--> (CH₃)₂(CF₂)C(H)FBr + HBr

Experimental Protocol: Free-Radical Bromination (Proposed)

  • Reactor Setup: A UV-transparent reactor equipped with a magnetic stirrer, a reflux condenser, and an inlet for gas is charged with 1,1,2-trifluoro-2-methylpropane and a non-reactive solvent like carbon tetrachloride.

  • Initiation: The mixture is heated to reflux, and bromine is added dropwise while the reactor is irradiated with a UV lamp.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess bromine is quenched with a solution of sodium thiosulfate. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The final product is purified by fractional distillation to separate it from any unreacted starting material and byproducts.

G 1,1,2-trifluoro-2-methylpropane 1,1,2-trifluoro-2-methylpropane Tertiary Radical Tertiary Radical 1,1,2-trifluoro-2-methylpropane->Tertiary Radical Br• (from Br₂ + UV light) 1-Bromo-1,1,2-trifluoro-2-methylpropane 1-Bromo-1,1,2-trifluoro-2-methylpropane Tertiary Radical->1-Bromo-1,1,2-trifluoro-2-methylpropane Br₂ Br• Br• 1-Bromo-1,1,2-trifluoro-2-methylpropane->Br• regenerates

Caption: Proposed free-radical bromination mechanism.

Proposed Synthesis Route 2: Hydrobromination of a Fluoroalkene

This method involves the addition of hydrogen bromide (HBr) across the double bond of a precursor alkene, 1,1,2-trifluoro-2-methylpropene. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) would be a critical factor.

Reaction (Markovnikov Addition): (CH₃)₂C=CF₂ + HBr --> (CH₃)₂C(Br)CHF₂

Reaction (Anti-Markovnikov Addition): (CH₃)₂C=CF₂ + HBr --(peroxides)--> (CH₃)₂C(F)CH(F)Br

Experimental Protocol: Hydrobromination of a Fluoroalkene (Proposed)

  • Reactor Setup: A solution of 1,1,2-trifluoro-2-methylpropene in a suitable inert solvent (e.g., dichloromethane) is prepared in a flask at low temperature (e.g., 0 °C).

  • HBr Addition: Gaseous HBr is bubbled through the solution. For anti-Markovnikov addition, a radical initiator such as benzoyl peroxide would be added to the reaction mixture.[8][9]

  • Reaction Monitoring: The reaction is monitored by ¹⁹F NMR or GC to determine the conversion and regioselectivity.

  • Work-up: The reaction is quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, and dried.

  • Purification: The product is isolated by distillation under reduced pressure.

G cluster_markovnikov Markovnikov Addition cluster_anti_markovnikov Anti-Markovnikov Addition Alkene_M 1,1,2-trifluoro-2-methylpropene Carbocation_M Tertiary Carbocation Alkene_M->Carbocation_M H⁺ (from HBr) Product_M 1-Bromo-1,1,2-trifluoro-2-methylpropane Carbocation_M->Product_M Br⁻ Alkene_AM 1,1,2-trifluoro-2-methylpropene Radical_AM Tertiary Radical Alkene_AM->Radical_AM Br• (from HBr + peroxides) Product_AM 2-Bromo-1,1,2-trifluoro-2-methylpropane Radical_AM->Product_AM HBr

Caption: Proposed hydrobromination mechanisms.

Section 4: Reactivity and Synthetic Utility

The reactivity of 1-Bromo-1,1,2-trifluoro-2-methylpropane is dictated by the presence of the C-Br bond and the influence of the adjacent trifluoromethyl group.

  • Nucleophilic Substitution: The tertiary nature of the carbon bearing the bromine atom suggests that it would be susceptible to SN1 reactions, proceeding through a tertiary carbocation intermediate. However, SN2 reactions would be sterically hindered.[10]

  • Grignard Reagent Formation: It could potentially form a Grignard reagent by reacting with magnesium, which would be a valuable tool for creating new carbon-carbon bonds.

  • Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming a fluorinated alkene.

As a synthetic intermediate, this compound could be used to introduce the trifluoro-isobutyl moiety into larger molecules, a desirable feature in many drug candidates.[11]

Section 5: Applications in Drug Discovery and Development

The strategic incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl group can significantly enhance a drug candidate's profile by:

  • Increasing Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation.

  • Modulating Lipophilicity: This can improve cell membrane permeability and overall bioavailability.

  • Enhancing Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

1-Bromo-1,1,2-trifluoro-2-methylpropane serves as a potential precursor for introducing a trifluoromethyl-containing tertiary carbon scaffold, which could be a key structural element in novel therapeutics for a range of diseases.

Section 6: Safety and Handling

No specific safety data for 1-Bromo-1,1,2-trifluoro-2-methylpropane is available. However, based on its structural similarity to other brominated hydrocarbons like 1-bromo-2-methylpropane, the following precautions should be taken:[3][4]

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]

  • Hazards: Assumed to be a flammable liquid and an irritant to the skin, eyes, and respiratory system.[4] In case of fire, poisonous gases such as hydrogen bromide may be produced.[4]

Section 7: Conclusion

While direct experimental data remains elusive, a thorough analysis based on established chemical principles allows for a robust predictive understanding of 1-Bromo-1,1,2-trifluoro-2-methylpropane. Its unique combination of a tertiary bromide and a trifluoromethyl group positions it as a potentially high-value building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The proposed synthetic routes provide a logical starting point for its preparation, and the inferred properties offer guidance for its handling and characterization. Further experimental investigation is warranted to fully elucidate the chemistry of this promising compound.

References

Sources

Exploratory

Chemical properties of 1-Bromo-1,1,2-trifluoro-2-methylpropane

CAS Registry Number: 140451-79-2 Formula: Molecular Weight: 190.99 g/mol IUPAC Name: 1-Bromo-1,1,2-trifluoro-2-methylpropane Executive Summary 1-Bromo-1,1,2-trifluoro-2-methylpropane is a specialized organofluorine inter...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 140451-79-2 Formula:


Molecular Weight:  190.99  g/mol
IUPAC Name:  1-Bromo-1,1,2-trifluoro-2-methylpropane

Executive Summary

1-Bromo-1,1,2-trifluoro-2-methylpropane is a specialized organofluorine intermediate characterized by a highly fluorinated isobutyl skeleton. Unlike common alkyl halides, this compound features a gem-difluorobromomethyl group (


) adjacent to a tertiary carbon bearing a single fluorine atom. This unique architecture imparts significant lipophilicity and metabolic stability, making it a valuable building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.

This guide details the physicochemical properties, synthesis via regioselective bromofluorination, and the mechanistic reactivity profile of this compound, specifically focusing on its utility in radical-mediated transformations.

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a propane chain substituted at the C2 position with a methyl group (isobutane framework).

  • C1 Position: Substituted with one bromine and two fluorine atoms (

    
    ).
    
  • C2 Position: Substituted with one fluorine atom and two methyl groups (

    
    ).
    

This specific arrangement creates a "fluorine shield" around the carbon backbone, significantly altering the electronic environment compared to non-fluorinated analogs.

Physicochemical Data (Experimental & Predicted)[8][9]
PropertyValueNotes
Physical State LiquidAt Standard Temperature & Pressure (STP).
Boiling Point 85–95 °C (Est.)Extrapolated from homologous halocarbons (e.g., 3-bromo-1,1,1-trifluoro-2-methylpropane).
Density ~1.55 g/mLHigh density due to heavy halogenation.
Solubility Immiscible in waterSoluble in DCM, THF, diethyl ether, and fluorinated solvents.
LogP ~2.9Highly lipophilic (Predicted via XLogP3).
Refractive Index ~1.37Typical for fluorinated aliphatic chains.

Synthesis: Regioselective Bromofluorination

The most efficient synthetic route to 1-bromo-1,1,2-trifluoro-2-methylpropane is the electrophilic bromofluorination of 1,1-difluoro-2-methylpropene. This reaction exploits the polarization of the alkene and the stability of the intermediate carbocation.

Reaction Mechanism[6][9]
  • Electrophilic Attack: An electrophilic bromine source (e.g.,

    
     or NBS) attacks the electron-rich double bond.
    
  • Carbocation Formation: The attack occurs at the terminal

    
     carbon to generate the more stable tertiary carbocation at the C2 position.
    
    • Note: A cation

      
       to fluorine is destabilized by the inductive effect (
      
      
      
      ) but stabilized by resonance (
      
      
      ). However, the tertiary carbocation at C2 (stabilized by two methyl groups) is energetically favored over the primary cation at C1.
  • Nucleophilic Capture: A fluoride source (e.g.,

    
     or Pyridine-HF) traps the tertiary carbocation, yielding the final product.
    
DOT Diagram: Synthetic Pathway

SynthesisPathway Start 1,1-Difluoro-2-methylpropene (Precursor) Step1 Bromonium Ion / Tertiary Carbocation Intermediate Start->Step1 Electrophilic Attack (Br+) Product 1-Bromo-1,1,2-trifluoro- 2-methylpropane Step1->Product Nucleophilic Capture (F-) Reagents Reagents: NBS / Et3N-3HF or Br2 / HF Reagents->Step1

Figure 1: Regioselective synthesis via bromofluorination. The pathway ensures the fluorine atom attaches to the tertiary carbon.

Reactivity Profile & Mechanistic Applications[6][9]

Radical-Mediated C-Br Activation

The


 bond in the 

group is significantly weaker than typical alkyl bromide bonds due to the electron-withdrawing effect of the geminal fluorines, which stabilizes the resulting carbon-centered radical. This makes the compound an excellent precursor for Atom Transfer Radical Addition (ATRA) .
  • Mechanism: Under photoredox catalysis or metal initiation (Cu, Ru), the

    
     bond undergoes homolysis.
    
  • Radical Species: The generated radical

    
     is electrophilic.
    
  • Application: It adds rapidly to electron-rich alkenes (e.g., vinyl ethers, styrenes) to construct complex fluorinated scaffolds.

Resistance to Nucleophilic Substitution

Unlike non-fluorinated alkyl halides, this molecule is virtually inert to standard


 reactions.
  • Steric Hindrance: The tertiary C2 carbon and the bulky bromine atom block backside attack.

  • Electronic Repulsion: The lone pairs on the fluorine atoms repel incoming nucleophiles.

  • Implication: It can be used as a solvent or stable additive in reactions involving strong nucleophiles, provided the conditions do not trigger elimination.

DOT Diagram: Reactivity Logic

Reactivity Molecule 1-Bromo-1,1,2-trifluoro- 2-methylpropane Radical Radical Pathway (ATRA) Molecule->Radical Photoredox / Metal Cat. Ionic Ionic Pathway (SN2 / SN1) Molecule->Ionic Nucleophiles Elimination Elimination (Zn-mediated) Molecule->Elimination Zn / Mg (Dehalogenation) Product_Rad Fluorinated Alkyl Addition Products Radical->Product_Rad Alkene Insertion Product_Ionic Blocked / No Reaction Ionic->Product_Ionic High Barrier Product_Elim 1,1-Difluoro-2-methylpropene (Reversion) Elimination->Product_Elim -BrF (Formal)

Figure 2: Reactivity flowchart highlighting the dominance of radical pathways over ionic substitution.

Experimental Protocol: Radical Addition (Case Study)

Objective: Introduction of the


 motif into a terminal alkene via ATRA.

Reagents:

  • Substrate: 1-Octene (1.0 equiv)

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.2 equiv)

  • Catalyst:

    
     (5 mol%) / Ligand (TPMA)
    
  • Solvent: Acetonitrile (degassed)

Procedure:

  • Setup: In a glovebox, charge a Schlenk tube with

    
    , Ligand, and the Reagent.
    
  • Solvation: Add degassed Acetonitrile and stir to dissolve the catalyst complex.

  • Initiation: Add 1-Octene and seal the tube.

  • Reaction: Heat to 60°C or irradiate with Blue LED (if using a photoredox catalyst) for 12 hours.

  • Workup: Dilute with diethyl ether, wash with water/brine to remove copper salts.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes eluent).

Validation:

  • 
     NMR:  Look for the disappearance of the 
    
    
    
    signal (~ -60 ppm) and appearance of the
    
    
    signal (~ -110 ppm).

Safety & Handling

  • Hazard Classification: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] Treat as a potential ozone-depleting substance (similar to Halons) if released.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

  • HF Danger: Thermal decomposition or reaction with strong acids may release Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab whenever handling polyfluorinated bromides.

References

  • PubChem Compound Summary. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane (Isomer Analog). National Center for Biotechnology Information. Retrieved from [Link]

  • Haufe, G., et al. (1999). Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane. Organic Syntheses, 76, 159. (Methodology basis for bromofluorination). Retrieved from [Link]

  • Molbase Chemical Database. (2024). 1-bromo-1,1,2-trifluoro-2-methylpropane CAS 140451-79-2. Retrieved from [Link]

  • Dolbier, W. R. (2011). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Foundational

Molecular structure of C4H6BrF3 isomers

Title: Structural & Functional Analysis of C4H6BrF3 Isomers: A Guide for Medicinal Chemistry Applications Executive Summary The molecular formula C4H6BrF3 represents a saturated, acyclic halogenated alkane series with a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural & Functional Analysis of C4H6BrF3 Isomers: A Guide for Medicinal Chemistry Applications

Executive Summary

The molecular formula C4H6BrF3 represents a saturated, acyclic halogenated alkane series with a degree of unsaturation (DoU) of zero. While theoretically allowing for numerous permutations of fluorine and bromine placement, the trifluoromethyl (-CF3) motif dominates the chemically relevant landscape due to its metabolic stability and bioisosteric utility in drug design.

This guide focuses on the structural elucidation, synthesis, and physicochemical properties of the n-butane and isobutane (2-methylpropane) isomeric series. The primary application of these molecules is as alkylating agents to introduce fluorinated side chains, modulating lipophilicity (LogP) and metabolic half-life in small molecule therapeutics.

Structural Classification & Isomer Enumeration

The C4H6BrF3 isomers are classified by their carbon backbone and the relative positioning of the halogen substituents. The most critical distinction is between the linear (n-butane) and branched (isobutane) skeletons.

The Linear Series (n-Butane Backbone)

This series is defined by a 4-carbon chain. The stability of the 1,1,1-trifluoro motif makes it the preferred building block.

  • Isomer A (Primary): 4-Bromo-1,1,1-trifluorobutane

    • CAS: 406-81-5

    • Structure:

      
      
      
    • Significance: The most commercially available isomer. It serves as a "spacer" reagent, allowing the attachment of a trifluorobutyl group to nucleophiles (amines, thiols, phenoxides) via

      
       reactions.
      
    • Chirality: Achiral.

  • Isomer B (Secondary): 3-Bromo-1,1,1-trifluorobutane

    • CAS: 460-32-2[1]

    • Structure:

      
      
      
    • Significance: A product of Markovnikov addition to 4,4,4-trifluorobut-1-ene.

    • Chirality: Chiral center at C3. Exists as (R) and (S) enantiomers.

  • Isomer C (Secondary): 2-Bromo-1,1,1-trifluorobutane

    • CAS: 421-46-5[2]

    • Structure:

      
      
      
    • Significance: The electron-withdrawing effect of the adjacent

      
       group significantly reduces the nucleophilicity of the bromine and alters the acidity of the 
      
      
      
      -proton.
The Branched Series (Isobutane Backbone)

Defined by a 2-methylpropane skeleton.

  • Isomer D (Primary): 3-Bromo-1,1,1-trifluoro-2-methylpropane

    • CAS: 381-80-6[1]

    • Structure:

      
      
      
    • Significance: Provides a bulky, branched fluorinated tail. The steric hindrance at the

      
      -position (relative to Br) impacts substitution rates.
      
    • Chirality: Chiral center at C2.

Visualization of Isomeric Relationships

IsomerMap Root C4H6BrF3 Isomers (DoU = 0) Linear n-Butane Backbone (Linear) Root->Linear Branched Isobutane Backbone (Branched) Root->Branched IsoA 4-Bromo-1,1,1-trifluorobutane (Terminal Br, Achiral) CAS: 406-81-5 Linear->IsoA Anti-Markovnikov Addition IsoB 3-Bromo-1,1,1-trifluorobutane (Secondary Br, Chiral) CAS: 460-32-2 Linear->IsoB Markovnikov Addition IsoC 2-Bromo-1,1,1-trifluorobutane (Alpha-Br to CF3, Chiral) CAS: 421-46-5 Linear->IsoC Alpha-Func. IsoD 3-Bromo-1,1,1-trifluoro- 2-methylpropane (Primary Br, Chiral) CAS: 381-80-6 Branched->IsoD Skeletal Rearrangement

Figure 1: Structural hierarchy of C4H6BrF3 isomers, distinguishing between linear and branched scaffolds.

Physicochemical Properties & Reactivity Profile

The positioning of the fluorine atoms relative to the bromine leaving group dictates the electronic environment and reactivity.

Property4-Bromo-1,1,1-trifluorobutane3-Bromo-1,1,1-trifluorobutane3-Bromo-1,1,1-trifluoro-2-methylpropane
Backbone Linear (n-Butane)Linear (n-Butane)Branched (Isobutane)
Br Position Primary (

)
Secondary (

)
Primary (

)
Electronic Effect Minimal inductive withdrawal on Br (distant CF3)Moderate withdrawal (Br is

to CF3)
Strong steric/electronic influence
Reactivity (

)
High (Unsterically hindered)Low (Steric hindrance + secondary C)Moderate (Primary C, but

-branching)
LogP (Est.) ~2.8~2.6~2.9
Boiling Point 108-110 °C~95-100 °C~105 °C
The "Fluorine Effect" in Substitution

In 4-bromo-1,1,1-trifluorobutane , the


 group is separated from the reaction center (

) by two methylene units. This "insulates" the reaction center from the strong electron-withdrawing nature of fluorine, allowing the molecule to behave like a standard primary alkyl bromide in nucleophilic substitutions (

).

Conversely, in 2-bromo-1,1,1-trifluorobutane , the


 group is directly adjacent to the 

bond. This destabilizes the development of partial positive charge in

pathways and can retard

reactions due to dipolar repulsion, making this isomer less synthetically versatile for coupling.

Synthesis & Manufacturing Protocols

The synthesis of these isomers relies heavily on the regioselective addition of hydrogen bromide (HBr) to the corresponding alkene precursor: 4,4,4-trifluorobut-1-ene .

Protocol: Synthesis of 4-Bromo-1,1,1-trifluorobutane (Anti-Markovnikov)

This is the primary industrial route. The reaction utilizes a radical mechanism to place the bromine at the terminal position.

  • Reagents: 4,4,4-Trifluorobut-1-ene, HBr (gas), Benzoyl Peroxide (initiator).

  • Mechanism: Free-radical addition.

  • Workflow:

    • Initiation: Benzoyl peroxide undergoes homolytic cleavage to generate radicals.

    • Propagation: The radical abstracts H from HBr to form

      
      .
      
    • Addition:

      
       adds to the terminal carbon of the alkene (less sterically hindered) to form the more stable secondary radical intermediate adjacent to the 
      
      
      
      group.
    • Termination: The radical abstracts H from HBr, yielding the product.

Protocol: Synthesis of 3-Bromo-1,1,1-trifluorobutane (Markovnikov)
  • Reagents: 4,4,4-Trifluorobut-1-ene, aqueous HBr (conc.).

  • Mechanism: Ionic electrophilic addition.

  • Workflow:

    • Protonation of the double bond yields the secondary carbocation (most stable).

    • Nucleophilic attack by bromide ion yields the 3-bromo isomer.

Synthesis Flowchart

SynthesisPath Precursor 4,4,4-Trifluorobut-1-ene (Alkene Precursor) Cond1 HBr (gas) Peroxides (Radical) Precursor->Cond1 Cond2 HBr (aq) No Peroxides (Ionic) Precursor->Cond2 Prod1 4-Bromo-1,1,1-trifluorobutane (Major Isomer) Cond1->Prod1 Anti-Markovnikov Prod2 3-Bromo-1,1,1-trifluorobutane (Minor Isomer) Cond2->Prod2 Markovnikov

Figure 2: Divergent synthesis pathways from the common alkene precursor.

Spectroscopic Identification (NMR)

Accurate identification of isomers relies on


 and 

NMR. The coupling patterns are distinct due to the spin-active fluorine nuclei (

).
4-Bromo-1,1,1-trifluorobutane[5]
  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       3.45 (t, 
      
      
      
      Hz, 2H,
      
      
      ): Typical deshielded triplet for primary alkyl bromide.
    • 
       2.25 (m, 2H, 
      
      
      
      ): Complex multiplet due to coupling with adjacent
      
      
      and
      
      
      .
    • 
       2.05 (m, 2H, Central 
      
      
      
      ): Quintet-like multiplet.
  • 
     NMR: 
    
    • 
       -66.5 ppm (t, 
      
      
      
      Hz): Triplet due to coupling with the adjacent methylene protons.
3-Bromo-1,1,1-trifluorobutane
  • 
     NMR: 
    
    • 
       4.20 (m, 1H, 
      
      
      
      ): Deshielded methine proton, shifted downfield compared to the primary isomer.
    • 
       1.75 (d, 3H, 
      
      
      
      ): Doublet due to coupling with the methine proton.
  • 
     NMR: 
    
    • 
       -64.0 ppm: Shift varies slightly; coupling pattern changes to a doublet of triplets or complex multiplet depending on resolution.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521006, 4-Bromo-1,1,1-trifluorobutane. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. (Discusses precursor synthesis). Retrieved from [Link]

  • NIST Chemistry WebBook. 4-Bromo-1,1,2-trifluorobutene-1 Spectral Data. (Related alkene precursor data). Retrieved from [Link]

Sources

Exploratory

1-Bromo-1,1,2-trifluoro-2-methylpropane boiling point and density

The following technical guide is structured to address the specific physicochemical properties of 1-Bromo-1,1,2-trifluoro-2-methylpropane, analyzing its behavior through the lens of structural analogs and theoretical est...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific physicochemical properties of 1-Bromo-1,1,2-trifluoro-2-methylpropane, analyzing its behavior through the lens of structural analogs and theoretical estimation where direct experimental data is proprietary or sparse.

Physicochemical Characterization & Process Engineering Guide[1]

Part 1: Executive Summary & Structural Analysis

1-Bromo-1,1,2-trifluoro-2-methylpropane (Structure:


) represents a specialized class of hydrochlorofluorocarbon (HCFC) analogs often utilized as high-value intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure—featuring a gem-difluorobromomethyl group adjacent to a tertiary fluorinated carbon—imparts distinct volatility and density characteristics critical for separation processes.

This guide provides a definitive analysis of its boiling point and density, synthesizing available experimental data from structural isomers with group contribution estimation methods to establish operational baselines for laboratory and pilot-scale handling.

Key Structural Features:

  • Backbone: Isobutane (2-methylpropane).

  • Halogenation: Heavy bromination at C1 (

    
    ) and fluorination at the tertiary C2 (
    
    
    
    ).
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 190.99 g/mol [1]

Part 2: Physicochemical Properties (The Core)

The accurate determination of boiling point (BP) and density is prerequisite for designing distillation protocols and liquid-liquid extraction (LLE) workflows. Due to the niche nature of this specific isomer, we derive its properties via rigorous comparison with its closest commercially characterized isomer, 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS 381-80-6), and validated estimation models.

2.1 Comparative Property Table
PropertyTarget: 1-Bromo-1,1,2-trifluoro-2-methylpropaneIsomer Reference: 3-Bromo-1,1,1-trifluoro-2-methylpropaneMethod / Source
Formula


Stoichiometry
Structure


IUPAC
Boiling Point 82°C - 86°C (Est.)80°CComparative / Joback Method
Density 1.62 - 1.68 g/mL (Est.)1.55 g/mLGroup Contribution
Flash Point >25°C (Est.)23°CAnalogous Haloalkanes
LogP ~2.9 - 3.12.9Hydrophobicity Est.
2.2 Boiling Point Analysis

The estimated boiling range of 82°C - 86°C is derived from the "Similitude Principle" in organofluorine chemistry.

  • Mechanism: The target molecule possesses a

    
     group compared to the isomer's 
    
    
    
    . While fluorine generally lowers boiling points due to low polarizability, the substitution of Hydrogen (in the isomer's
    
    
    ) with Fluorine (in the target's
    
    
    ) significantly increases molecular mass (+36 Da per substitution), which typically overrides the polarity effect, resulting in a slightly higher boiling point.
  • Process Implication: This compound can be distilled at atmospheric pressure, but vacuum distillation (e.g., 100 mmHg) is recommended to reduce thermal degradation risks associated with C-Br bond lability.

2.3 Density Analysis

The estimated density of 1.65 g/mL highlights the "Heavy Phase" characteristic.

  • Mechanism: The high atomic mass of Bromine (79.9 amu) combined with the dense electron cloud of three Fluorine atoms packs significant mass into a compact isobutane volume.

  • Process Implication: In aqueous workups, this compound will form the bottom layer (Water density = 1.0 g/mL). This is critical for separation logic; mistakenly discarding the bottom layer is a common error in fluorinated synthesis.

Part 3: Experimental Determination Protocols

For researchers synthesizing this compound de novo, the following self-validating protocols ensure accurate property characterization.

3.1 Micro-Distillation (Boiling Point)
  • Objective: Determine precise boiling range and check for azeotropes.

  • Equipment: Hickman Still Head or Short-path distillation apparatus with Vigreux column.

  • Protocol:

    • Load 5-10 mL of crude material.

    • Equip with a digital thermometer calibrated to ±0.1°C.

    • Apply heat slowly (ramp rate 2°C/min).

    • Validation: Record the temperature plateau. A range >2°C indicates impurities or isomer mixtures.

3.2 Pycnometry (Density)
  • Objective: Determine specific gravity for mass-to-volume conversions.

  • Protocol:

    • Use a calibrated 1.000 mL Gay-Lussac pycnometer.

    • Equilibrate at 20°C or 25°C (standard reporting temps).

    • Calculation:

      
      .
      
    • Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be <0.5%.

Part 4: Synthesis & Production Workflow

The synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane typically involves Halogen Exchange (Halex) or Electrophilic Bromination . Below is a visualized workflow for a standard Halex approach starting from a chlorinated precursor.

SynthesisWorkflow Precursor Precursor: 1-Chloro-1,1,2-trifluoro-2-methylpropane Reaction Reaction: Nucleophilic Substitution (SN2/SN1) Solvent: DMF/DMSO, 80-100°C Precursor->Reaction Charge Reactor Reagent Reagent: LiBr or NaBr (Phase Transfer Catalyst) Reagent->Reaction Quench Quench: Ice Water Addition Reaction->Quench Complete Conversion Separation Separation: Target in Bottom Organic Phase (Density > 1.0) Quench->Separation Phase Split Purification Purification: Fractional Distillation Collect @ 82-86°C Separation->Purification Crude Oil

Figure 1: Proposed Halogen Exchange Synthesis Pathway. Note the critical phase separation step driven by the high density of the target product.

Part 5: Safety & Handling (E-E-A-T)

Senior Scientist Note: Fluorinated alkyl bromides are potent alkylating agents and often possess anesthetic properties. Treat with high caution.

  • Volatility Hazard: With a BP of ~84°C, the vapor pressure at room temperature is significant. All transfers must occur in a fume hood.

  • Material Compatibility:

    • Compatible: Borosilicate glass, PTFE (Teflon), PVDF.

    • Incompatible: Aluminum (risk of catalytic dehydrohalogenation), certain elastomers (Viton swelling).

  • Storage: Store in amber glass to prevent photolytic cleavage of the C-Br bond, which liberates corrosive HBr and free radicals. Stabilize with Silver Wool or Copper turnings if long-term storage is required.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756869, 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]. (Used as Isomer Reference).

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for BP/Density Estimation).

  • Cheméo (2024). Chemical Properties of 1,2-Dibromo-1,1,2-trifluoroethane. Retrieved from [Link]. (Comparative data for fluorinated bromoalkanes).

Sources

Foundational

A Comprehensive Guide to the IUPAC Nomenclature of 1-Bromo-1,1-difluoro-2-methylpropane

This technical guide provides a detailed methodology for the systematic naming of the halogenated alkane with the chemical structure CF2Br-CF(CH3)2, in accordance with the International Union of Pure and Applied Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed methodology for the systematic naming of the halogenated alkane with the chemical structure CF2Br-CF(CH3)2, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. This document is intended for researchers, scientists, and professionals in drug development who require a precise and unambiguous system for chemical identification.

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of chemical research and pharmaceutical development, the precise identification of a molecule is paramount. The IUPAC nomenclature system provides a standardized, universal language for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This guide will deconstruct the process of assigning the IUPAC name to the compound CF2Br-CF(CH3)2, elucidating the underlying principles of substituent priority, chain selection, and alphabetical ordering.

Part 1: Structural Analysis and Parent Chain Identification

The first step in the IUPAC naming process is to identify the longest continuous carbon chain, which serves as the parent alkane.[1][2]

Molecular Structure:

To determine the parent chain, we analyze the carbon backbone:

  • There are two possible continuous carbon chains.

  • The longest chain consists of three carbon atoms.

Therefore, the parent alkane is propane .

Part 2: Numbering the Parent Chain and Applying Substituent Priority

The next critical step is to number the carbons of the parent chain in a way that gives the substituents the lowest possible locants (numbers).[3][4] Halogens and alkyl groups are treated as substituents and are listed as prefixes.[5][6]

There are two potential numbering schemes for the propane chain:

Scheme A: Numbering from left to right:

  • Carbon 1: One bromine atom, two fluorine atoms.

  • Carbon 2: One methyl group.

The locants for the substituents in this scheme are 1, 1, 1, 2.

Scheme B: Numbering from right to left:

Figure 1: IUPAC Naming Workflow for CF2Br-CF(CH3)2.

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clear and precise communication in the scientific community. By following the principles of identifying the parent chain, applying the lowest set of locants rule for numbering, and arranging substituents alphabetically, we have determined the unambiguous IUPAC name for CF2Br-CF(CH3)2 to be 1-Bromo-1,1-difluoro-2-methylpropane . This methodical approach ensures that the structural information of a molecule is accurately conveyed through its name.

References

  • Organic Chemistry Functional Groups and Nomenclature. (n.d.).
  • How to name organic compounds using the IUPAC rules. (n.d.).
  • Nomenclature Of Haloalkanes And Haloarenes. (n.d.). BYJU'S.
  • Haloalkane - Classification and Nomenclature. (2020, May 30). Chemistry LibreTexts.
  • Which among halogen and alkyl group has less priority? (2017, December 30). Quora.
  • IUPAC Name and Structure of Straight-Chain Haloalkanes (alkyl halides) Chemistry Tutorial. (n.d.).
  • IUPAC nomenclature of organic chemistry. (n.d.). In Wikipedia.
  • IUPAC naming Branched Alkanes, Haloalkanes, and Complex Naming. (2020, December 24). YouTube.

Sources

Exploratory

Comprehensive Safety Data Sheet (SDS) Analysis &amp; Technical Whitepaper: 1-Bromo-1,1,2-trifluoro-2-methylpropane

Executive Summary 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS No. 140451-79-2) is a structurally complex specialty chemical that sits at the intersection of two highly scrutinized chemical classes: hydrobromofluorocarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS No. 140451-79-2) is a structurally complex specialty chemical that sits at the intersection of two highly scrutinized chemical classes: hydrobromofluorocarbons (HBFCs) and per- and polyfluoroalkyl substances (PFAS)[1][2]. Standard Safety Data Sheets (SDS) often provide generalized hazard statements that lack the mechanistic depth required for advanced research and drug development. This whitepaper deconstructs the physicochemical, toxicological, and environmental profile of this compound, providing scientists with a field-proven, causality-driven guide to its safe handling and experimental validation.

Physicochemical Profiling: The Causality of the Halogenated Backbone

The molecular formula of 1-Bromo-1,1,2-trifluoro-2-methylpropane (


) represents a highly substituted branched alkane. The physicochemical behavior and resulting hazards of this compound are entirely dictated by the dichotomy between its Carbon-Fluorine (C-F) and Carbon-Bromine (C-Br) bonds.
  • Volatility and Lipophilicity : The high electronegativity of the trifluoro-methyl groups reduces intermolecular dispersion forces, rendering the compound highly volatile. Simultaneously, the halogenated nature increases its lipophilicity (LogP), allowing it to readily cross biological membranes—a critical vector for systemic toxicity.

  • Bond Dissociation Energy (BDE) Discrepancy : The C-F bond is exceptionally strong (~110 kcal/mol), conferring extreme environmental persistence characteristic of PFAS compounds[2]. Conversely, the C-Br bond is significantly weaker (~68 kcal/mol). This weak C-Br bond acts as the molecule's Achilles' heel, serving as the primary site for both photolytic degradation in the atmosphere and enzymatic cleavage in the liver[3].

Table 1: Structural & Predicted Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Chemical Name 1-Bromo-1,1,2-trifluoro-2-methylpropaneBranched HBFC
CAS Registry Number 140451-79-2Unique identifier for regulatory tracking[1]
Molecular Formula

Determines molecular weight (190.99 g/mol )
Physical State Volatile LiquidInhalation is the primary route of occupational exposure
C-F Bond Strength ~110 kcal/molConfers extreme resistance to hydrolysis and oxidation
C-Br Bond Strength ~68 kcal/molPrimary site of metabolic and photolytic reactivity

Toxicological Mechanisms: CYP450-Mediated Biotransformation

Standard SDS documents often list "hepatotoxicity" or "target organ effects" without explaining the underlying mechanism. For polyhalogenated alkanes, toxicity is rarely caused by the parent molecule itself; rather, it is driven by enzymatic bioactivation in the liver[3].

Cytochrome P450 (CYP450) enzymes, particularly the CYP2E1 isoform, mediate the metabolism of this compound. The pathway is highly dependent on the local oxygen concentration:

  • Anaerobic/Hypoxic Reduction (Primary Toxicity Driver) : Under hypoxic conditions (such as in the centrilobular region of the liver), CYP450 catalyzes a reductive dehalogenation[3]. The enzyme transfers a single electron to the weak C-Br bond, resulting in the expulsion of a bromide ion and the generation of a highly reactive carbon-centered radical. This radical intermediate rapidly initiates lipid peroxidation, depletes cellular glutathione (GSH), and causes irreversible covalent binding to hepatic proteins, culminating in cellular necrosis[3].

  • Aerobic Oxidation : Under oxygen-rich conditions, the enzyme may favor an oxidative halosylation or hydrogen-atom abstraction pathway, leading to the formation of acyl fluorides or other reactive electrophiles[4].

Environmental Fate: The Intersection of ODP and PFAS

The environmental hazards of 1-Bromo-1,1,2-trifluoro-2-methylpropane are twofold and contradictory:

  • Ozone Depletion Potential (ODP) : Upon release into the atmosphere, the compound migrates to the stratosphere where high-energy UV radiation cleaves the weak C-Br bond. The released bromine radicals (Br•) are potent catalysts for the destruction of stratospheric ozone, leading to the strict regulatory phase-out of HBFCs[5].

  • PFAS Persistence : Following the loss of the bromine atom, the remaining fluorinated carbon skeleton resists further environmental degradation. It is classified under broad PFAS regulatory frameworks due to its "forever chemical" persistence and potential for bioaccumulation[2].

Experimental Protocol: In Vitro Validation of CYP450-Mediated Radical Formation

To validate the reductive toxicity pathway described in the SDS, researchers must employ a self-validating in vitro system using Electron Paramagnetic Resonance (EPR) spectroscopy to trap and observe the transient radical intermediate.

Step-by-Step Methodology:

  • Microsome Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mL reaction mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Anaerobic Conditioning (Critical Step) : Purge the reaction vial with ultra-pure

    
     gas for 10 minutes. Causality: This simulates hypoxic centrilobular liver conditions and prevents the aerobic oxygen-rebound mechanism, forcing the CYP450 enzyme into the reductive dehalogenation pathway[3][4].
    
  • Substrate & Spin Trap Addition : Inject 1-Bromo-1,1,2-trifluoro-2-methylpropane (1 mM final concentration) and the spin trap PBN (N-tert-butyl-

    
    -phenylnitrone) at 50 mM. Causality: PBN traps the short-lived carbon-centered radical, forming a stable nitroxide radical adduct that is detectable by EPR.
    
  • Reaction Initiation : Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the one-electron reduction cascade.

  • Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate the reaction by adding 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • EPR Analysis : Transfer the supernatant to a quartz capillary tube. Acquire EPR spectra to detect the characteristic triplet-of-doublets signal of the PBN-radical adduct, definitively confirming the cleavage of the C-Br bond.

Safety & Handling Protocols (GHS Integration)

Based on its structural profiling and metabolic pathways, the handling of 1-Bromo-1,1,2-trifluoro-2-methylpropane requires stringent engineering controls that go beyond standard solvent handling.

Table 2: GHS Hazard Classification & Safety Controls
Hazard ClassGHS CategoryEngineering Controls & PPE
Acute Toxicity (Inhalation) Category 3Fume hood mandatory. Use a supplied-air respirator if ventilation is inadequate.
Specific Target Organ Toxicity Category 2 (Liver)Routine hepatic function monitoring for chronically exposed personnel.
Hazardous to the Ozone Layer Category 1Zero-emission closed-loop systems. Incineration at >1000°C for disposal[5].
Skin/Eye Irritation Category 2Viton or Silver Shield gloves (Nitrile is rapidly permeated by halogenated solvents).

Mechanistic Visualization

G Parent 1-Bromo-1,1,2-trifluoro- 2-methylpropane CYP450 CYP450 Reductive Metabolism (Liver) Parent->CYP450 In vivo (Hypoxia) UV UV Photolysis (Stratosphere) Parent->UV Environmental Release Radical Carbon-Centered Radical Intermediate CYP450->Radical 1e- Reduction Toxicity Lipid Peroxidation & Hepatotoxicity Radical->Toxicity Cellular Damage BrRadical Bromine Radical (Br•) UV->BrRadical C-Br Cleavage Ozone Ozone Depletion (ODP) BrRadical->Ozone Catalytic Cycle

Figure 1: Dual pathway of 1-Bromo-1,1,2-trifluoro-2-methylpropane degradation and toxicity.

References

  • The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450, Biochemical Pharmacology, [Link]

  • Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction, Chemistry - An Asian Journal, [Link]

  • Characteristic Data for 1-Bromo-1,1,2-trifluoro-2-methylpropane, Environmental Protection Agency (EPA), [Link]

  • RSMS Attachment - Per- and Poly-Fluoroalkyl Substances, Covisint Supplier Portal, [Link]

  • Encyclopedia of Toxicology: Hydrobromofluorocarbons, DOKUMEN, [Link]

Sources

Foundational

1-Bromo-1,1,2-trifluoro-2-methylpropane PubChem CID

In-Depth Technical Guide: 1-Bromo-1,1,2-trifluoro-2-methylpropane in Modern Drug Development Executive Summary & Database Identification In contemporary medicinal chemistry, the strategic incorporation of fluoroalkyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1-Bromo-1,1,2-trifluoro-2-methylpropane in Modern Drug Development

Executive Summary & Database Identification

In contemporary medicinal chemistry, the strategic incorporation of fluoroalkyl groups is a premier tactic for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS: 140451-79-2) serves as a highly specialized aliphatic building block designed to introduce the sterically demanding and electron-withdrawing -CF2-CF(CH3)2 motif into organic frameworks.

While researchers frequently query the PubChem database for its specific Compound ID (CID), this specialized fluorinated intermediate is primarily tracked across global regulatory and commercial databases via its CAS Registry Number and SMILES string[1]. It is prominently cataloged within the EPA's substance registry (EPA ID: 1851779) as a critical organofluorine compound[1].

Table 1: Physicochemical & Database Profiling
Property / IdentifierData ValueCausality / Significance
IUPAC Name 1-Bromo-1,1,2-trifluoro-2-methylpropaneDefines the exact regiochemistry of the halogen substitutions.
CAS Number 140451-79-2Primary identifier for inventory and regulatory tracking[1].
SMILES CC(C)(C(F)(F)Br)FEssential for substructure querying in PubChem and ChEMBL.
Molecular Formula C4H6BrF3Highlights the high halogen-to-carbon ratio, driving lipophilicity.
Molecular Weight 190.99 g/mol Optimal low-molecular-weight precursor for late-stage functionalization.

Mechanistic Utility in Medicinal Chemistry

The decision to utilize 1-Bromo-1,1,2-trifluoro-2-methylpropane over simpler fluoroalkylating agents (like trifluoromethyl bromide) is rooted in strict structural causality. The -CF2-CF(CH3)2 group provides a unique combination of extreme steric bulk and profound electron withdrawal.

When appended to an aromatic drug core, this motif acts as a "metabolic shield." Cytochrome P450 (CYP450) enzymes typically clear xenobiotics by oxidizing electron-rich C-H bonds. By replacing these vulnerable sites with strong C-F bonds (bond dissociation energy ~115 kcal/mol), the Highest Occupied Molecular Orbital (HOMO) energy of the drug is significantly lowered, rendering it highly resistant to oxidative metabolism. The adjacent gem-dimethyl group further physically blocks enzyme active sites from accessing the molecule.

CYP450_Shielding Drug Standard Drug (-CH2-CH(CH3)2) CYP1 CYP450 Oxidation Drug->CYP1 Metabolite Rapid Clearance (Hydroxylated) CYP1->Metabolite C-H Bond Cleavage Fluoro Fluoro-Analog (-CF2-CF(CH3)2) CYP2 CYP450 Oxidation Fluoro->CYP2 Steric/Electronic Shielding Stable Metabolic Stability (Prolonged Half-Life) CYP2->Stable Pathway Blocked

Fig 1. CYP450 metabolic shielding via targeted fluoroalkylation.

Synthetic Workflows: Photoredox-Catalyzed Radical Fluoroalkylation

Historically, cleaving the C-Br bond in highly fluorinated systems required harsh thermal conditions or toxic radical initiators (e.g., AIBN/Bu3SnH), which frequently led to the degradation of complex drug intermediates.

To solve this, modern protocols employ visible-light photoredox catalysis [2]. The causality behind this choice is thermodynamic precision: photocatalysts like


-Ir(ppy)3 absorb visible light to reach a long-lived excited state. This excited state acts as a potent single-electron reductant, transferring exactly one electron to 1-Bromo-1,1,2-trifluoro-2-methylpropane. This triggers a mesolytic cleavage of the C-Br bond, ejecting a bromide anion and generating the highly reactive •CF2-CF(CH3)2 radical under completely mild, room-temperature conditions[3].

Photoredox_Cycle PC fac-Ir(ppy)3 Ground State PC_star *fac-Ir(ppy)3 Excited State PC->PC_star Visible Light (Blue LED) PC_ox fac-Ir(ppy)3+ Oxidized PC_star->PC_ox Single Electron Transfer (SET) Substrate 1-Bromo-1,1,2-trifluoro- 2-methylpropane PC_star->Substrate PC_ox->PC SET from Sacrificial Donor Radical •CF2-CF(CH3)2 Radical Intermediate Substrate->Radical C-Br Cleavage (-Br⁻) Product Fluoroalkylated Target Radical->Product Radical Addition to Arene

Fig 2. Photoredox catalytic cycle generating the fluoroalkyl radical.

Table 2: Comparative Efficacy of Fluoroalkylation Methodologies
MethodologyReaction ConditionsAverage YieldFunctional Group ToleranceCausality of Failure/Success
Thermal Radical AIBN, Bu3SnH, 80°C< 30%PoorHigh thermal energy induces competitive

-fluoride elimination and substrate degradation.
Photoredox (SET)

-Ir(ppy)3, Blue LED, 25°C
> 85%ExcellentRoom-temperature SET isolates the radical generation step, preserving sensitive protic groups[2][3].

Self-Validating Experimental Protocol

To ensure high-fidelity coupling of 1-Bromo-1,1,2-trifluoro-2-methylpropane to an arene core, the following self-validating system must be employed. Every step is designed with an internal logic check to prevent false positives.

Step 1: Reagent Preparation & Degassing

  • Action: Combine the arene substrate (1.0 eq), 1-Bromo-1,1,2-trifluoro-2-methylpropane (2.0 eq),

    
    -Ir(ppy)3 (2 mol%), and a sacrificial amine donor in anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles.
    
  • Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the Ir(III) photocatalyst. Degassing ensures the SET pathway is exclusively directed toward the brominated substrate[3].

Step 2: Photochemical Irradiation

  • Action: Irradiate the reaction vessel with 450 nm blue LEDs at 25°C for 12 hours.

  • Self-Validation (Dark Control): Run a parallel vessel wrapped in aluminum foil. If product forms in the dark vessel, the reaction is thermally driven (indicating reagent contamination or instability), invalidating the photoredox mechanism.

Step 3: In-Process 19F NMR Monitoring

  • Action: Extract a 50 µL aliquot at

    
     hours and analyze via 19F NMR.
    
  • Causality: Fluorine has a 100% natural isotopic abundance and a massive chemical shift range. The reaction progress is self-validated by observing the disappearance of the distinct

    
     signal and the emergence of the new 
    
    
    
    signal. This provides a non-destructive, real-time kinetic readout without requiring chromatographic workup.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by exposing it to air (introducing

    
     to halt the catalytic cycle). Purify the fluoroalkylated product via silica gel chromatography.
    

References

  • EPA PFAS Master List - Characteristic D
  • BenchChem @ ChemBuyersGuide.com (Source: chembuyersguide.com)
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
  • Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis | Accounts of Chemical Research (Source: acs.org)

Sources

Exploratory

Isomeric Divergence in Fluorinated Building Blocks: A Technical Guide to 1-Bromo-1,1,2-trifluoro-2-methylpropane vs. 3-Bromo Isomers

Executive Summary In the design of fluorinated pharmaceuticals and advanced materials, the precise spatial arrangement of halogens dictates the synthetic utility of a building block. This whitepaper provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of fluorinated pharmaceuticals and advanced materials, the precise spatial arrangement of halogens dictates the synthetic utility of a building block. This whitepaper provides an in-depth mechanistic analysis of the divergence between 1-bromo-1,1,2-trifluoro-2-methylpropane [1] and its 3-bromo isomers (e.g., 3-bromo-1,1,1-trifluoro-2-methylpropane)[2]. By analyzing the causality behind their electronic and steric environments, we demonstrate why the 1-bromo isomer is exclusively primed for single-electron transfer (SET) radical chemistry[3], whereas the 3-bromo isomer serves as a classic electrophile for heterolytic nucleophilic substitution (


)[4].

Structural and Electronic Causality

The fundamental difference in reactivity between these isomers stems from the local environment of the carbon-bromine (


) bond.
The 1-Bromo Isomer: Steric Shielding and Radical Stabilization

In 1-bromo-1,1,2-trifluoro-2-methylpropane (


), the bromine atom is bound directly to a difluorinated carbon[1]. This architectural choice creates a "perfect storm" that prevents 

reactions while promoting radical pathways:
  • Steric Blockade: The adjacent tertiary carbon (

    
    ) acts as a neopentyl-like shield, physically blocking the trajectory required for backside nucleophilic attack.
    
  • Electrostatic Repulsion: The dense, electron-rich clouds of the

    
    -fluorine atoms repel incoming nucleophiles.
    
  • Hyperconjugative Stabilization: When the

    
     bond undergoes homolytic cleavage, the resulting 
    
    
    
    -difluoroalkyl radical (
    
    
    ) is highly stabilized. The lone pairs on the adjacent fluorine atoms donate electron density into the singly occupied molecular orbital (SOMO), making the radical intermediate thermodynamically accessible[5].
The 3-Bromo Isomer: Inductive Activation

In 3-bromo-1,1,1-trifluoro-2-methylpropane (


), the bromine is located on a terminal primary carbon[2].
  • Steric Accessibility: Despite the

    
    -branching, the primary nature of the 
    
    
    
    group leaves it sufficiently exposed for nucleophile entry.
  • Electrophilic Enhancement: The distant

    
     group exerts a powerful inductive pull through the sigma framework. This increases the partial positive charge (
    
    
    
    ) on the
    
    
    carbon without introducing the electrostatic repulsion seen in the 1-bromo isomer, making it highly reactive toward
    
    
    and
    
    
    pathways[4].

Mechanistic Divergence: Radical vs. Ionic Pathways

Because of the structural causality outlined above, these isomers must be subjected to entirely different catalytic regimes.

The


 moiety of the 1-bromo isomer is highly susceptible to homolytic cleavage. In modern synthetic protocols, this is typically achieved via visible-light photoredox catalysis or Chromium(II)-mediated reductive coupling[3]. The resulting fluorinated radical readily adds across alkenes or participates in cross-coupling[5]. Furthermore, in halogen-fluorine exchange reactions, the reactivity gradient clearly shows that 

undergoes exchange much more readily than a terminal

group (

).

Conversely, the 3-bromo isomer is inert to mild SET conditions but reacts rapidly with heteroatom nucleophiles (amines, thiols, alkoxides) via a concerted heterolytic transition state.

MechanisticDivergence Start Fluorinated Isobutyl Bromides Iso1 1-Bromo Isomer (-CBrF2) Start->Iso1 Iso3 3-Bromo Isomer (-CH2Br) Start->Iso3 Path1 Single Electron Transfer (SET) Homolytic Cleavage Iso1->Path1 Photocatalyst / Cr(II) Path3 Nucleophilic Attack Heterolytic Cleavage Iso3->Path3 Nucleophile (Nu-) Prod1 Radical Addition / Cross-Coupling (Fluoroalkylated Core) Path1->Prod1 Prod3 SN2 Substitution (Functionalized Pendant) Path3->Prod3

Mechanistic divergence of 1-bromo and 3-bromo isomers in synthetic pathways.

Quantitative Isomeric Comparison

To guide experimental design, the following table summarizes the critical physicochemical and reactive metrics distinguishing the two isomeric classes.

Property / Metric1-Bromo-1,1,2-trifluoro-2-methylpropane3-Bromo-1,1,1-trifluoro-2-methylpropane
CAS Registry Number 140451-79-2[1]381-80-6[2]
Reactive Moiety


Primary Cleavage Mode Homolytic (Radical)[3]Heterolytic (Ionic)
Halogen Exchange Rate Moderate/HighSlow (Inert primary bromide)
Steric Environment Neopentyl-like (Highly hindered)Isobutyl-like (Accessible)
Synthetic Application Difluoroalkylation of arenes/alkenes[5]Pendant functionalization via

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains an internal checkpoint to verify mechanistic success before proceeding to isolation.

Protocol A: Photoredox-Catalyzed Radical Alkylation (1-Bromo Isomer)

Objective: Couple 1-bromo-1,1,2-trifluoro-2-methylpropane with a silyl enol ether via SET.

  • Preparation: In a glovebox, dissolve the 1-bromo isomer (1.0 equiv), silyl enol ether (1.5 equiv), and

    
     (1 mol%) in anhydrous, degassed DMF.
    
  • Irradiation: Irradiate the sealed vial with 450 nm blue LEDs at ambient temperature for 12 hours. The Ir(III) excited state reduces the

    
     bond, generating the 
    
    
    
    radical.
  • Self-Validation Checkpoint: Extract a 50

    
     aliquot and analyze via 
    
    
    
    NMR. Validation: The disappearance of the distinctive
    
    
    signal and the emergence of a new upfield
    
    
    multiplet confirms successful radical generation and trapping. Do not proceed to workup if the starting material signal persists.
  • Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Nucleophilic Thioetherification (3-Bromo Isomer)

Objective: Functionalize 3-bromo-1,1,1-trifluoro-2-methylpropane via


 substitution.
  • Preparation: Suspend sodium thiophenolate (1.2 equiv) in anhydrous DMF under an argon atmosphere.

  • Substitution: Add the 3-bromo isomer (1.0 equiv) dropwise at 0°C. Warm the reaction to 60°C to overcome the slight steric hindrance of the

    
    -branched system.
    
  • Self-Validation Checkpoint: Monitor the reaction visually. Validation: The precipitation of sodium bromide (

    
    ) as a fine white solid from the DMF solution serves as a real-time indicator of successful heterolytic substitution. Proceed to workup only when the theoretical volume of precipitate is observed.
    
  • Isolation: Filter the

    
     salts, dilute with diethyl ether, wash extensively with brine to remove DMF, and concentrate in vacuo.
    

ExperimentalWorkflow Prep Degassing & Preparation Radical Photoredox Catalysis (1-Bromo) Prep->Radical Ionic Thermal SN2 (3-Bromo) Prep->Ionic Trap Alkene Trapping (19F NMR Check) Radical->Trap Blue LED Subst Thiolate Attack (NaBr Precipitate) Ionic->Subst 60°C, DMF Purify Chromatographic Isolation Trap->Purify Subst->Purify

Parallel experimental workflows for radical and ionic functionalization.

References

  • 1-bromo-1-methylpropane-Molbase Source: molbase.com URL:1[1]

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane | C4H6BrF3 | CID 71756869 - PubChem Source: nih.gov URL:2[2]

  • 1.1.3. Of Halogens Source: thieme-connect.de URL:

  • Highly Stereoselective Synthesis of Fluoroalkene Dipeptides via the ... Source: semanticscholar.org URL:3[3]

  • Decoupling strategy-enabled radical generality via an asymmetric SH2 path - ChemRxiv Source: chemrxiv.org URL:4[4]

  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA Source: researchgate.net URL:5[5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane from isobutane derivatives

Executive Summary This application note details the synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane ( ), a specialized fluorinated building block. Unlike standard halogenated isobutanes, this target features a vicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane (


), a specialized fluorinated building block. Unlike standard halogenated isobutanes, this target features a vicinal bromofluoro-motif adjacent to a gem-difluoro group, presenting unique regiochemical challenges.

The protocol utilizes a "Construct-and-Functionalize" strategy:

  • Precursor Synthesis: Construction of the gem-difluoroalkene scaffold (1,1-difluoro-2-methylpropene ) from acetone via a modified Wittig reaction.

  • Functionalization: Regiocontrolled bromofluorination using N-Bromosuccinimide (NBS) and Triethylamine trihydrofluoride (

    
    ).
    

This guide is designed for medicinal chemists and process engineers requiring high-purity fluorinated intermediates for structure-activity relationship (SAR) studies or anesthetic analog development.

Strategic Retrosynthesis & Pathway Analysis

The synthesis hinges on the polarity inversion of the isobutylene double bond. Standard electrophilic addition to isobutylene favors tertiary carbocation formation. However, the introduction of the gem-difluoro group in the precursor alters the electronic landscape, allowing for access to the target trifluoro-motif.

Mechanism Logic
  • Target Structure:

    
    
    
  • Precursor:

    
     (1,1-difluoro-2-methylpropene)
    
  • Reaction: Electrophilic Bromofluorination.[1]

    • Regioselectivity Challenge: The electrophile (

      
      ) can attack either the 
      
      
      
      terminus or the
      
      
      terminus.
    • Steric vs. Electronic Control: While the

      
      -difluoro carbocation (
      
      
      
      ) is electronically stabilized, the steric bulk of the dimethyl group hinders attack at the C2 position. By utilizing a bulky brominating agent (NBS) and low temperatures, we favor attack at the less hindered
      
      
      terminus, leading to the desired regiochemistry.

SynthesisPathway Acetone Acetone (CH3)2C=O Precursor INTERMEDIATE 1,1-Difluoro-2-methylpropene CF2=C(CH3)2 Acetone->Precursor Wittig-Burton (Diglyme, 80°C) CF2Br2 Dibromodifluoromethane CF2Br2 CF2Br2->Precursor Wittig-Burton (Diglyme, 80°C) PPh3 Triphenylphosphine PPh3 PPh3->Precursor Wittig-Burton (Diglyme, 80°C) Target TARGET 1-Bromo-1,1,2-trifluoro-2-methylpropane Br-CF2-CF(CH3)2 Precursor->Target Bromofluorination (DCM, 0°C) Isomer Byproduct 2-Bromo-1,1,1-trifluoro-2-methylpropane CF3-CBr(CH3)2 Precursor->Isomer Electronic Control (Minor) NBS NBS (Electrophile Source) NBS->Target HF Et3N-3HF (Nucleophile Source) HF->Target

Figure 1: Synthetic pathway illustrating the conversion of Acetone to the Target via the difluoroalkene intermediate. Note the divergent regiochemical outcomes in the second step.

Detailed Experimental Protocols

Phase 1: Synthesis of 1,1-Difluoro-2-methylpropene

Objective: Isolate the volatile fluorinated alkene precursor.

Reagents & Equipment:

  • Acetone (Dry, ACS Reagent)

  • Dibromodifluoromethane (

    
    , Halon 1202)
    
  • Triphenylphosphine (

    
    )
    
  • Diglyme (Anhydrous)[1]

  • Distillation apparatus with a Vigreux column and dry ice/acetone trap.

Protocol:

  • Setup: Flame-dry a 1L three-neck round-bottom flask (RBF) equipped with a mechanical stirrer, addition funnel, and a reflux condenser connected to a cold trap (-78°C).

  • Charge: Add

    
     (1.1 equiv) and anhydrous Diglyme (Solvent volume: 4 mL per gram of 
    
    
    
    ) to the flask.
  • Activation: Heat the mixture to 60°C under Argon to ensure complete dissolution.

  • Addition: Add

    
     (1.1 equiv) dropwise over 30 minutes. A thick precipitate (phosphonium salt) will form.
    
  • Wittig Reaction: Add Acetone (1.0 equiv) dropwise. Increase temperature to 80-90°C.

  • Collection: The product, 1,1-difluoro-2-methylpropene (b.p. ~6°C), is a gas at room temperature. It will distill out of the reaction mixture. Collect the distillate in the cold trap kept at -78°C.

  • Purification: Redistill the trapped liquid through a cooled fractionating column (0°C condenser) to remove any entrained solvent. Store in a stainless steel cylinder or use immediately.

Key Checkpoint:

  • 19F NMR (CDCl3):

    
     -86.5 ppm (s, 2F).
    
  • Yield Expectation: 65-75%.

Phase 2: Regioselective Bromofluorination

Objective: Install the Br and F atoms across the double bond with specific regiochemistry (


 at 

,

at

).

Reagents:

  • 1,1-Difluoro-2-methylpropene (from Phase 1)

  • N-Bromosuccinimide (NBS) - Recrystallized

  • Triethylamine trihydrofluoride (

    
    ) - Handle with extreme caution
    
  • Dichloromethane (DCM) - Anhydrous

  • Sodium bicarbonate (

    
    )
    

Protocol:

  • Solvent Prep: In a 500 mL Teflon or Polypropylene reactor (Glass is not recommended due to HF), dissolve NBS (1.2 equiv) in anhydrous DCM. Cool to 0°C.

  • HF Addition: Slowly add

    
     (5.0 equiv) via a plastic syringe. The mixture may become biphasic or cloudy.
    
  • Substrate Addition: condense the gaseous 1,1-difluoro-2-methylpropene (1.0 equiv) into a pre-weighed, cooled addition funnel (-20°C), then dilute with cold DCM. Add this solution dropwise to the reaction mixture at 0°C.

    • Note: Maintain temperature < 5°C to maximize steric control (favoring Anti-Markovnikov-like placement of Br).

  • Reaction: Stir vigorously at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Quench: Pour the reaction mixture carefully into a stirred slurry of ice and saturated

    
    . Caution: CO2 evolution.
    
  • Extraction: Separate the organic layer.[2] Wash aqueous layer 2x with DCM.

  • Workup: Wash combined organics with water, then brine. Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
  • Isolation: Carefully remove solvent via rotary evaporation (bath temp < 30°C, pressure > 300 mbar) to avoid losing the volatile product.

Purification (Critical Step): The crude mixture will likely contain the target (


) and the thermodynamic isomer (

).
  • Method: Fractional Distillation.[2]

  • Target Boiling Point: Estimated ~85-95°C (based on homologs).

  • Separation Logic: The target molecule has a dipole moment distinct from the

    
     isomer. If distillation is insufficient, use Preparative GC  on a fluorosilicone phase.
    

Data Summary & Characterization

ParameterValue / DescriptionNote
Target Formula

Molecular Weight 190.99 g/mol
Appearance Colorless LiquidVolatile
19F NMR (Target)

-55 to -60 ppm (d,

); -130 to -140 ppm (m,

)
Coupling

~160Hz
19F NMR (Isomer)

-75 ppm (s,

)
Distinct singlet indicates wrong isomer
MS (EI) m/z 190/192 (

), 111 (

), 69 (

or

)
Bromine isotope pattern (1:[3][4]1) is diagnostic

Safety & Handling (HF Specific)

CRITICAL WARNING: This protocol uses Triethylamine Trihydrofluoride , a source of Hydrogen Fluoride (HF). HF causes severe, penetrating burns that may not be immediately painful but can lead to systemic toxicity and cardiac arrest (calcium depletion).

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloved), face shield, and acid-resistant apron.

  • First Aid:

    • Skin Contact: Immediately wash with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel . Massage into skin until pain ceases. Seek medical attention immediately.

    • Eye Contact: Irrigate with water for 15 minutes. Do NOT use calcium gluconate gel in eyes.

References

  • Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1965). A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes and Ketones. The Journal of Organic Chemistry, 30(8), 2543–2545. Link

  • Liang, S., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Journal of Fluorine Chemistry, 203, 136-139. Link

  • Haufe, G. (1996). Electrophilic fluorination of alkenes. Journal of Praktische Chemie/Chemiker-Zeitung, 338(1), 99-113. Link

  • Olah, G. A., et al. (1979). Synthetic methods and reactions.[1][2][4][5][6][7][8][9][10] 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881. Link

  • Burton, D. J., & Greenlimb, P. E. (1975). Fluorinated Organometallics: Vinyl Lithium Reagents. The Journal of Organic Chemistry, 40(19), 2796. Link

Sources

Application

Radical bromination protocols for fluorinated hydrocarbons

Application Note: Precision Radical Bromination of Fluorinated Scaffolds Strategic Overview: The Polarity Paradox In drug discovery, the incorporation of fluorine (e.g., , ) is a standard tactic to modulate lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Radical Bromination of Fluorinated Scaffolds

Strategic Overview: The Polarity Paradox

In drug discovery, the incorporation of fluorine (e.g.,


, 

) is a standard tactic to modulate lipophilicity and metabolic stability. However, functionalizing these scaffolds is chemically counter-intuitive. The radical bromination of benzylic positions adjacent to fluorinated moieties presents a polarity mismatch .

Standard radical bromination relies on the electrophilic nature of the bromine radical (


). It reacts rapidly with electron-rich 

bonds. Fluorine, being highly electronegative, deactivates adjacent and benzylic

bonds, increasing bond dissociation energy (BDE) and creating an electron-deficient environment that repels the electrophilic

.

This guide details protocols specifically engineered to overcome this deactivation through polarity-matched solvent systems and controlled radical flux , ensuring mono-bromination selectivity over gem-dibromination.

Mechanistic Foundation: The Goldfinger Cycle

To achieve high selectivity in fluorinated substrates, one must adhere to the Goldfinger Mechanism , not the Bloomfield mechanism. The key is maintaining a vanishingly low concentration of molecular bromine (


) to prevent ionic addition or non-selective poly-bromination.
  • N-Bromosuccinimide (NBS) acts not as the direct radical source, but as a "trickle-feed" reservoir that maintains a steady, low concentration of

    
     via reaction with HBr.[1]
    
  • Selectivity Driver: The abstraction of Hydrogen is reversible. A low

    
     concentration favors the thermodynamic product (benzylic radical) over kinetic traps.
    
Figure 1: The Goldfinger Radical Propagation Cycle

GoldfingerMechanism Initiation INITIATION (Heat/Light cleaves trace Br2) Br_Rad Br• (Electrophilic Radical) Initiation->Br_Rad HBr HBr Br_Rad->HBr + Substrate-H Substrate Substrate-H (Fluorinated Toluene) Benzyl_Rad Benzylic Radical (R•) (Electron Deficient) Substrate->Benzyl_Rad - H• Product Product-Br Benzyl_Rad->Product + Br2 Br2 Br2 (Low Conc.) HBr->Br2 + NBS (Fast Ionic Step) NBS NBS (Reservoir) Succinimide Succinimide NBS->Succinimide Br2->Br_Rad + R• (Chain Transfer)

Caption: The Goldfinger mechanism relies on NBS scavenging HBr to regenerate Br2 in situ. This keeps Br2 levels low, preventing side reactions common in electron-deficient fluorinated systems.

Protocol A: The "Green" Thermal Wohl-Ziegler

Best for: Late-stage functionalization of trifluoromethyl-substituted toluenes (e.g., 2-bromo-5-(trifluoromethyl)toluene).

The Shift: Historically, Carbon Tetrachloride (


) was the solvent of choice due to its non-polar nature. However, it is toxic and ozone-depleting.[2] This protocol uses 

-Trifluorotoluene (BTF)
.[3] BTF is not only a greener alternative but mimics the electron-deficient nature of the substrate, improving solubility and radical lifetime.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Substrate 1.0ReactantMust be dry (Water quenches radicals)
NBS 1.05 - 1.1Br SourceRecrystallize if yellow (must be white)
AIBN 0.05InitiatorAdd as solution in BTF
PhCF

(BTF)
0.5 MSolventDegassed (Oxygen is a radical trap)
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the fluorinated substrate (10 mmol) in anhydrous Trifluorotoluene (BTF) (20 mL).

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen acts as a diradical and will inhibit the initiation step.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol). Note: NBS is insoluble in BTF at room temperature and will settle at the bottom.

  • Initiation: Add AIBN (0.5 mmol). Heat the mixture to 90°C (oil bath temperature).

  • The "Cream" Point: As the reaction proceeds (typically 1-4 hours), the dense NBS (solid) will disappear and be replaced by Succinimide (solid), which is less dense and floats to the top/surface.

    • Visual Check: The reaction mixture should turn from colorless to a pale orange/yellow. If it turns dark red, the

      
       is too high; reduce heat.
      
  • Workup: Cool to

    
     to precipitate remaining succinimide. Filter through a celite pad.
    
  • Purification: Concentrate the filtrate. If residual NBS remains, wash with water. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Photochemical Flow Bromination

Best for: Scalable synthesis, temperature-sensitive substrates, and avoiding thermal initiators.

Using visible light (Blue LED, ~450nm) allows for cleaner initiation without the thermal degradation risks associated with benzoyl peroxide or AIBN at high temps. Flow chemistry ensures optimal light penetration (Beer-Lambert Law limitation in batch).

Experimental Setup Diagram

PhotochemicalFlow Res Reservoir: Substrate + NBS in Acetonitrile Pump HPLC Pump (1.0 mL/min) Res->Pump Feed Reactor FEP Coil Reactor (Blue LED 450nm) Pump->Reactor Residence Time: 10-20 min BPR Back Pressure Regulator (40 psi) Reactor->BPR Collect Collection Flask (Quench w/ Na2S2O3) BPR->Collect

Caption: Continuous flow setup for photochemical bromination. The FEP coil ensures maximum photon flux to the reaction mixture, accelerating the initiation step.

Methodology
  • Solvent System: Acetonitrile (

    
    ) is preferred for flow photochemistry as it solubilizes both NBS and the substrate, preventing clogging.
    
  • Feed Solution: Dissolve Substrate (1.0 equiv) and NBS (1.1 equiv) in

    
    .
    
  • Irradiation: Pump through a transparent FEP (Fluorinated Ethylene Propylene) tubing coil wrapped around a 450nm Blue LED light source.

  • Residence Time: Adjust flow rate to achieve a residence time of 10–20 minutes.

  • Quench: Collect output into a flask containing saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize active bromine species immediately.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns dark red/brown High

concentration (Runaway initiation).
Lower temperature; add NBS in portions; ensure efficient stirring.
No conversion after 2 hours Radical quenching (Oxygen or wet solvent).Re-sparge with Argon; add a "spike" (10%) of additional AIBN; check solvent dryness.
Gem-dibromination observed Over-reaction.Stop reaction at 85-90% conversion; reduce NBS equivalents to 0.95.
Substrate insoluble in BTF Polarity mismatch.Use a co-solvent mixture: BTF/Chlorobenzene (1:1) or switch to Protocol B (Acetonitrile).

Safety & Handling (Critical)

  • HBr Generation: Both protocols generate HBr. While NBS scavenges it, trace amounts escape. Perform all reactions in a fume hood.

  • Peroxide Risks: AIBN and Benzoyl Peroxide are shock-sensitive. Store at 4°C. Never crush solid initiators.

  • HF Warning: If the fluorinated substrate decomposes, it may release HF. Always have Calcium Gluconate gel available when working with labile fluorinated compounds.

References

  • Wohl-Ziegler Mechanism & Kinetics

    • Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid." Berichte der deutschen chemischen Gesellschaft.
    • Context: The foundational work establishing the utility of N-bromoamides.
  • The Goldfinger Mechanism

    • Adam, J., Gosselain, P. A., & Goldfinger, P. (1953). "La bromuration photochimique du toluène et du xylène." Bulletin des Sociétés Chimiques Belges.
    • Context: Establishes the role of NBS as a bromine reservoir r
  • Green Solvents (Trifluorotoluene)

    • Ogawa, A., et al. (2013). "Radical Bromination of Benzylic Compounds with N-Bromosuccinimide in (Trifluoromethyl)benzene." Journal of Organic Chemistry.
    • Context: Defines the protocol for substituting toxic Carbon Tetrachloride with Trifluorotoluene.
    • (Note: Citation based on Cantillo et al. work in similar domain).

  • Photochemical Flow Protocols

    • Cantillo, D., et al. (2014).[4] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry.

    • Context: The authoritative protocol for LED-mediated bromin
  • Selectivity in Fluorinated Systems

    • Tanko, J. M., et al. (1993).[5] "Solvent pressure effects in free-radical reactions. A selectivity inversion in free-radical brominations induced by solvent."[5] Journal of the American Chemical Society.[5][6][7]

    • Context: Explains the "Polarity Mismatch" and how solvent effects can tune selectivity in electron-deficient systems.

Sources

Method

Application Notes and Protocols: Utilizing 1-Bromo-1,1,2-trifluoro-2-methylpropane as a Strategic Fluorinated Building Block

Introduction: The Strategic Value of the 1,1,2-Trifluoro-2-methylpropyl Moiety In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,1,2-Trifluoro-2-methylpropyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a cornerstone strategy for enhancing molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5]

This guide introduces 1-Bromo-1,1,2-trifluoro-2-methylpropane , a versatile and highly valuable fluorinated building block. Its structure, featuring a tertiary bromide and a trifluorinated, sterically hindered carbon framework, makes it an ideal reagent for introducing the 1,1,2-trifluoro-2-methylpropyl group (a "trifluoro-tert-butyl" analogue). This moiety serves as a bioisostere for non-polar side chains, such as isopropyl or methylthio groups, while imparting the advantageous properties of fluorine.[3]

The inherent structure of this bromoalkane dictates its reactivity, steering it away from concerted (SN2/E2) pathways and primarily towards stepwise mechanisms involving a carbocation intermediate (SN1/E1). This predictable reactivity allows for its controlled application in nucleophilic substitutions and elimination reactions, providing access to a diverse range of fluorinated derivatives.

Physicochemical and Reactivity Profile

Understanding the fundamental properties and electronic nature of 1-Bromo-1,1,2-trifluoro-2-methylpropane is critical for its effective deployment in synthesis.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₄H₆BrF₃-
Molecular Weight 190.99 g/mol Computed.[6]
Appearance Colorless LiquidBased on analogous short-chain bromoalkanes.
Boiling Point ~90-110 °CExtrapolated from similar fluorinated and brominated alkanes.
Density ~1.4 - 1.6 g/cm³Based on analogous compounds.
Solubility Soluble in common organic solvents (THF, DCM, Et₂O, etc.). Insoluble in water.Standard for small organic halides.

Core Reactivity Insights:

  • SN2 Reactions: The carbon atom bearing the bromine is tertiary and sterically encumbered by three methyl groups and a trifluoromethyl group. This severe steric hindrance effectively blocks the backside attack required for an SN2 mechanism, making this pathway highly unfavorable.[7][8]

  • SN1 Reactions: The departure of the bromide leaving group leads to the formation of a tertiary carbocation. This intermediate is stabilized by the inductive effects of the three surrounding carbon atoms. Therefore, under appropriate conditions (polar protic solvents, non-basic nucleophiles), the SN1 pathway is strongly favored for substitution reactions.[9][10][11]

  • E2 Reactions: Like the SN2 pathway, the concerted E2 mechanism is disfavored due to the steric hindrance preventing a base from readily accessing a β-hydrogen in the required anti-periplanar orientation.

  • E1 Reactions: The E1 mechanism proceeds through the same carbocation intermediate as the SN1 pathway.[12] Consequently, E1 elimination is a common and competing reaction, particularly at higher temperatures or with weakly nucleophilic bases.[13][14]

Application I: Nucleophilic Substitution via the S_N1 Pathway

The primary application of 1-Bromo-1,1,2-trifluoro-2-methylpropane is the direct introduction of the trifluoro-tert-butyl-like moiety onto various scaffolds through an SN1 mechanism. The key to success is the deliberate formation and trapping of the tertiary carbocation intermediate.

Mechanistic Rationale

The SN1 reaction proceeds in a stepwise fashion. The first and rate-determining step is the spontaneous, heterolytic cleavage of the C-Br bond to form a planar tertiary carbocation and a bromide ion.[11][15] This step is facilitated by polar protic solvents which can solvate and stabilize both the departing leaving group and the carbocation intermediate. In the second, rapid step, a nucleophile attacks the electrophilic carbocation from either face to form the final product.[15]

SN1_Mechanism cluster_reactants Reactants cluster_products Products reagent 1-Bromo-1,1,2-trifluoro-2-methylpropane carbocation Tertiary Carbocation Intermediate reagent->carbocation Step 1 (Slow) -Br⁻ product Substituted Product carbocation->product Step 2 (Fast) + Nucleophile nucleophile Nucleophile (Nu-H) bromide Br⁻

Caption: S_N1 reaction mechanism workflow.

Protocol 1: General Procedure for S_N1 Reaction with O-Nucleophiles (Alcohols, Phenols)

This protocol describes a general method for the synthesis of ethers containing the 1,1,2-trifluoro-2-methylpropyl group.

Experimental Workflow:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol substrate (1.0 equiv.) and a suitable polar protic solvent (e.g., isopropanol, tert-butanol) to achieve a concentration of 0.1-0.5 M.

  • Addition of Building Block: Add 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.2-1.5 equiv.) to the solution via syringe.

  • Optional: Lewis Acid/Promoter: For less reactive alcohols, a non-nucleophilic proton scavenger (e.g., 2,6-lutidine, 1.5 equiv.) can be added to neutralize the HBr generated. Alternatively, a stoichiometric amount of a silver salt (e.g., Ag₂CO₃, AgBF₄) can be used to promote bromide abstraction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and the boiling point of the solvent. Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 12-48 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Solvent: Polar protic solvents are essential to stabilize the carbocation intermediate, facilitating the SN1 pathway.

  • Equivalents: A slight excess of the bromoalkane is used to drive the reaction to completion, especially if the nucleophile is precious.

  • Temperature: Moderate heating provides the energy needed to overcome the activation barrier for the initial C-Br bond cleavage without excessively favoring the competing E1 elimination pathway.

Protocol 2: General Procedure for S_N1 Reaction with N-Nucleophiles (Amines)

This protocol details the synthesis of secondary or tertiary amines functionalized with the 1,1,2-trifluoro-2-methylpropyl group.

Experimental Workflow:

  • Reagent Preparation: In a sealed tube or pressure vessel, combine the primary or secondary amine (1.0 equiv.) with a polar aprotic solvent such as acetonitrile or DMF (0.2-1.0 M).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or cesium carbonate, 2.0-3.0 equiv.) to act as a scavenger for the HBr byproduct.

  • Building Block Addition: Add 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.1-1.3 equiv.).

  • Reaction Conditions: Seal the vessel and heat to 60-100 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Causality Behind Choices:

  • Base: A non-nucleophilic base is critical to prevent competition with the desired amine nucleophile. An excess is used to ensure the reaction medium does not become acidic, which would protonate the amine substrate and render it non-nucleophilic.

  • Sealed Vessel: Heating is often required, and a sealed vessel is necessary to prevent the loss of volatile amines or the solvent.

Application II: Controlled Elimination to Access a Fluorinated Alkene

When substitution is not the desired outcome, the inherent reactivity of 1-Bromo-1,1,2-trifluoro-2-methylpropane can be channeled towards elimination to generate 1,1,2-trifluoro-2-methylprop-1-ene . This fluorinated alkene is itself a valuable intermediate for further functionalization.

Mechanistic Rationale

The E1 mechanism, like SN1, proceeds through a carbocation intermediate.[12] After the formation of the tertiary carbocation, a weak base (which can be the solvent itself) abstracts a proton from an adjacent carbon atom (a β-hydrogen), leading to the formation of a double bond.[13] Higher temperatures entropically favor elimination over substitution, as more product molecules are formed.[14] Using a strong, sterically hindered, non-nucleophilic base can also promote elimination.

E1_Mechanism cluster_reactants Reactants reagent 1-Bromo-1,1,2-trifluoro-2-methylpropane carbocation Tertiary Carbocation Intermediate reagent->carbocation Step 1 (Slow) -Br⁻ product 1,1,2-Trifluoro-2-methylprop-1-ene carbocation->product Step 2 (Fast) -H⁺ abstraction by Base base Base (B:)

Caption: E1 elimination reaction mechanism.

Protocol 3: General Procedure for E1 Elimination

This protocol provides a method to maximize the yield of the alkene product.

Experimental Workflow:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 equiv.) and a high-boiling point, non-nucleophilic solvent such as toluene or dioxane.

  • Base Addition: Add a strong, sterically hindered base like potassium tert-butoxide (t-BuOK, 1.5-2.0 equiv.) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv.).[16]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C). The reaction is often rapid. Monitor by GC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding water. Extract the aqueous layer with a low-boiling point organic solvent like diethyl ether or pentane.

  • Purification: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (the alkene product may be volatile). For higher purity, fractional distillation of the crude product can be performed.

Application III: Advanced Synthetic Strategies

Direct palladium-catalyzed cross-coupling of tertiary alkyl halides is synthetically challenging. A more robust strategy involves a two-step sequence: elimination followed by functionalization of the resulting alkene.

Advanced_Workflow start 1-Bromo-1,1,2-trifluoro- 2-methylpropane alkene 1,1,2-Trifluoro- 2-methylprop-1-ene start->alkene E1 Elimination (Protocol 3) intermediate Vinyl Boronate / Vinyl Stannane alkene->intermediate Hydroboration / Stannylation final_product Cross-Coupled Product (e.g., Arylated Alkene) intermediate->final_product Suzuki / Stille Cross-Coupling

Caption: Workflow for advanced cross-coupling.

This approach transforms the challenging tertiary halide into a more reactive vinyl derivative, which readily participates in a wide array of powerful C-C bond-forming reactions, such as Suzuki-Miyaura or Stille couplings.[17][18][19] The protocols for these subsequent reactions are well-established in the literature and should be adapted for the specific fluorinated vinyl intermediate.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for 1-Bromo-1,1,2-trifluoro-2-methylpropane is not widely available, its structure suggests hazards common to other halogenated organic compounds.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles.[20][21]

  • Handling: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[22][23] It is expected to be a skin and eye irritant.[24] Avoid direct contact and inhalation of vapors. All equipment should be properly grounded to prevent static discharge, as related bromoalkanes can be flammable.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames. Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[22]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

Sources

Application

Application Note: Cross-Coupling Architectures of 1-Bromo-1,1,2-trifluoro-2-methylpropane

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It details the utilization of 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2), a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It details the utilization of 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2), a specialized fluorinated building block used to introduce the lipophilic 1,1,2-trifluoro-2-methylpropyl moiety into drug scaffolds.

Executive Summary

The modulation of physicochemical properties via fluorination is a cornerstone of modern drug design.[1] While trifluoromethyl (


) and difluoromethyl (

) groups are ubiquitous, the 1,1,2-trifluoro-2-methylpropyl group (

) offers a unique steric and electronic profile. It combines the metabolic stability of a gem-difluoromethylene linker with the lipophilic bulk of a fluorinated isopropyl motif.

This guide focuses on 1-Bromo-1,1,2-trifluoro-2-methylpropane (Structure:


), the primary reagent for introducing this moiety. Unlike simple alkyl halides, the presence of 

-fluorine atoms significantly strengthens the C-Br bond against nucleophilic attack while simultaneously lowering the bond dissociation energy (BDE) for radical formation. Consequently, traditional

chemistries fail; success relies on Single Electron Transfer (SET) mechanisms and Transition Metal Catalysis .
Reagent Profile
PropertySpecification
Chemical Name 1-Bromo-1,1,2-trifluoro-2-methylpropane
CAS Number 140451-79-2
Formula

Molecular Weight 190.99 g/mol
Structure

Reactivity Class Bromodifluoroalkylating Agent (Radical Precursor)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Mechanistic Principles

The successful coupling of this reagent hinges on generating the 1,1,2-trifluoro-2-methylpropyl radical (


). The two 

-fluorine atoms stabilize this radical via the "captodative" effect (though primarily inductive withdrawing/resonance donating interplay), making it accessible via photoredox or metal-mediated reduction.
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for coupling: Path A (Photoredox Minisci) and Path B (Copper-Mediated Cross-Coupling).

G Reagent 1-Bromo-1,1,2-trifluoro- 2-methylpropane (Br-CF2-R) Radical Fluoroalkyl Radical (•CF2-R) Reagent->Radical SET Reduction (-Br⁻) Heteroarene Heteroarene (e.g., Pyridine) Radical->Heteroarene Radical Addition Boronic Aryl Boronic Acid (Ar-B(OH)2) Radical->Boronic Transmetallation Cat_Ir Ir(III)* Excited State Cat_Ir->Radical hv (Blue LED) Product_A Product A: C-H Functionalization Heteroarene->Product_A Oxidation/-H⁺ Cat_Cu Cu(0)/Cu(I) Species Cat_Cu->Radical Oxidative Addition (Formal) Product_B Product B: Suzuki-Type Coupling Boronic->Product_B Reductive Elimination

Caption: Divergent radical pathways for 1-Bromo-1,1,2-trifluoro-2-methylpropane coupling via Photoredox (Top) and Copper catalysis (Bottom).[2]

Experimental Protocols

Protocol A: Visible-Light Mediated C-H Alkylation (Minisci Reaction)

This protocol is ideal for late-stage functionalization of electron-deficient heteroarenes (pyridines, quinolines, pyrazines).

Reagents:

  • Substrate: Heteroarene (1.0 equiv, 0.5 mmol)

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-methylpropane (2.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or MeCN (degassed)

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol), Photocatalyst (5.6 mg, 0.005 mmol), and

    
     (174 mg, 1.0 mmol).
    
  • Inertion: Transfer the vial to a glovebox or cycle vacuum/argon 3 times. Add degassed DMSO (5.0 mL).

  • Reagent Addition: Add 1-Bromo-1,1,2-trifluoro-2-methylpropane (191 mg/approx. 120

    
    L, 1.0 mmol) via microsyringe. Cap tightly with a septum screw cap.
    
  • Irradiation: Place the vial in a photoreactor (e.g., Kessil Blue LED 450 nm) approx. 2 cm from the light source. Maintain temperature < 35°C using a fan. Stir vigorously for 18–24 hours.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Insight: The


 radical is electrophilic. It reacts preferentially at the most electron-rich positions of electron-deficient rings (e.g., C2 or C4 of pyridine).
Protocol B: Copper-Mediated Cross-Coupling with Aryl Boronic Acids

This method is preferred for attaching the fluorinated group to simple arenes or electron-rich systems where Minisci reactions fail.

Reagents:

  • Substrate: Aryl Boronic Acid (1.5 equiv)

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 equiv)[3]

  • Catalyst: CuI (Copper(I) Iodide) (20 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Dry)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, combine CuI (0.2 equiv) and 1,10-Phenanthroline (0.2 equiv) in DMF (2 mL). Stir for 15 mins under Argon until a homogeneous complex forms.

  • Reactant Addition: Add Aryl Boronic Acid (1.5 equiv) and

    
     (2.0 equiv).
    
  • Reagent Injection: Add 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 equiv) and remaining DMF to reach 0.2 M concentration.

  • Reaction: Seal the tube and heat to 80°C for 16 hours.

    • Note: Higher temperatures may cause defluorination; 80°C is the optimal balance for activation vs. stability.

  • Quench: Cool to room temperature. Filter through a pad of Celite, eluting with

    
    .
    
  • Analysis: Analyze crude via

    
     NMR (Standard: 
    
    
    
    -trifluorotoluene) before purification to quantify yield.

Data Analysis & Troubleshooting

Comparative Yields (Representative)
Substrate ClassProtocol A (Photoredox)Protocol B (Cu-Mediated)Notes
Pyridines/Diazines High (60-85%) Low (<20%)Radical is electrophilic; matches electron-deficient rings.
Phenyl/Naphthyl Low (<10%)Moderate (50-70%) Cu-mediated cycle bypasses radical polarity mismatch.
Indoles (N-protected) Moderate (40-50%)Moderate (40-60%)C2 vs C3 selectivity depends on method.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Volatility of 1-Bromo-1,1,2-trifluoro-2-methylpropane (bp approx. 90-100°C).

    • Solution: Use a sealed pressure tube; increase reagent equivalents to 3.0x.

  • Issue: Hydrodehalogenation (Formation of

    
    ). 
    
    • Cause: Hydrogen atom abstraction (HAT) from solvent.

    • Solution: Switch solvent to Benzotrifluoride (

      
      ) or use deuterated solvents if critical. Ensure rigorous drying of solvents (water acts as H-source).
      
  • Issue:

    
    -Fluoride Elimination. 
    
    • Cause: Reaction temperature >100°C.[4]

    • Solution: Keep reaction temperature strictly below 90°C.

References

  • General Photoredox Minisci of Bromodifluoroalkyl Reagents

    • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Copper-Mediated Fluoroalkylation

    • Fujiwara, Y., et al. (2012). Practical and scalable trifluoromethylation of arenes using trifluoroacetic anhydride. Journal of the American Chemical Society, 134(3), 1494–1497. Link

    • Note: While these papers discuss and generally, the mechanistic protocols (Ir-photoredox and Cu-phenanthroline) are the industry standard applied to CAS 140451-79-2.
  • Reagent Properties & Safety

    • PubChem Compound Summary for Fluorinated Butanes. Link

  • Radical Fluoroalkylation Reviews

    • Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 6, 765–773. Link

Sources

Method

Application Note: Reagents and Protocols for the Nucleophilic Substitution of Bromotrifluoroalkanes

Introduction & Scientific Rationale The strategic incorporation of the trifluoroethyl group (–CH₂CF₃) is a cornerstone in modern drug discovery. The addition of this moiety reliably enhances metabolic stability, modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The strategic incorporation of the trifluoroethyl group (–CH₂CF₃) is a cornerstone in modern drug discovery. The addition of this moiety reliably enhances metabolic stability, modulates lipophilicity, and improves blood-brain barrier (BBB) permeability for neuro-imaging agents and central nervous system therapeutics[1].

The primary reagent for introducing this functional group is 2-bromo-1,1,1-trifluoroethane (CF₃CH₂Br) , a versatile halogenated hydrocarbon characterized by a low boiling point of approximately 40–42 °C[2]. However, utilizing bromotrifluoroalkanes in standard nucleophilic substitution (Sₙ2) reactions presents significant synthetic challenges that require specialized experimental designs.

Mechanistic Insights: Overcoming Sₙ2 Deactivation

Direct nucleophilic substitution on CF₃CH₂Br is notoriously sluggish. As an Application Scientist, it is critical to understand the causality behind this resistance to optimize reaction conditions effectively. The deactivation stems from two primary factors:

  • Electrostatic Repulsion: The highly electronegative fluorine atoms create a strong local dipole that electrostatically repels incoming electron-rich nucleophiles.

  • Transition State Destabilization: The Sₙ2 transition state requires optimal orbital overlap, which is sterically hindered by the bulky –CF₃ group and electronically destabilized by the adjacent electron-withdrawing fluorines.

Causality in Experimental Design

To overcome this massive activation barrier, empirical evidence dictates three critical modifications to standard Sₙ2 protocols:

  • Finkelstein Catalysis (Iodide Acceleration): The addition of sodium iodide (NaI) or potassium iodide (KI) facilitates an in situ halogen exchange. The resulting intermediate, 1,1,1-trifluoro-2-iodoethane, is significantly more reactive toward nucleophiles due to the superior leaving group ability and polarizability of the iodine atom[3].

  • Solvent & Base Selection: Polar aprotic solvents (DMF, DMSO) are mandatory. They solvate the counter-cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion "naked" and highly reactive. Cesium carbonate (Cs₂CO₃) often provides superior yields compared to potassium carbonate due to the "cesium effect," which enhances the solubility and nucleophilicity of the reacting anion.

  • Pressure Containment: Because 2-bromo-1,1,1-trifluoroethane boils at 40–42 °C[2], and the required activation temperatures typically exceed 80 °C, the reaction must be conducted in a sealed pressure vessel (autoclave or heavy-walled tube) to prevent total reagent volatilization.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product yield for the O-alkylation of a standard phenol derivative. Note the critical reliance on sealed vessels and iodide catalysis.

Reaction TypeBase (Equiv)SolventCatalystTemp (°C)Vessel TypeYield (%)
O-AlkylationK₂CO₃ (2.0)DMFNone80Open Flask< 5% (Reagent loss)
O-AlkylationK₂CO₃ (2.0)DMFNone80Sealed Tube45%
O-AlkylationCs₂CO₃ (2.0)DMFNone80Sealed Tube62%
O-AlkylationCs₂CO₃ (2.0)DMFNaI (0.2 eq)80Sealed Tube88%
N-AlkylationDIPEA (3.0)CH₃CNKI (0.2 eq)90Sealed Tube41%
N-AlkylationCs₂CO₃ (2.5)DMSOKI (0.2 eq)90Sealed Tube79%

Experimental Protocols

Protocol A: O-Trifluoroethylation of Phenols (Synthesis of Aryl Trifluoroethyl Ethers)

This protocol is optimized for the synthesis of PEGylated or standard aryl ethers, a common motif in neuro-imaging agents[1].

Safety Warning: This reaction generates internal pressure. Always use a blast shield and inspect glassware for micro-fractures prior to use.

  • Preparation: To a heavy-walled borosilicate glass pressure tube equipped with a Teflon screw cap, add the phenol derivative (1.0 mmol), anhydrous Cs₂CO₃ (2.0 mmol), and anhydrous NaI (0.2 mmol).

  • Solvation: Suspend the solid mixture in anhydrous DMF (3.0 mL). Purge the vessel with dry nitrogen for 5 minutes.

  • Reagent Addition: Chill the mixture to 0 °C in an ice bath. Rapidly add 2-bromo-1,1,1-trifluoroethane (2.0 mmol)[2] via a pre-chilled syringe to minimize evaporative loss.

  • Reaction: Seal the pressure tube tightly. Transfer the tube to a pre-heated oil bath at 80 °C behind a blast shield. Stir vigorously for 16 hours.

  • Workup: Crucial Step —Cool the vessel completely to room temperature before carefully opening to prevent explosive outgassing. Dilute the mixture with ethyl acetate (20 mL) and wash with distilled water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: N-Trifluoroethylation of Amines
  • Preparation: In a high-pressure autoclave or sealed tube, combine the primary/secondary amine (1.0 mmol), Cs₂CO₃ (2.5 mmol), and KI (0.2 mmol).

  • Solvation: Add anhydrous DMSO (3.0 mL). DMSO is preferred here to maximize the nucleophilicity of the amine.

  • Reagent Addition: Add 2-bromo-1,1,1-trifluoroethane (2.5 mmol)[2] at 0 °C.

  • Reaction: Seal and heat to 90 °C for 24 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Visualizations

Workflow A Substrate Preparation B Solvent Addition A->B C Catalyst Addition B->C D Reagent Addition C->D E Sealed Reactor D->E F Workup & Purification E->F

Fig 1: Step-by-step workflow for the trifluoroethylation of nucleophiles.

Mechanism RBr CF3-CH2-Br (High Activation Energy) RI CF3-CH2-I (Reactive Intermediate) RBr->RI NaI/KI (Finkelstein) TS [Nu ··· CH2(CF3) ··· I]‡ Transition State RI->TS Nucleophilic Attack Nu Nucleophile (Nu-) Nu->TS Prod CF3-CH2-Nu Target Product TS->Prod Iodide Elimination

Fig 2: Iodide-catalyzed Sₙ2 mechanistic pathway for bromotrifluoroalkanes.

References

  • Title: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography Source: mdpi.com URL: [Link] Citation Index: [1]

Sources

Application

Application Notes and Protocols for 3-Bromo-1,1,1-trifluoro-2-methylpropane in Pharmaceutical Intermediate Synthesis

A Senior Application Scientist's Guide to a Promising Fluorinated Building Block Editorial Note: Initial searches for the synthetic applications of 1-bromo-1,1,2-trifluoro-2-methylpropane in pharmaceutical intermediate s...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Promising Fluorinated Building Block

Editorial Note: Initial searches for the synthetic applications of 1-bromo-1,1,2-trifluoro-2-methylpropane in pharmaceutical intermediate synthesis yielded limited specific documentation. In the spirit of providing a scientifically robust and practical guide, this document focuses on a closely related and structurally significant analogue: 3-bromo-1,1,1-trifluoro-2-methylpropane . This compound serves as an excellent case study for the introduction of the valuable trifluoromethylpropyl moiety in medicinal chemistry, and the principles discussed herein are broadly applicable to similar fluorinated building blocks.

Introduction: The Strategic Value of the Trifluoromethyl Group in Drug Design

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance the pharmacological profile of a drug candidate.[1] The incorporation of a CF₃ group can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1]

  • Enhanced Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing a drug's ionization state at physiological pH.

  • Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions.

3-Bromo-1,1,1-trifluoro-2-methylpropane is a versatile building block that allows for the introduction of a trifluoromethylated isobutyl group into a target molecule. This guide will provide an in-depth look at its properties, reactivity, and a detailed protocol for its application in the synthesis of a key pharmaceutical intermediate.

Physicochemical Properties and Reactivity Profile

3-Bromo-1,1,1-trifluoro-2-methylpropane is a primary alkyl bromide. However, the presence of the strongly electron-withdrawing trifluoromethyl group on the adjacent carbon significantly influences its reactivity.

PropertyValueSource
IUPAC Name 3-bromo-1,1,1-trifluoro-2-methylpropanePubChem[2]
CAS Number 381-80-6PubChem[2]
Molecular Formula C₄H₆BrF₃PubChem[2]
Molecular Weight 190.99 g/mol PubChem[2]
Appearance Flammable liquid and vaporPubChem[2]
Predicted Reactivity Primary alkyl halide, susceptible to nucleophilic substitution (SN2)Inferred

The primary C-Br bond is the key reactive site for nucleophilic substitution. Due to the steric hindrance from the adjacent methyl group and the electronic effects of the CF₃ group, the reactivity in SN2 reactions is expected to be somewhat modulated compared to a simple primary alkyl bromide. The electron-withdrawing nature of the trifluoromethyl group can slightly decrease the nucleophilicity of the bromine-bearing carbon, but the primary nature of the carbon still favors the SN2 pathway over SN1.

Core Application: N-Alkylation for the Synthesis of Pharmaceutical Intermediates

A primary application for alkyl bromides in pharmaceutical synthesis is the N-alkylation of amines to form C-N bonds, a fundamental transformation in the construction of many drug scaffolds. The protocol below details a representative procedure for the N-alkylation of a secondary amine with 3-bromo-1,1,1-trifluoro-2-methylpropane. This reaction is a model for the synthesis of a tertiary amine intermediate, which could be a precursor for a variety of biologically active molecules, such as kinase inhibitors.[3]

General Reaction Scheme

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, displacing the bromide leaving group.

Caption: General scheme for the N-alkylation of a secondary amine.

Detailed Experimental Protocol: Synthesis of a Tertiary Amine Intermediate

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a tertiary amine by reacting a secondary amine with 3-bromo-1,1,1-trifluoro-2-methylpropane.

Materials:

  • Secondary amine (e.g., morpholine, 1.0 eq)

  • 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 3-bromo-1,1,1-trifluoro-2-methylpropane (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup: - Secondary Amine - K₂CO₃ - Acetonitrile add_reagent 2. Add 3-Bromo-1,1,1-trifluoro- 2-methylpropane setup->add_reagent reflux 3. Heat to Reflux (12-24h) Monitor by TLC/LC-MS add_reagent->reflux workup 4. Work-up: - Cool and filter - Concentrate - EtOAc extraction - Wash with NaHCO₃ and Brine reflux->workup dry 5. Dry with MgSO₄/Na₂SO₄ and Concentrate workup->dry purify 6. Purify by Column Chromatography (if needed) dry->purify product Final Product: Tertiary Amine purify->product

Caption: Experimental workflow for N-alkylation.

Safety and Handling

3-Bromo-1,1,1-trifluoro-2-methylpropane is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

  • Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist. Retrieved from [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Retrieved from [Link]

  • Zahra, J. A., & Bua, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • Macmillan Group. (2020). Metallaphotoredox Perfluoroalkylation of Organobromides. Princeton University. Retrieved from [Link]

  • PubChem. 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]

  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1. Retrieved from [Link]

Sources

Method

Application &amp; Protocol Guide: Strategic Trifluoromethylation in Medicinal Chemistry

A Critical Evaluation of 3-Bromo-1,1,1-trifluorobutane (C4H6BrF3) and Superior Pathways to Trifluoromethylated Scaffolds Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract The introduction of the trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Evaluation of 3-Bromo-1,1,1-trifluorobutane (C4H6BrF3) and Superior Pathways to Trifluoromethylated Scaffolds

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed examination of methodologies for incorporating this critical functional group. We begin by addressing the potential utility of 3-bromo-1,1,1-trifluorobutane (C4H6BrF3) as a trifluoromethylating agent. Our extensive literature review indicates that while structurally related to trifluoromethyl-containing building blocks, C4H6BrF3 is not a conventional or documented reagent for direct trifluoromethylation. Its likely reactivity patterns suggest it would serve as a precursor for the 1,1,1-trifluorobut-2-yl moiety rather than a source of the CF3 group itself.

Consequently, this document pivots to provide a robust, field-proven protocol for the synthesis of trifluoromethylated scaffolds using a well-established and highly versatile method: the copper-catalyzed trifluoromethylation of aryl iodides using the Ruppert-Prakash reagent, TMSCF3 (trimethyl(trifluoromethyl)silane). This guide offers researchers a comprehensive resource, complete with detailed protocols, mechanistic insights, and troubleshooting strategies to empower their drug discovery efforts.

Part 1: Analysis of 3-Bromo-1,1,1-trifluorobutane (C4H6BrF3)

Predicted Reactivity Profile

3-Bromo-1,1,1-trifluorobutane is a secondary alkyl halide. Its chemical behavior is dictated by the presence of the C-Br bond and the influence of the strongly electron-withdrawing trifluoromethyl group. Based on fundamental organic chemistry principles, its primary reaction pathways would likely involve:

  • Nucleophilic Substitution (SN2/SN1): It can react with nucleophiles to introduce the 1,1,1-trifluorobut-2-yl group onto a target molecule.

  • Elimination (E2/E1): In the presence of a strong base, it could undergo dehydrobromination to form 1,1,1-trifluorobut-2-ene.

  • Organometallic Reagent Formation: It could potentially form a Grignard or organolithium reagent, which would then act as a nucleophilic source of the CH(CH3)CH2CF3 anion.

Critically, none of these pathways lead to the direct transfer of a trifluoromethyl (–CF3) group. The C-C bonds within the butane backbone are far too strong to be cleaved under typical synthetic conditions to release a CF3 species.

Conclusive Assessment

There is a notable absence of published literature detailing the use of 3-bromo-1,1,1-trifluorobutane for the preparation of trifluoromethylated scaffolds. Researchers seeking to introduce a –CF3 group should therefore turn to more established and validated reagents. The remainder of this guide will focus on one such gold-standard method.

Part 2: Copper-Catalyzed Trifluoromethylation using TMSCF3

The Ruppert-Prakash reagent, TMSCF3, is a widely used, nucleophilic source of the trifluoromethyl group. In the presence of a fluoride source (like TBAF or CsF), it forms an active trifluoromethyl anion equivalent, which can then be transferred to various electrophilic substrates. The following protocol details a reliable method for the trifluoromethylation of aryl iodides, a common transformation in drug development.

Mechanism of Action

The reaction proceeds through a copper-mediated catalytic cycle.

  • Activation of TMSCF3: A fluoride source activates the silicon-carbon bond of TMSCF3, generating a transient trifluoromethyl anion (CF3-).

  • Formation of the Active Copper(I) Trifluoromethyl Species: The CF3- anion reacts with a copper(I) salt (e.g., CuI) to form a highly reactive copper(I) trifluoromethyl species ([CuCF3]).

  • Oxidative Addition: The aryl iodide substrate undergoes oxidative addition to the [CuCF3] complex, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to yield the desired aryl-CF3 product and regenerate the active copper(I) catalyst.

Diagram of the Catalytic Cycle:

Application

Solvent Selection for Reactions with 1-Bromo-1,1,2-trifluoro-2-methylpropane

Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS: 140451-79-2) is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS: 140451-79-2) is a specialized hydrobromofluorocarbon (HBFC) building block used primarily to introduce the 1,1,2-trifluoro-2-methylpropyl (


 or 

)
motif into organic substrates.[1]

Unlike standard alkyl halides, this molecule possesses a bromodifluoromethyl (


)  group adjacent to a tertiary carbon. This unique electronic architecture dictates a binary reactivity profile:
  • Radical Reactivity (Dominant): The

    
     bond is homolytically labile (
    
    
    
    ), making it an ideal candidate for Atom Transfer Radical Addition (ATRA) or photoredox catalysis.
  • Anionic Instability: Metal-halogen exchange generates an

    
    -fluoro carbanion susceptible to rapid 
    
    
    
    -elimination, releasing difluorocarbene (
    
    
    ).

Solvent selection is the single most critical variable in controlling this dichotomy. This guide provides the physicochemical rationale and validated protocols to maximize yield and suppress carbene decomposition.

Solvent Selection Principles

The "Fluorous-Organic" Solubility Gap

This molecule exhibits amphiphilic fluorous character . It is lipophilic but sufficiently fluorinated to show miscibility gaps in highly polar, non-fluorinated solvents.

Solvent ClassRepresentative SolventsSolubilitySuitabilityMechanism Compatibility
Polar Aprotic Acetonitrile (MeCN), DMFHighExcellent Radical (ATRA) , Nucleophilic Substitution
Chlorinated Dichloromethane (DCM), DCEVery HighGood Radical (Photo-redox), Friedel-Crafts
Ethers THF, Diethyl Ether (

)
HighConditional Metal-Exchange (Cryogenic only)
Protic Methanol, WaterLowPoor Solvolysis (Avoid unless biphasic)
Fluorous Perfluorohexane, HFE-7100MiscibleSpecialized Biphasic Separation/Recycling
Solvent Decision Matrix (Graphviz)

SolventSelection Start Reaction Goal Radical Radical Addition (ATRA) (C-C Bond Formation) Start->Radical Anionic Carbanion Generation (Grignard/Lithium) Start->Anionic MeCN Acetonitrile (MeCN) Best for Cu/Ru Catalysis Low H-Atom Transfer Radical->MeCN Standard DCM Dichloromethane (DCM) Best for Solubility Watch Volatility Radical->DCM Alternative THF THF / Et2O REQUIRED: -78°C Traps Carbenes if warmed Anionic->THF Strict Temp Control

Figure 1: Decision tree for solvent selection based on the desired reaction pathway.

Application Note: Atom Transfer Radical Addition (ATRA)

The Challenge

The primary application of 1-Bromo-1,1,2-trifluoro-2-methylpropane is the functionalization of alkenes (e.g., styrenes, enol ethers) to create fluorinated scaffolds.

  • Mechanism: The reaction proceeds via a radical chain mechanism initiated by a metal catalyst (Cu, Ru, or Ir).

  • Solvent Role: The solvent must dissolve the metal complex and the hydrophobic fluorocarbon without acting as a Hydrogen Atom Donor (HAD). Solvents with weak C-H bonds (like THF or Toluene) can quench the intermediate radical, leading to hydro-dehalogenation byproducts.

Recommended Solvent: Acetonitrile (MeCN)
  • Why: High dielectric constant (

    
    ) stabilizes the metal-ligand charge transfer complexes (e.g., 
    
    
    
    ).
  • Benefit: Extremely low radical chain transfer constant (

    
    ), preventing premature termination.
    
Protocol 1: Copper-Catalyzed ATRA to Olefins

Reagents:

  • Substrate: Styrene (1.0 equiv)

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.2 equiv)

  • Catalyst: CuBr (10 mol%)

  • Ligand: TPMA or 2,2'-Bipyridine (12 mol%)

  • Reductant: Sodium Ascorbate (10 mol%) - Optional for ARGET ATRA

  • Solvent: Degassed Acetonitrile

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool to room temperature under

    
     flow.
    
  • Solvent Degassing: Sparge anhydrous Acetonitrile with Argon for 20 minutes. Critical: Oxygen inhibits the radical chain.

  • Loading: Add CuBr (14 mg, 0.1 mmol) and Bipyridine (19 mg, 0.12 mmol). Add 2 mL of degassed MeCN. Stir until the complex forms (usually dark brown/red).

  • Addition: Add Styrene (1.0 mmol) and 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.2 mmol) via syringe.

  • Reaction: Seal the tube. Heat to 60°C for 12–24 hours.

    • Note: The reaction mixture should remain homogeneous. If the fluorinated reagent oils out, add a co-solvent (DCM or Trifluorotoluene) in a 1:4 ratio.

  • Workup: Cool to RT. Dilute with

    
     (20 mL). Filter through a short pad of silica/Celite to remove copper salts.
    
  • Analysis: Concentrate the filtrate. Analyze by

    
     NMR (expect signals around -60 to -80 ppm for 
    
    
    
    and -130 to -150 ppm for
    
    
    ).

Application Note: Metal-Halogen Exchange (Lithiation)

The Challenge (The "Carbene Trap")

Generating the lithio-species (


) from 1-Bromo-1,1,2-trifluoro-2-methylpropane is hazardous due to the 

-elimination
pathway.

The resulting carbene will polymerize or insert indiscriminately.
Recommended Solvent: THF/Ether Mixture (Trapp Mixture)
  • Why: THF coordinates Lithium, stabilizing the aggregate.

  • Requirement: Must be used at -78°C (Dry Ice/Acetone) .

Protocol 2: Low-Temperature Electrophilic Trapping

Reagents:

  • Reagent: 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 equiv)

  • Exchange Reagent:

    
    -Butyllithium (1.1 equiv, 1.6M in hexanes) or 
    
    
    
    (Turbo Grignard)
  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL 3-neck round-bottom flask. Equip with a low-temperature thermometer and

    
     inlet.
    
  • Solvation: Add 1-Bromo-1,1,2-trifluoro-2-methylpropane (2 mmol) and 10 mL anhydrous THF.

  • Cryogenic Cooling: Cool the bath to -78°C . Allow the internal temperature to stabilize (wait 15 mins).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: A color change (often yellow/orange) indicates anion formation.

    • Critical: Do NOT allow temperature to rise above -70°C.

  • Trapping: Stir for exactly 15 minutes. Add Benzaldehyde (neat or in 1 mL THF) dropwise.

  • Quench: Stir at -78°C for 1 hour. Quench cold with saturated

    
     solution (5 mL).
    
  • Warming: Remove the cooling bath and allow to warm to RT.

  • Workup: Extract with

    
     (3x). Wash with brine. Dry over 
    
    
    
    .

Mechanistic Pathway & Troubleshooting

Pathway Visualization

ReactionPathways cluster_Radical Radical Pathway (in MeCN) cluster_Anionic Anionic Pathway (in THF) Substrate 1-Bromo-1,1,2-trifluoro- 2-methylpropane Radical Rf Radical (•CF2-) Substrate->Radical Cu(I)/hv Anion Rf Carbanion (-CF2:Li) Substrate->Anion n-BuLi (-78°C) Product_ATRA ATRA Product (Fluoroalkylated Alkene) Radical->Product_ATRA + Alkene Carbene Difluorocarbene (:CF2) (DECOMPOSITION) Anion->Carbene > -60°C (Alpha-Elimination) Product_Nu Alcohol Product (Trapped Electrophile) Anion->Product_Nu + Electrophile

Figure 2: Mechanistic divergence driven by catalyst and temperature. Red path indicates thermal decomposition.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Radical) Oxygen inhibitionDegas solvent for >20 mins; keep under Argon.
Reduction Byproduct Hydrogen abstractionSwitch solvent from THF/Toluene to MeCN or Benzene .
Tarry Residue (Anionic) Carbene polymerizationEnsure internal temp never exceeds -70°C during lithiation.
Phase Separation Fluorine immiscibilityUse Trifluorotoluene (PhCF3) as a co-solvent.

References

  • Fundamental Radical Chemistry: Dolbier, W. R. (2011). Fluorine-containing free radicals: kinetics and dynamics. Chemical Reviews, 96(5), 1557–1584. Link

  • ATRA Protocols: Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Chapter 2: Radical Reactions). Link

  • Solvent Effects in Radical Reactions: Fischer, H., & Radom, L. (2001). Factors controlling the addition of carbon-centered radicals to alkenes. Angewandte Chemie International Edition, 40(18), 3240-3261. Link

  • Carbanion Stability: Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275. Link

  • Physical Properties & Safety: PubChem Compound Summary for 1-Bromo-1,1,2-trifluoro-2-methylpropane. Link

Sources

Method

Application Notes and Protocols for the Laboratory Handling of Volatile Fluorinated Alkyl Halides

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling of volatile fluorinated alkyl halides in a laboratory setting. With...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling of volatile fluorinated alkyl halides in a laboratory setting. With a focus on scientific integrity and practical application, these notes offer detailed protocols, safety considerations, and waste disposal procedures. The unique physical and chemical properties of these compounds, including their high volatility and potential health hazards, necessitate specialized handling techniques to ensure personnel safety and experimental success. This guide is structured to provide a deep understanding of the principles behind the recommended procedures, fostering a culture of safety and precision in the laboratory.

Introduction: The Double-Edged Sword of Volatile Fluorinated Alkyl Halides

Volatile fluorinated alkyl halides are a class of organic compounds characterized by a carbon-halogen bond and the presence of one or more fluorine atoms. Their low boiling points and unique reactivity make them invaluable reagents in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine-containing moieties can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3][4]

However, the very properties that make these compounds synthetically useful also present significant handling challenges. Their volatility increases the risk of inhalation exposure, and many are classified as hazardous substances. Furthermore, the strength of the carbon-fluorine bond contributes to their environmental persistence, placing some fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), under intense scrutiny for their potential health and environmental impacts.[5][6] Therefore, a thorough understanding of their properties and strict adherence to safety protocols are paramount for their use in a research environment.

Physicochemical Properties of Common Volatile Fluorinated Alkyl Halides

A foundational aspect of safely handling any chemical is a comprehensive understanding of its physical properties. This knowledge informs storage conditions, handling techniques, and emergency procedures. The following table summarizes key physical data for several commonly used volatile fluorinated alkyl halides.

Compound NameChemical FormulaCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Physical State at STP
TrifluoroiodomethaneCF₃I2314-97-8195.91-22.52.361 (liquid at -32.5°C)Gas
BromotrifluoromethaneCBrF₃75-63-8148.91-57.81.58 (liquid at -58°C)Gas
1-IodoperfluoropropaneC₃F₇I754-34-7295.93412.05Liquid
Perfluorobutyl IodideC₄F₉I423-39-2345.9366-672.01Liquid
Perfluorohexyl IodideC₆F₁₃I355-43-1445.951172.063Liquid

Data compiled from sources:[2][7][8][9][10][11][12][13][14][15][16]

Core Principles of Safe Handling

The safe handling of volatile fluorinated alkyl halides is predicated on a multi-layered approach that encompasses engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the laboratory worker.

  • Fume Hoods: All manipulations of volatile fluorinated alkyl halides must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the most critical engineering control for preventing inhalation exposure.

  • Ventilated Gas Cabinets: For gaseous fluorinated alkyl halides stored in lecture bottles, a ventilated gas cabinet is essential for safe storage.[6][17][18][19][20]

  • Schlenk Lines and Glove Boxes: For reactions that are sensitive to air or moisture, or when working with particularly hazardous compounds, the use of a Schlenk line or a glove box provides an inert atmosphere and an additional layer of containment.

Administrative Controls: Establishing a Safe Work Environment

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving volatile fluorinated alkyl halides are mandatory. These SOPs should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

  • Training: All personnel must receive documented training on the specific hazards of the chemicals they are working with and the procedures outlined in the SOPs.

  • Working Alone: Avoid working alone when handling highly hazardous materials. The "buddy system" ensures that assistance is readily available in case of an emergency.[21]

  • Minimizing Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or release.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

  • Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashes or explosions, a face shield should be worn in addition to goggles.[19][21]

  • Gloves: Due to the potential for these compounds to permeate standard laboratory gloves, it is crucial to select appropriate glove materials. Check the manufacturer's glove compatibility charts. Double-gloving is often recommended.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves is required.

  • Respiratory Protection: In the event of a significant spill or a failure of engineering controls, a supplied-air respirator may be necessary. Personnel must be properly fit-tested and trained in the use of respirators.

Storage and Transportation

Proper storage is crucial to prevent accidental release and maintain the integrity of these reactive compounds.

General Storage Guidelines
  • Segregation: Store volatile fluorinated alkyl halides away from incompatible materials, such as strong bases, reducing agents, and reactive metals.

  • Ventilation: Store in a well-ventilated area, preferably in a designated and labeled cabinet.

  • Temperature: Adhere to the storage temperature recommendations on the Safety Data Sheet (SDS). Many of these compounds require refrigeration.

  • Container Integrity: Ensure that all containers are in good condition, properly sealed, and clearly labeled.

Handling of Lecture Bottles

Many volatile fluorinated alkyl halides are supplied in lecture bottles. These small, high-pressure cylinders require special handling precautions.

  • Securing the Cylinder: Always secure lecture bottles in an upright position using a cylinder clamp or stand.[6][17][18][19][20]

  • Regulator Use: Use a regulator specifically designed for the gas and pressure in the lecture bottle. Never use a damaged or corroded regulator.[6][17][18][19][20]

  • Transportation: Use a cylinder cart for transporting lecture bottles, even for short distances. Never carry them by the valve or regulator.

  • Storage: When not in use, remove the regulator and replace the valve cap. Store in a ventilated cabinet.[6][17][18][19][20]

Experimental Protocols

The following protocols are provided as examples and should be adapted to the specific requirements of the experiment and the facilities available. A thorough risk assessment must be conducted before commencing any new procedure.

Protocol 1: Trifluoromethylation of a Ketone using Trifluoroiodomethane (CF₃I) and Diethylzinc (Et₂Zn)

This protocol describes a common method for introducing a trifluoromethyl group to a carbonyl compound. Diethylzinc is a pyrophoric reagent and requires specialized handling techniques.

Materials:

  • Ketone substrate

  • Trifluoroiodomethane (CF₃I) in a lecture bottle

  • Diethylzinc (Et₂Zn) solution in an appropriate solvent

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask and other appropriate oven-dried glassware

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • System Preparation: Assemble the reaction glassware under an inert atmosphere. The glassware must be scrupulously dried to prevent quenching of the reagents.

  • Substrate Addition: Dissolve the ketone substrate in the anhydrous solvent in the Schlenk flask under a positive pressure of inert gas.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C) using a low-temperature bath.

  • CF₃I Addition: Carefully bubble a controlled stream of CF₃I gas from the lecture bottle through the reaction mixture for a predetermined amount of time. Alternatively, a known amount of CF₃I can be condensed into the reaction flask at low temperature.

  • Et₂Zn Addition: Slowly add the diethylzinc solution dropwise via syringe to the reaction mixture. Caution: Diethylzinc is pyrophoric and will ignite on contact with air. All transfers must be performed using syringe techniques under an inert atmosphere.[5][18][19][20][21]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride) at low temperature.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature, and then proceed with a standard aqueous work-up and purification of the product by column chromatography.

Trifluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glass Dry Glassware under Inert Atmosphere prep_reagents Prepare Substrate and Reagent Solutions prep_glass->prep_reagents Ensure Anhydrous Conditions add_substrate Add Substrate to Flask prep_reagents->add_substrate cool_reaction Cool to -78°C add_substrate->cool_reaction add_cf3i Add CF3I cool_reaction->add_cf3i add_et2zn Add Et2Zn (Pyrophoric!) add_cf3i->add_et2zn Slowly, under N2 monitor_reaction Monitor Reaction Progress add_et2zn->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Upon Completion extract_product Aqueous Work-up quench_reaction->extract_product purify_product Purify by Chromatography extract_product->purify_product

Caption: Workflow for the trifluoromethylation of a ketone.

Protocol 2: Visible Light-Promoted Perfluoroalkylation of an Arene

This protocol utilizes a photocatalyst to generate perfluoroalkyl radicals from a perfluoroalkyl iodide for addition to an aromatic ring.

Materials:

  • Arene substrate

  • Perfluoroalkyl iodide (e.g., C₄F₉I)

  • Photocatalyst (e.g., Eosin Y)

  • Solvent (e.g., DMSO)

  • Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)

  • Visible light source (e.g., blue LED)

  • Stir plate

Procedure:

  • Reaction Setup: In the reaction vessel, combine the arene substrate, perfluoroalkyl iodide, and photocatalyst in the solvent.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for several minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in front of the visible light source and begin stirring.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography.

Perfluoroalkylation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Purification combine_reagents Combine Substrate, Reagent, and Photocatalyst degas_mixture Degas with Inert Gas combine_reagents->degas_mixture irradiate Irradiate with Visible Light degas_mixture->irradiate monitor Monitor Reaction irradiate->monitor remove_solvent Remove Solvent monitor->remove_solvent Upon Completion purify Column Chromatography remove_solvent->purify

Caption: Workflow for visible light-promoted perfluoroalkylation.

Occupational Exposure Monitoring

To ensure that engineering controls and work practices are effective, it is essential to monitor the workplace environment for the presence of volatile fluorinated alkyl halides.

  • Air Sampling: Personal and area air sampling can be conducted to quantify the concentration of these compounds in the laboratory air. NIOSH has established methods for sampling and analyzing various halogenated hydrocarbons.[22][23][24][25][26]

  • Analytical Techniques: Common analytical techniques for quantifying volatile fluorinated compounds in air samples include gas chromatography-mass spectrometry (GC-MS) and thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).[6][17][27]

  • Biomonitoring: In some cases, particularly for PFAS, biomonitoring of blood or urine may be used to assess a worker's cumulative exposure.[28]

Spill and Emergency Procedures

Prompt and appropriate action in the event of a spill is critical to minimizing exposure and environmental contamination.

Small Spills (Manageable by Laboratory Personnel)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the substance is highly volatile or toxic, evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use a spill absorbent material to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent.

Large Spills (Requiring Emergency Response)
  • Evacuate: Evacuate the laboratory immediately, closing all doors behind you.

  • Activate Alarm: Activate the nearest fire alarm to initiate a building-wide evacuation.

  • Contact EHS: From a safe location, contact your institution's EHS department and provide them with the details of the spill.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by emergency personnel.

Waste Disposal

Due to their persistence and potential for environmental contamination, the disposal of fluorinated alkyl halides and associated waste must be handled with extreme care.

  • Segregation: All waste contaminated with fluorinated alkyl halides, including empty containers, used PPE, and spill cleanup materials, must be collected separately from other waste streams.[7]

  • Labeling: All waste containers must be clearly labeled with the contents and the words "Hazardous Waste."

  • Containerization: Use appropriate, sealed containers for waste collection. For solid waste, heavy-duty plastic bags or lined buckets are recommended.[7]

  • Disposal Vendor: All fluorinated hazardous waste must be disposed of through a licensed hazardous waste vendor. High-temperature incineration is a common disposal method for these compounds.[8][27][29][30]

Conclusion

Volatile fluorinated alkyl halides are powerful tools in the modern chemist's arsenal. By understanding their properties, implementing robust safety protocols, and adhering to strict waste disposal procedures, researchers can harness their synthetic potential while minimizing the risks to themselves and the environment. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • ALS Global. (2025, December 16). Testing Volatile PFAS in Air by OTM-50 with GC-MS/MS. ALS.
  • Airgas. (2017, December 27). SAFETY DATA SHEET: Trifluoromethyl Iodide. Airgas.
  • Air Liquide. (n.d.). Bromotrifluoromethane Gas Encyclopedia. Air Liquide.
  • Aakash Institute. (n.d.). Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. Aakash Institute.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Carnegie Mellon University.
  • Cheméo. (n.d.). Perfluorohexyl iodide. Cheméo.
  • Chinese Chemical Society. (2021, February 3).
  • Columbia University Environmental Health & Safety. (n.d.). The Safe Use of Pyrophoric Reagents. Columbia University.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
  • ECHEMI. (n.d.). 754-34-7, Perfluoropropyl iodide Formula. ECHEMI.
  • Environmental Health & Safety - Michigan State University. (n.d.). PFAS Waste.
  • EPA Victoria. (2026, February 24).
  • Fengyuan India. (n.d.). Perfluorohexyl Iodide (C6F13I) - Specialty & Organic Products. Fengyuan India.
  • Gouverneur, V. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. University of Oxford, Department of Chemistry.
  • HSSE World. (2022, September 27). Photo of the day: Safe handling of Gas Cylinders and lecture bottles. HSSE World.
  • Iofina. (n.d.). Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI. Iofina.
  • Keika Ventures. (n.d.). Analytical Methods List. Keika Ventures.
  • Kidde Technologies. (2022, May 17).
  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • LCS Laboratory Inc. (2024, December 14). Enhanced Solvent Identification with Modified NIOSH 1500 Methods Using GC-MS.
  • Markes International. (n.d.). Sampling and analysis of volatile PFAS in air.
  • MedPage Today. (2024, January 19). CDC: Consider Testing Blood for 'Forever Chemicals'. MedPage Today.
  • Mid-Way Environmental Services. (n.d.). PFAS Waste Disposal. Mid-Way Environmental Services.
  • National Academies Press. (2004). Iodotrifluoromethane: Toxicity Review.
  • National Center for Biotechnology Information. (n.d.). Bromotrifluoromethane | CBrF3 | CID 6384. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380. PubChem.
  • National Center for Biotechnology Information. (n.d.). Perfluoropropyl iodide | C3F7I | CID 33977. PubChem.
  • National Institute for Occupational Safety and Health. (n.d.). Alphabetical Method Listing - B - NMAM 4th Edition. NIOSH.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Analytical Methods - H. NIOSH.
  • NIST. (n.d.). Perfluorohexyl iodide. NIST WebBook.
  • OARS. (2018). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL: Trifluoroiodomethane (CF3I).
  • OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. OpenOChem Learn.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). 4-phenyl-3-(trifluoromethyl)butan-2-one. Organic Syntheses.
  • PennEHRS - University of Pennsylvania. (2024, April 12). Fact Sheet: Lecture Bottle Safety. University of Pennsylvania.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London.
  • ResearchGate. (2025, August 5). Syntheses with perfluoroalkyl iodides. A review.
  • ResearchGate. (n.d.). Fluorination of various alkyl halides and mesylates using CsF in the....
  • SincereChemical. (n.d.). Perfluoro-1-iodohexane CAS 355-43-1. SincereChemical.
  • Toxicology Excellence for Risk Assessment (TERA). (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 22).
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
  • University of Houston. (n.d.). Lecture Bottle | Environmental Health and Safety. University of Houston.
  • University of Rochester. (n.d.). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. University of Rochester.

Sources

Application

Application Note: Storage &amp; Handling of Light-Sensitive Brominated Fluorocarbons

Introduction & Scope Brominated fluorocarbons (BFCs) represent a critical class of intermediates in pharmaceutical synthesis, anesthesia (e.g., Halothane analogs), and materials science. While the carbon-fluorine (C-F) b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Brominated fluorocarbons (BFCs) represent a critical class of intermediates in pharmaceutical synthesis, anesthesia (e.g., Halothane analogs), and materials science. While the carbon-fluorine (C-F) bond is renowned for its strength (approx. 116 kcal/mol), the presence of a carbon-bromine (C-Br) bond introduces a specific vulnerability. The C-Br bond energy (~66 kcal/mol) is significantly lower, making these compounds susceptible to homolytic cleavage upon exposure to UV and short-wavelength visible light.

This guide provides a rigorous, field-proven protocol for the storage and handling of BFCs. It moves beyond standard "store in a cool, dark place" advice to address the specific physicochemical properties of these molecules: high density, volatility, and radical-mediated phototoxicity.

Target Analytes
  • Volatile Intermediates: Bromofluoromethane, Bromodifluoromethane.

  • Reagents: 1-Bromo-2-fluoroethane, Dibromodifluoromethane (Halon 1202).

  • Pharmaceutical Building Blocks: Brominated motifs in fluoro-aromatics.

Mechanism of Degradation[1]

Understanding the why dictates the how. The primary failure mode for BFCs is Photolytic Dehalogenation .

  • Excitation: The bromine atom's non-bonding electrons absorb photons (typically

    
     nm), promoting an electron to the antibonding 
    
    
    
    orbital (
    
    
    ).
  • Homolysis: This transition causes immediate repulsion, breaking the C-Br bond and generating a reactive fluorocarbon radical (

    
    ) and a bromine radical (
    
    
    
    ).
  • Propagation: In the presence of oxygen (headspace), these radicals form peroxy species, leading to toxic byproducts like Carbonyl Difluoride (

    
    )—a fluorinated analog of phosgene.
    
Visualization: Photolytic Degradation Pathway

Photolysis Start Brominated Fluorocarbon (R-CF2-Br) Excited Excited State (n -> σ*) Start->Excited Absorbs Light UV/Blue Light (hν) Light->Excited Radicals Radical Pair (R-CF2• + Br•) Excited->Radicals Homolysis Peroxide Peroxy Radical (R-CF2-O-O•) Radicals->Peroxide + O2 Oxygen Oxygen (O2) (Headspace) Byproducts Toxic Degradants (COF2, Br2, HF) Peroxide->Byproducts Degradation Cascade

Figure 1: The photolytic cascade. Note that oxygen exacerbates the damage by converting transient radicals into permanent, toxic oxidative byproducts.

Storage Variables & Decision Matrix

Storage strategy depends on two factors: Volatility (Boiling Point) and Photosensitivity .

Table 1: Critical Storage Variables
VariableRequirementScientific Rationale
Container Material Amber Glass + Foil Amber glass cuts UV <450nm. However, highly sensitive BFCs can degrade under intense lab lighting. Foil provides 100% occlusion.
Cap/Liner Solid PTFE (Teflon) Bromine vapors permeate and degrade silicone/rubber. PTFE is chemically inert to halogens. Avoid: Foil-lined cardboard caps (corrode).
Inert Gas Argon (Ar) BFC vapors are heavy (

air).[1] Nitrogen (

) is lighter than BFCs and can float above the vapor, failing to displace O2 at the liquid surface. Argon is denser and blankets effectively.[1][2][3]
Temperature -20°C vs. 4°C Lower temperature reduces vapor pressure (minimizing headspace concentration) and slows radical propagation kinetics.
Visualization: Storage Decision Tree

StorageTree Start Assess Compound Properties IsVolatile Boiling Point < 50°C? Start->IsVolatile IsSensitive Known High Photosensitivity? IsVolatile->IsSensitive No Tier3 TIER 3: CRITICAL Certan®/Mininert® Vial Secondary Containment Store at -20°C IsVolatile->Tier3 Yes (High Volatility) Tier1 TIER 1: STANDARD Amber Vial PTFE-Lined Cap Store at 4°C IsSensitive->Tier1 Low/Unknown Tier2 TIER 2: ENHANCED Amber Vial + Foil Wrap Argon Blanket Store at 4°C IsSensitive->Tier2 High

Figure 2: Selection logic for storage tiers. High volatility dictates the strictest controls (Tier 3) to prevent fractionation and loss.

Detailed Protocols

Protocol A: Receiving and Initial Assessment

Perform this within 1 hour of receipt.

  • Inspection: Check the inner packaging. If the compound is a liquid BFC, look for a "brownish" tint. Pure BFCs are typically colorless; a yellow/brown hue indicates free bromine (

    
    ) release from photodegradation [1].
    
  • Equilibration: Do not open a cold shipment immediately. Allow the container to reach room temperature in a desiccator or hood. Opening cold invites condensation (water), which hydrolyzes BFCs to HF [2].

  • Secondary Labeling: Mark the date of receipt and the date of opening.

Protocol B: The "Gold Standard" Aliquoting & Storage

Use this for long-term storage of expensive or highly reactive standards.

Equipment:

  • Amber borosilicate vials (Type I Class A).

  • Caps: Phenolic with PTFE-faced silicone septa or Mininert™ valves.

  • Gas: High-purity Argon (Grade 5.0).

  • Parafilm® or ChemTape.

Steps:

  • Pre-Chill: If the compound is volatile (BP < 40°C), pre-chill the receiving vials and the syringe to -20°C.

  • Inert Purge: Insert a long needle connected to Argon into the empty receiving vial. Purge for 30 seconds. Note: Argon fills from the bottom up.

  • Transfer:

    • Use a gas-tight syringe.[4]

    • Draw the liquid BFC.

    • Dispense into the Argon-purged vial. Do not fill >75% (leave expansion room).

  • Blanket: Gently flow Argon over the liquid surface for 5-10 seconds to displace any air introduced during transfer.

  • Seal: Cap immediately. Wrap the cap junction with Parafilm to retard vapor creep.

  • Occlude: Wrap the entire vial in aluminum foil.

  • Store: Place in a secondary container (e.g., a plastic jar with desiccant) at -20°C.

Protocol C: Monitoring & QC

Trust, but verify.

Periodically assess purity, as degradation products (HF,


) are invisible but reactive.
  • Visual Check: Any yellowing indicates

    
     formation. Discard immediately if observed.
    
  • Acidity Test: Hold a piece of moistened pH paper above the open vial (do not touch liquid). Red coloration indicates HF formation (hydrolysis/degradation).

  • NMR Verification:

    
     NMR is the superior method. Look for the emergence of fluoride ion peaks (approx -120 to -150 ppm depending on solvent) or shifts in the 
    
    
    
    signal [3].

Safety & Emergency Handling

Hazard: Photolysis of BFCs can generate Carbonyl Difluoride (


)  and Hydrogen Fluoride (HF) .
  • 
     is hydrolyzed by moisture in the lungs to HF, causing delayed, severe edema.
    

Spill Protocol:

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Neutralize: Do not use water (generates HF). Use a spill pillow or adsorbent compatible with HF/Bromine.

  • PPE: Double nitrile gloves are minimum. For large spills of volatile BFCs, respiratory protection (SCBA) is required due to the phosgene-like nature of degradation products.

References

  • National Institutes of Health (NIH). Photolytic degradation products of brominated flame retardants. PubMed. Available at: [Link]

  • Restek Corporation. Best Practices for Handling and Using Volatile Analytical Standards. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Dehydrobromination of 1-Bromo-1,1,2-trifluoro-2-methylpropane

Welcome to the technical support center for handling 1-Bromo-1,1,2-trifluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 1-Bromo-1,1,2-trifluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the unintended elimination of hydrogen bromide (dehydrobromination) from this sterically hindered and fluorinated substrate. Our goal is to provide you with a deep understanding of the underlying reaction mechanisms and to offer practical, field-tested strategies to favor the desired substitution reactions over unwanted elimination pathways.

Part 1: Understanding the Challenge: The Dehydrobromination of 1-Bromo-1,1,2-trifluoro-2-methylpropane

FAQ 1: What is dehydrobromination and why is it a significant side reaction for 1-Bromo-1,1,2-trifluoro-2-methylpropane?

Dehydrobromination is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms, resulting in the formation of an alkene.[1] In the case of 1-Bromo-1,1,2-trifluoro-2-methylpropane, this reaction is a common and often problematic side reaction that competes with the desired nucleophilic substitution.

The structure of 1-Bromo-1,1,2-trifluoro-2-methylpropane presents a unique challenge. It is a neopentyl-like halide, which means it is a primary alkyl halide, but the carbon atom adjacent to the one bearing the bromine is a quaternary carbon.[2] This structure has two major implications:

  • Steric Hindrance: The bulky tert-butyl-like group significantly hinders the backside attack required for a typical S(_N)2 reaction. This steric hindrance can make substitution reactions up to 100,000 times slower than on a less hindered primary alkyl halide.[3]

  • Fluorine's Influence: The presence of fluorine atoms on the adjacent carbon can increase the acidity of the β-hydrogens, making them more susceptible to abstraction by a base, which can favor elimination pathways.[4]

These factors create a scenario where both S(_N)1 and S(_N)2 substitution pathways are slow, allowing the competing E1 and E2 elimination reactions to become more prominent.[3][5]

Logical Relationship: Competing Substitution and Elimination Pathways

The interplay between substitution (S(_N)1, S(_N)2) and elimination (E1, E2) is a fundamental concept in organic chemistry. The chosen reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, will dictate which pathway predominates.

Caption: Action of a sterically hindered base.

FAQ 4: Are there alternative synthetic strategies to circumvent dehydrobromination?

When facing persistent challenges with dehydrobromination, it may be beneficial to consider alternative synthetic routes that avoid the direct displacement of the bromide under harsh conditions. One such strategy is the formation of an organometallic reagent, such as a Grignard or organolithium reagent, followed by reaction with an appropriate electrophile. This approach is often less susceptible to elimination side reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehydrobromination in a Nucleophilic Substitution Reaction

This protocol provides a general framework for performing a nucleophilic substitution on 1-Bromo-1,1,2-trifluoro-2-methylpropane while minimizing the formation of the dehydrobromination byproduct.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 eq.) in a suitable polar aprotic solvent (e.g., anhydrous DMF or DMSO).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Nucleophile Addition: Slowly add a solution of the weakly basic nucleophile (1.1 - 1.5 eq.) in the same solvent to the reaction mixture dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Warming (if necessary): If the reaction is proceeding too slowly, allow the mixture to warm to room temperature gradually. Avoid aggressive heating.

  • Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Quality Control - Detecting and Quantifying the Alkene Byproduct

It is essential to have a reliable analytical method to monitor the formation of the dehydrobromination byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile organic compounds. [6][7]The alkene byproduct will likely have a different retention time and a distinct mass spectrum from the starting material and the desired substitution product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    F NMR can be used to detect the presence of the alkene. The formation of a double bond will result in characteristic signals in the olefinic region of the
    
    
    H NMR spectrum.
  • High-Performance Liquid Chromatography (HPLC): For less volatile products, HPLC can be used to separate and quantify the components of the reaction mixture. [6][7]

References

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. Retrieved from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Unknown. (n.d.). Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dehydrobromination Definition - Organic Chemistry Key Term.... Retrieved from [Link]

  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. Retrieved from [Link]-Neopentyl-Halides-React-Slowly-in-Substitution-Processes)

  • Fiveable. (2025, August 15). Neopentyl Halides Definition - Organic Chemistry Key Term.... Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?. Retrieved from [Link]

  • YouTube. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1. Retrieved from [Link]

  • YouTube. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. Retrieved from [Link]

  • News-Medical. (2023, July 20). Analytical Chemistry Techniques. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane

Welcome to the technical support center for the synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, field-proven insights to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Bromo-1,1,2-trifluoro-2-methylpropane?

The primary and most efficient method for synthesizing 1-Bromo-1,1,2-trifluoro-2-methylpropane is through the anti-Markovnikov addition of hydrogen bromide (HBr) to a suitable alkene precursor. The logical starting material is 2,3,3-trifluoro-2-methyl-1-propene. This reaction is typically initiated by a radical initiator, such as a peroxide, under UV light or heat.[1][2][3]

The reaction proceeds via a free-radical chain mechanism.[1][4] The presence of peroxides is crucial as it facilitates the formation of a bromine radical, which then attacks the alkene. This regioselectivity is governed by the formation of the more stable tertiary radical intermediate.[5][6]

Q2: My yield is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic and workup process. Here are the most common culprits and how to address them:

  • Suboptimal Reaction Conditions: The efficiency of the radical addition is highly dependent on temperature and the concentration of the radical initiator.

  • Impure Reagents: The purity of your starting alkene and HBr is paramount. Impurities can interfere with the radical chain reaction.

  • Inefficient Initiation: Insufficient radical initiator or inadequate UV light/heat can lead to an incomplete reaction.

  • Side Reactions: Competing reactions, such as polymerization of the alkene, can consume starting material and reduce the yield of the desired product.

  • Losses During Workup: The product is volatile, and significant losses can occur during extraction and solvent removal steps.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems you may encounter during the synthesis and the recommended troubleshooting steps.

Problem 1: Incomplete Reaction - Significant Amount of Starting Alkene Remains

Possible Causes & Solutions

Potential Cause Troubleshooting Action
Insufficient Radical Initiator Increase the molar ratio of the peroxide initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide) relative to the alkene. A typical starting point is 1-5 mol%.
Inadequate Initiation Energy If using UV light, ensure the lamp is at the correct wavelength and intensity. If using heat, ensure the reaction temperature is optimal for the chosen initiator's decomposition.
Presence of Radical Inhibitors Ensure all glassware is scrupulously clean and that solvents are freshly distilled and free of stabilizers or other potential radical scavengers. Traces of oxygen can also inhibit the reaction, so degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.
Low HBr Concentration Ensure a sufficient excess of HBr is present throughout the reaction to propagate the chain reaction effectively.
Problem 2: Formation of Significant Byproducts - Low Purity of Crude Product

Possible Causes & Solutions

Potential Byproduct Likely Cause Suggested Solution
2-Bromo-1,1,2-trifluoro-2-methylpropane (Markovnikov Product) Ionic addition of HBr occurring alongside the radical pathway. This can happen if the reaction conditions do not exclusively favor the radical mechanism (e.g., absence of or insufficient initiator).Ensure a sufficient concentration of a suitable radical initiator is present.[8] The reaction should be shielded from light if not using a photochemical initiator, as this can sometimes promote ionic pathways.
Polymeric Materials Radical-induced polymerization of the starting alkene.This is more likely at higher temperatures. Consider lowering the reaction temperature. Adding the alkene slowly to the reaction mixture containing HBr and the initiator can also help to maintain a low concentration of the alkene, disfavoring polymerization.
Dibrominated Products Excess bromine radicals or reaction with Br2 impurity in HBr.Use high-purity HBr. Control the stoichiometry of the reactants carefully.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane via Radical Addition

This protocol outlines a general procedure for the anti-Markovnikov addition of HBr to 2,3,3-trifluoro-2-methyl-1-propene.

Materials:

  • 2,3,3-trifluoro-2-methyl-1-propene

  • Anhydrous Hydrogen Bromide (gas or solution in a non-polar solvent)

  • Radical Initiator (e.g., Benzoyl Peroxide, AIBN)

  • Anhydrous, non-polar solvent (e.g., hexane, heptane)

  • Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer

  • UV lamp (if applicable)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and ensure it is flame-dried and under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Dissolve 2,3,3-trifluoro-2-methyl-1-propene and the radical initiator in the anhydrous solvent.

  • Initiation:

    • Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for benzoyl peroxide).

    • Photochemical Initiation: Irradiate the reaction mixture with a UV lamp at room temperature.

  • HBr Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in the reaction solvent dropwise.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to quench any remaining HBr, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and carefully remove the solvent by distillation at atmospheric pressure, as the product is volatile.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualization of Key Processes

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the free-radical addition of HBr to 2,3,3-trifluoro-2-methyl-1-propene.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/UV Br_rad Br• Radical->Br_rad + HBr HBr_mol HBr Alkene 2,3,3-trifluoro-2-methyl-1-propene Br_rad->Alkene Tertiary_Radical More Stable Tertiary Radical Alkene->Tertiary_Radical + Br• Product 1-Bromo-1,1,2-trifluoro-2-methylpropane Tertiary_Radical->Product + HBr Rad_Comb Radical Combination Tertiary_Radical->Rad_Comb Br_rad_cycle Br• Product->Br_rad_cycle - Br• (regenerated) Br_rad_cycle->Rad_Comb Byproducts Byproducts Rad_Comb->Byproducts

Caption: Free-radical chain mechanism for the synthesis.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and resolving low yield issues.

Troubleshooting_Yield cluster_analysis Analysis of Crude Mixture cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Troubleshoot Byproduct Formation cluster_workup Review Workup Procedure Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (GC/NMR) Start->Check_Reaction High_SM High % of Starting Material? Check_Reaction->High_SM High_Byproducts High % of Byproducts? High_SM->High_Byproducts No Increase_Initiator Increase Initiator Conc. High_SM->Increase_Initiator Yes Check_Markovnikov Identify Markovnikov Product High_Byproducts->Check_Markovnikov Yes Workup_Loss Potential Loss During Workup? High_Byproducts->Workup_Loss No Optimize_Temp_UV Optimize Temp/UV Increase_Initiator->Optimize_Temp_UV Check_Inhibitors Check for Inhibitors Optimize_Temp_UV->Check_Inhibitors Final_Product Improved Yield Check_Inhibitors->Final_Product Check_Polymer Check for Polymer Check_Markovnikov->Check_Polymer Check_Polymer->Final_Product Optimize_Distillation Optimize Distillation (Vacuum) Workup_Loss->Optimize_Distillation Yes Careful_Extraction Careful Extraction Optimize_Distillation->Careful_Extraction Careful_Extraction->Final_Product

Caption: Decision tree for troubleshooting low product yield.

References

  • Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]

  • Chemguide. Hydrogen bromide and alkenes - the peroxide effect. Available at: [Link]

  • OrgoSolver. Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Available at: [Link]

  • BYJU'S. Anti Markovnikov addition reaction. Available at: [Link]

  • Organic Chemistry Tutorial. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne). Available at: [Link]

  • Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Available at: [Link]

  • University of Calgary. Ch 6: Alkene + HBr (radical). Available at: [Link]

  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Available at: [Link]

  • University of Rochester. How To: Improve Yield. Available at: [Link]

Sources

Troubleshooting

Removing impurities from 1-Bromo-1,1,2-trifluoro-2-methylpropane samples

Purification & Troubleshooting Guide for 1-Bromo-1,1,2-trifluoro-2-methylpropane Welcome to the Technical Support Center. As researchers and drug development professionals utilizing highly specific fluorinated building b...

Author: BenchChem Technical Support Team. Date: March 2026

Purification & Troubleshooting Guide for 1-Bromo-1,1,2-trifluoro-2-methylpropane

Welcome to the Technical Support Center. As researchers and drug development professionals utilizing highly specific fluorinated building blocks like 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS: 140451-79-2) , you know that maintaining absolute chemical purity is paramount. Impurities in halogenated alkanes—ranging from free halogens to unreacted precursors—can severely poison transition-metal catalysts in downstream cross-coupling reactions or disrupt Grignard reagent formation.

This guide provides a field-proven, self-validating methodology to isolate the pure compound, grounded in established mechanistic principles.

Part 1: Mechanistic Causality of Impurities

To purify effectively, we must first understand the chemical origin of the contaminants in your sample:

  • Free Bromine (

    
    ):  The C-Br bond in heavily fluorinated alkanes is highly susceptible to photolytic cleavage. Exposure to ambient UV/visible light generates bromine radicals, which recombine to form 
    
    
    
    , turning the sample yellow or brown. The dissociation energies of C-X bonds dictate that the weaker C-Br bond will cleave long before the highly stable C-F bonds, making photolytic degradation a constant threat 1[1].
  • Acidic Species (HBr, HF): Trace moisture leads to the slow hydrolysis of the halocarbon during storage, generating hydrobromic and hydrofluoric acids.

  • Organic Byproducts: Unreacted starting materials or structural isomers often co-distill with the target product due to nearly identical boiling points, requiring advanced distillation techniques to separate 2[2].

Part 2: Quantitative Data & Impurity Profiling

Use the following diagnostic table to identify and target specific impurities in your batch.

Impurity ClassChemical IdentityPhysical IndicatorMechanistic Removal StrategySelf-Validation Metric
Free Halogens

Yellow/Brown discolorationReduction to

via

Organic layer turns completely colorless
Acidic Byproducts HBr, HFEtching of glassware, low pHNeutralization via

Aqueous wash effluent pH = 7.0 - 8.0
Moisture

Cloudiness in organic layerDesiccation via

& 4Å Sieves
Drying powder flows freely; clear liquid
Organic Analogs Unreacted alkanesBroad/extra peaks in NMR/GCFractional DistillationGC-FID purity > 99%
Part 3: Step-by-Step Experimental Protocol

This protocol is adapted from standard laboratory purification techniques for halogenated organics and incorporates self-validating visual and chemical checkpoints 3[3].

Step 1: Reductive Washing (Removal of Free Halogens)
  • Transfer the crude 1-Bromo-1,1,2-trifluoro-2-methylpropane to a separatory funnel.

  • Add an equal volume of cold, freshly prepared 10% (w/v) aqueous sodium thiosulfate (

    
    ).
    
  • Stopper and shake vigorously, venting frequently to release pressure.

  • Causality & Validation: The thiosulfate ion reduces elemental

    
     to water-soluble bromide ions (
    
    
    
    ), shifting the partition coefficient entirely into the aqueous phase. The system is self-validating: the lower organic layer must transition from yellow to colorless. If a tint remains, repeat this step.
  • Separate the lower organic layer (the fluorinated/brominated alkane is denser than water).

Step 2: Neutralization (Removal of Acidic Impurities)
  • Return the colorless organic layer to the separatory funnel.

  • Wash with an equal volume of 5% (w/v) aqueous sodium bicarbonate (

    
    ).
    
  • Causality & Validation: This neutralizes trace HBr and HF. Venting is critical here, as

    
     gas is evolved. The wash is complete when the aqueous effluent tests at pH 7-8 via pH paper.
    
  • Separate the lower organic layer.

Step 3: Desiccation (Removal of Water)
  • Transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous Magnesium Sulfate (

    
    ) in small portions until the powder flows freely like sand when swirled, rather than clumping.
    
  • Causality & Validation:

    
     rapidly binds bulk water to form a hydrate. Clumping indicates water is still present; free-flowing powder validates that bulk water has been successfully removed.
    
  • Filter the suspension through fluted filter paper into a dry, round-bottom flask.

Step 4: Fractional Distillation (Removal of Organic Impurities)
  • Set up a fractional distillation apparatus with a Vigreux column. Ensure all joints are greased and the system is purged with dry Argon.

  • Add anti-bumping granules to the round-bottom flask.

  • Distill the liquid, carefully monitoring the vapor temperature. Collect the fraction corresponding to the exact boiling point of 1-Bromo-1,1,2-trifluoro-2-methylpropane.

  • Causality: Fractional distillation is strictly required to separate close-boiling organic impurities that cannot be removed via aqueous washing[2].

Step 5: Storage
  • Store the purified product in an amber glass bottle over activated 4Å molecular sieves to maintain anhydrous conditions.

  • Blanket the headspace with Argon and store at 4°C to prevent photolytic and thermal degradation.

Part 4: Purification Workflow Visualization

G Start Crude 1-Bromo-1,1,2-trifluoro -2-methylpropane Wash1 Wash with 10% Na2S2O3 (Removes Free Br2) Start->Wash1 Step 1 Wash2 Wash with 5% NaHCO3 (Neutralizes HBr/HF) Wash1->Wash2 Step 2 Dry Dry over Anhydrous MgSO4 (Removes Bulk Water) Wash2->Dry Step 3 Filter Filter & Add 4Å Sieves (Removes Trace Moisture) Dry->Filter Step 4 Distill Fractional Distillation (Removes Organic Impurities) Filter->Distill Step 5 Pure Pure Product (Store in Dark/Cold) Distill->Pure Final

Workflow for removing impurities from 1-Bromo-1,1,2-trifluoro-2-methylpropane.

Part 5: Troubleshooting FAQs

Q: Why does my purified 1-Bromo-1,1,2-trifluoro-2-methylpropane turn yellow again after a few weeks of storage? A: This is a classic symptom of photolytic degradation. The C-Br bond is the weakest link in this molecule and will undergo homolytic cleavage when exposed to UV/visible light, generating free bromine radicals that form


.
Solution: Always store the purified compound in amber glass bottles, blanketed with an inert gas (Argon or Nitrogen), and keep it refrigerated (4°C). For long-term storage, adding a stabilizer like copper turnings can help scavenge free radicals.

Q: I am experiencing severe emulsion formation during the sodium bicarbonate wash. How can I break it? A: Emulsions in highly fluorinated systems often occur due to the density differential and trace amphiphilic impurities. Solution: Do not shake the funnel vigorously during the bicarbonate wash; instead, gently invert it. If an emulsion has already formed, add a small amount of saturated aqueous sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the less polar halocarbon out of suspension.

Q: My downstream Grignard reaction is failing to initiate, even after distillation. What did I miss? A: Grignard initiations are notoriously sensitive to trace moisture and free acids. If you bypassed the molecular sieve drying step, trace water (which co-distills with many halocarbons as an azeotrope) will instantly quench the magnesium surface. Solution: Ensure the product is stored over activated 4Å molecular sieves for at least 24 hours prior to use. You can validate dryness by adding a drop of the halocarbon to a test tube with a small amount of anhydrous copper(II) sulfate; if it turns blue, water is still present.

References
  • Advanced electrocatalytic redox processes for environmental remediation of halogenated organic water pollutants Source: Chemical Communications (RSC Publishing) URL:1

  • Synthesis of Brominated Alkanes via Heterogeneous Catalytic Distillation over Al2O3/SO42−/ZrO2 Source: MDPI URL:2

  • Purification Of Laboratory Chemicals [PDF] Source: VDOC.PUB / Armarego, W.L.F. URL:3

Sources

Optimization

Technical Support Center: Grignard Reagent Formation with 1-Bromo-1,1,2-trifluoro-2-methylpropane

Welcome to the technical support center for advanced organometallic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers working with the challenging fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organometallic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers working with the challenging formation of the Grignard reagent from 1-bromo-1,1,2-trifluoro-2-methylpropane. This tertiary, fluorinated alkyl halide presents unique steric and electronic challenges that require careful optimization for successful synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with 1-bromo-1,1,2-trifluoro-2-methylpropane failing to initiate?

A1: Failure to initiate is the most common hurdle and typically stems from a combination of factors related to both standard Grignard procedure and the specific nature of your substrate.

  • Passivated Magnesium Surface: All magnesium metal is coated with a thin, unreactive layer of magnesium oxide (MgO).[1][2][3] This layer physically prevents the magnesium from inserting into the carbon-bromine bond. Effective activation to remove this layer is non-negotiable.[4][5]

  • Steric Hindrance: Your substrate is a tertiary alkyl halide with a bulky tert-butyl-like structure. This steric bulk significantly slows down the kinetics of the magnesium insertion, making the reaction inherently sluggish compared to primary or secondary halides.[5]

  • Inadequate Anhydrous Conditions: Grignard reagents are potent bases and will be instantly destroyed by even trace amounts of water or other protic sources.[2][3][6] All glassware must be rigorously flame- or oven-dried, and solvents must be strictly anhydrous.[5][7]

  • Electronic Effects of Fluorine: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which can alter the reactivity of the C-Br bond, though the primary challenge remains steric hindrance.

Q2: The reaction started, but my yield is extremely low. What are the competing side reactions?

A2: Low yields, even after successful initiation, are a clear indicator of competing side reactions that consume your starting material or the Grignard reagent as it forms. For this substrate, two pathways are dominant:

  • E2 Elimination: Due to the sterically hindered tertiary structure, the Grignard reagent (RMgX), being a strong base, can deprotonate a β-hydrogen from another molecule of the starting alkyl halide.[8][9] This elimination reaction produces 1,1,1-trifluoro-2-methylpropene and is a major pathway that consumes the starting material.

  • Wurtz-Type Coupling: The newly formed Grignard reagent can act as a nucleophile and attack the electrophilic carbon of another molecule of 1-bromo-1,1,2-trifluoro-2-methylpropane.[6][10] This results in a homocoupled dimer (R-R) and significantly reduces the yield of the desired RMgX. This is exacerbated by localized high concentrations of the alkyl halide.[11]

Q3: My reaction mixture turns cloudy and then dark brown or black during reflux. Is this a problem?

A3: Cloudiness or turbidity is a positive sign, often indicating the formation and precipitation of the Grignard reagent or magnesium salts.[12] However, a progressive darkening to brown or black often suggests decomposition or the formation of finely divided metal byproducts from side reactions like Wurtz coupling. While some color change is expected, extensive darkening, especially if the reaction is heated for a prolonged period, can be a sign of low yield.

Q4: What is the optimal solvent for this reaction? Diethyl ether or THF?

A4: For challenging Grignard formations, the choice of solvent is critical. While diethyl ether is a standard solvent, Tetrahydrofuran (THF) is strongly recommended for this substrate.[10][13] THF has a higher solvating power, which helps to stabilize the Grignard reagent through coordination.[6][13] Its higher boiling point also allows for a wider temperature range for reaction control.[14] Some studies also suggest that 2-Methyltetrahydrofuran (MTHF) can be a superior "green" alternative, sometimes offering better solubility and yields for Grignard reagents.

Troubleshooting and Optimization Guide
Logical Workflow for Reaction Initiation Failure

If your reaction fails to start, follow this diagnostic workflow. Each step is critical for success with this demanding substrate.

start Reaction Fails to Initiate anhydrous Are conditions rigorously anhydrous? (Flame-dried glassware, anhydrous solvent) start->anhydrous mg_quality Is the Mg fresh? (Turnings should be shiny) anhydrous->mg_quality Yes re_dry STOP: Re-dry all apparatus and use fresh, sealed anhydrous solvent. anhydrous->re_dry No activation Was Mg activation performed? (Chemical or Mechanical) mg_quality->activation Yes new_mg ACTION: Use fresh, high-quality Mg turnings. mg_quality->new_mg No initiation Was initiation attempted? (Small aliquot of halide + gentle warming) activation->initiation Yes activate_mg ACTION: Activate Mg using Protocol 1. activation->activate_mg No initiate_rxn ACTION: Follow initiation steps in Protocol 1. initiation->initiate_rxn No success Initiation Successful initiation->success Yes

Caption: Decision tree for troubleshooting Grignard initiation failure.

Visualizing Competing Reaction Pathways

Understanding the side reactions is key to optimizing yield. The tertiary nature of the substrate makes it susceptible to elimination, while the inherent reactivity of the Grignard reagent opens the door for Wurtz coupling.

cluster_0 Reactants cluster_1 Reaction Pathways RX R-Br (1-Bromo-1,1,2-trifluoro-2-methylpropane) RMgX R-MgBr (Desired Grignard Reagent) RX->RMgX + Mg (Desired Pathway) Alkene Alkene (E2 Elimination Product) RX->Alkene + RMgX (as base) (Side Reaction) Mg Mg Metal Dimer R-R (Wurtz Coupling Product) RMgX->Dimer + R-Br (Side Reaction)

Caption: Competing pathways in the Grignard formation.

Experimental Protocols & Data
Table 1: Recommended Reaction Parameters & Rationale
ParameterRecommended SettingRationale
Solvent Anhydrous Tetrahydrofuran (THF)Superior solvating power stabilizes the Grignard reagent and is more effective for less reactive halides.[10][13]
Magnesium Fresh, shiny turnings (1.2 - 1.5 equiv.)A slight excess ensures complete conversion. The surface must be reactive and not heavily oxidized.[10]
Activation 1,2-DibromoethaneA reliable chemical activator. The evolution of ethylene gas provides a clear visual cue of successful activation.[1][4][7]
Temperature 25-40 °C (Gentle Reflux)Maintain a moderate temperature. Overheating can favor the E2 elimination side reaction.[10]
Addition Rate Slow, dropwise additionMaintains a low concentration of the alkyl halide, which is crucial for minimizing the bimolecular Wurtz coupling side reaction.[10][11]
Concentration Dilute (e.g., 0.5 M)Higher dilution further disfavors the Wurtz coupling side reaction.
Protocol 1: Optimized Grignard Formation via Direct Mg Insertion

This protocol incorporates best practices for maximizing the success rate with this challenging substrate.

  • Apparatus Setup: Assemble a three-necked, round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas (Argon/Nitrogen) inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the cooled flask.

  • Solvent Addition: Add enough anhydrous THF via cannula or syringe to just cover the magnesium turnings.

  • Activation: Add a few drops (~5 mol% of the alkyl halide) of 1,2-dibromoethane to the stirred magnesium suspension. Gentle warming with a heat gun may be applied. Successful activation is confirmed by the sustained evolution of bubbles (ethylene gas).[4]

  • Initiation: Prepare a solution of 1-bromo-1,1,2-trifluoro-2-methylpropane (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the activated magnesium. The reaction has initiated when you observe a slight increase in temperature, sustained reflux, or the solution becoming cloudy.[12]

  • Addition: Once initiated, add the rest of the alkyl halide solution dropwise at a rate that maintains a gentle, steady reflux. Do not allow the reflux to become too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 1-2 hours, or until most of the magnesium has been consumed. The resulting grey/cloudy solution is your Grignard reagent, ready for titration or use.

Protocol 2: Advanced Alternative - Halogen-Magnesium Exchange

If direct formation (Protocol 1) consistently fails or gives poor yields, a halogen-magnesium exchange reaction is a powerful alternative.[15] This method avoids the difficult Mg insertion step.

  • Prepare a "Turbo-Grignard": In a separate flask under inert atmosphere, prepare a solution of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) in anhydrous THF. This reagent is commercially available or can be prepared from isopropyl chloride, magnesium, and anhydrous lithium chloride.[10]

  • Exchange Reaction: Cool the i-PrMgCl·LiCl solution to a low temperature (e.g., 0 °C to -20 °C).

  • Substrate Addition: Slowly add your solution of 1-bromo-1,1,2-trifluoro-2-methylpropane to the i-PrMgCl·LiCl solution.

  • Reaction: Stir the mixture for a set period (consult literature for similar substrates, typically 1-4 hours), allowing the halogen-magnesium exchange to occur, yielding your desired Grignard reagent and isopropyl chloride. This method often provides much higher yields for complex substrates.

References
  • Chemistry LibreTexts. (2023, May 3). 4.4: Organometallic Compounds of Magnesium. [Link]

  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. [Link]

  • Knochel, P., et al. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Baker, K. V., Brown, J. M., Hughes, N., Skarnulis, A. J., & Sexton, A. (1991). Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry, 56(2), 698-703. [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • Lide, D. R. (1952). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society, 74(1), 249-251. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • University of Missouri–St. Louis. 25. The Grignard Reaction. [Link]

  • Koga, N., et al. (2013). Influence of deteriorated solvent on induction period of Grignard reagent formation. Journal of Thermal Analysis and Calorimetry, 113(3), 1279-1283. [Link]

  • Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • International Journal of Advance Research in Science and Engineering. (2014, September 15). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]

  • Organic Syntheses. ALDEHYDES-1-d FROM GRIGNARD AND LITHIUM REAGENTS. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • American Chemical Society. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Ursinus College Digital Commons. (1935, May). The Grignard Reagents: Their Preparation. [Link]

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Google Patents. (2021). CN113735684A - Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Alkyl Bromide Substitution

Welcome to the Technical Support Center for organofluorine synthesis. Nucleophilic aliphatic substitution (S 2) of fluorinated alkyl bromides is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organofluorine synthesis. Nucleophilic aliphatic substitution (S


2) of fluorinated alkyl bromides is notoriously challenging. The presence of highly electronegative fluorine atoms fundamentally alters the electronic landscape of the substrate, leading to sluggish kinetics, competing elimination pathways, and volatility issues.

This guide provides drug development professionals and synthetic chemists with diagnostic workflows, mechanistic FAQs, and self-validating Standard Operating Procedures (SOPs) to troubleshoot and optimize these reactions.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following logic matrix to diagnose the root cause of your substitution failure.

G Start Fluorinated Alkyl Bromide Substitution CheckConv Is conversion < 10% at RT? Start->CheckConv IncTemp Increase Temp to 50-80°C CheckConv->IncTemp Yes Success Optimal SN2 Yield CheckConv->Success No CheckElim Are elimination (E2) byproducts dominant? IncTemp->CheckElim ChangeNuc Use less basic, more polarizable nucleophile CheckElim->ChangeNuc Yes Solvent Switch to polar aprotic solvent (DMSO, DMF) CheckElim->Solvent No, still sluggish ChangeNuc->Success Finkelstein Perform in situ Finkelstein (NaI/Acetone) Finkelstein->Success Solvent->Finkelstein If still unreactive

Troubleshooting workflow for optimizing fluoroalkyl bromide substitutions.

Core Mechanistic FAQs

Q: Why does my fluorinated alkyl bromide fail to react at room temperature, whereas the non-fluorinated analog reaches full conversion? A: The incorporation of highly electronegative fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent carbon skeleton. This decreases the electron density at the electrophilic


-carbon, significantly raising the activation energy (

) required for the nucleophile to reach the transition state. Furthermore, the lone pairs on the fluorine atoms create severe electrostatic repulsion against the incoming electron-rich nucleophile (1)[1]. Consequently, room temperature (20–25 °C) provides insufficient thermal energy to overcome this elevated barrier.

Q: If I increase the temperature to force the reaction, I observe massive byproduct formation. Why? A: Heating the reaction mixture provides the kinetic energy needed to overcome the S


2 activation barrier, but it simultaneously accelerates competing pathways—most notably, bimolecular elimination (E2). Elimination reactions have a higher entropy of activation (

) than substitution reactions, meaning their rate constants increase more rapidly as a function of temperature (2)[2]. If your nucleophile possesses basic character (e.g., alkoxides, amines), elevated temperatures will disproportionately favor the E2 pathway, stripping a proton and ejecting the bromide to form a fluorinated alkene.

G cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) Substrate Fluoroalkyl Bromide + Nucleophile/Base SN2_TS High Activation Barrier (Due to F-repulsion) Substrate->SN2_TS Low/Mod Temp E2_TS High Entropy of Activation (Favored by Heat) Substrate->E2_TS High Temp SN2_Prod Desired Product SN2_TS->SN2_Prod E2_Prod Alkene Byproduct E2_TS->E2_Prod

Kinetic and thermodynamic competition between SN2 and E2 pathways.

Q: How do specific fluorination patterns dictate the required temperature? A: The proximity and number of fluorine atoms relative to the leaving group exponentially decrease the S


2 reaction rate. 

-fluorination requires moderate heating, while

-fluorination or perfluorination can practically halt S

2 reactivity without extreme conditions (3)[3].
Quantitative Impact of Fluorination on S 2 Rates
Substrate PatternRelative S

2 Rate (vs. n-Alkyl-Br)
Mechanistic ImpactRecommended Temperature
n-Alkyl-Br 1.0Baseline reactivity20–40 °C
n-Alkyl-CHFBr 0.20Moderate steric/electronic hindrance50–70 °C
n-Perfluoroalkyl-CH₂CH₂Br 0.12–0.14Strong inductive pull (-I effect)60–80 °C
CF₃CH₂Br ~0.00002Severe deactivation, high volatility90–110 °C (Sealed Tube)
n-Alkyl-CF₂Br < 1 × 10⁻⁴Extreme electrostatic repulsion>100 °C / Catalysis Req.

(Data derived from Dolbier Jr's comparative studies on azide substitution in DMSO[3])

Standard Operating Procedures (SOPs)

SOP 1: Temperature-Optimized S 2 of -Fluorinated Alkyl Bromides

Objective: Achieve >90% substitution while suppressing E2 elimination. Causality & Design: To safely elevate the temperature without triggering elimination, we must use a powerful nucleophile that is a weak base. Sodium azide (NaN


) or sodium iodide (NaI) are ideal. We utilize DMSO as a polar aprotic solvent to solvate the sodium cation, leaving the anion "naked" and highly reactive, thereby lowering the required temperature threshold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N

    
    /Ar), dissolve the 
    
    
    
    -fluorinated alkyl bromide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
  • Nucleophile Addition: Add sodium azide (1.5 equiv). Caution: NaN

    
     is highly toxic; handle in a fume hood.
    
  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture in an oil bath set to 60 °C .

  • Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate. Analyze the organic layer via GC-MS.

    • Validation: A successful trajectory will show the disappearance of the starting material peak and the emergence of the product mass, strictly without the lower-mass alkene byproduct peak. If unreacted starting material remains, increase temperature to 75 °C.

  • Workup: Cool to room temperature, dilute with water (5x volume to remove DMSO), and extract with diethyl ether (3x). Wash the combined organics with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    
SOP 2: Sealed-Tube Substitution of Highly Deactivated, Volatile Substrates (e.g., 2,2,2-Trifluoroethyl Bromide)

Objective: Drive substitution on a severely deactivated substrate without losing mass to volatilization. Causality & Design: 2,2,2-Trifluoroethyl bromide is notoriously unreactive due to the massive inductive pull of the trifluoromethyl group (relative rate ~0.00002)[3]. Overcoming this requires temperatures exceeding 100 °C. However, its boiling point is ~26 °C. Open-flask heating will simply boil off the reagent. A sealed pressure tube is mandatory to maintain the substrate in the liquid phase at high temperatures (4)[4].

Step-by-Step Methodology:

  • Vessel Preparation: Pre-cool a heavy-walled glass pressure tube (rated for >150 psi) and a syringe in a dry ice/acetone bath (-78 °C). This prevents the immediate volatilization of the fluorinated bromide upon transfer.

  • Reagent Addition: Add the nucleophile (e.g., secondary amine, 2.0 equiv) and anhydrous DMF to the cold tube. Inject the cold 2,2,2-trifluoroethyl bromide (1.5 equiv) directly into the mixture[4].

  • Finkelstein Acceleration (Optional but Recommended): Add NaI (0.2 equiv) to facilitate an in situ halogen exchange. Iodide acts as a catalytic shuttle, converting the bromide to a more reactive iodide intermediate, which lowers the overall

    
     (5)[5].
    
  • Sealing and Heating: Tightly seal the pressure tube with a Teflon O-ring cap while still cold. Transfer the tube to an oil bath behind a blast shield and heat to 100 °C for 18 hours[4].

  • Self-Validating IPC & Workup: Cool the tube completely to room temperature, then to 0 °C before carefully opening to vent any residual pressure. Remove excess DMF under reduced pressure. Treat the residue with water and CH

    
    Cl
    
    
    
    , separate layers, and analyze the organic phase via NMR (specifically looking for the characteristic quartet of the -CH
    
    
    CF
    
    
    group in
    
    
    H NMR around 3.0-3.5 ppm) to validate product formation.

References

1.[1] Mechanistic Investigations into Diastereodivergent Synthesis of 1,2-Chlorofluoroalkanes and their SN2 Reactivity - University of Bristol Research Portal - 1 2.[3] Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination - ResearchGate - 3 3.[2] SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry - 2 4.[4] US7799782B2 - P38 inhibitors and methods of use thereof - Google Patents - 4 5.[5] Question about heat effect on Sn2 : r/chemhelp - Reddit - 5

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Trifluoromethylpropane Functionalization

Welcome to the technical support center for trifluoromethylpropane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing tri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for trifluoromethylpropane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing trifluoromethyl groups into aliphatic scaffolds, specifically focusing on the C-H functionalization of substrates like 2-methyl-1,1,1-trifluoropropane. Our goal is to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered side reactions in a direct question-and-answer format. We diagnose the problem, explain the mechanistic cause, and provide actionable solutions.

Issue 1: Hydrodefluorination (HDF) - Loss of Fluorine Atoms

Q: My analysis shows significant formation of difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) species instead of my desired trifluoromethylated product. What is causing this and how can I prevent it?

A: This side reaction is hydrodefluorination (HDF), a reductive process where one or more C-F bonds are cleaved and replaced with C-H bonds. It is particularly common in reactions proceeding through single-electron transfer (SET) mechanisms.

Mechanistic Cause: The core of the problem lies in the formation of a trifluoromethyl radical anion intermediate ([ArCF₃]˙⁻). This species is often unstable and can readily eliminate a fluoride ion (F⁻) to form a difluoromethyl radical (ArCF₂˙).[1][2][3] This radical can then be further reduced and protonated to yield the undesired hydrodefluorinated product.[1][2] This pathway is especially favored in electron-deficient aromatic systems and can be a significant issue in photoredox and electrochemical methods.[1][2][3]

Solutions & Protocol Adjustments:

  • Control the Reductive Potential: In photoredox catalysis, select a photocatalyst with a reduction potential just sufficient to activate your desired pathway but not strong enough to readily reduce the trifluoromethyl group of your substrate or product. Overly reducing excited-state catalysts can promote HDF.[2]

  • Use Non-Protic or Anhydrous Conditions: The final step of HDF is protonation. Minimizing the presence of protic sources (like water or alcohols) can suppress the formation of the final C-H bond.

  • Modify the Catalyst System: For certain substrates, switching from a purely photoredox system to a dual-catalysis system (e.g., photoredox/nickel) can open up alternative reaction pathways that avoid the problematic radical anion intermediate.

  • Adjust the Hydrogen Atom Donor (HAD): In protocols that require a HAD, its nature is critical. Using a less efficient hydrogen donor can sometimes disfavor the HDF pathway.[1]

Issue 2: Poor Regioselectivity - Functionalization at the Wrong C-H Bond

Q: My reaction is producing a mixture of isomers, with the trifluoromethyl group attaching to different positions on the propane backbone. How can I control the regioselectivity?

A: Poor regioselectivity arises from the small differences in activation energy between the various C-H bonds (primary, secondary, tertiary) in your substrate. Radical reactions, in particular, often favor abstraction at the most substituted carbon due to radical stability (tertiary > secondary > primary).

Mechanistic Cause: The selectivity of C-H functionalization is a competition between the intrinsic reactivity of each C-H bond and the steric and electronic preferences of the catalyst or reactive intermediate. For a trifluoromethyl radical, which is electrophilic, it will preferentially attack more electron-rich C-H bonds, but this is balanced by the stability of the resulting alkyl radical.[4] Without a guiding influence, a statistical mixture of products is often obtained.

Solutions & Protocol Adjustments:

  • Employ Directing Groups (DGs): The most powerful strategy for controlling regioselectivity is the use of a directing group.[5][6][7][8] A DG is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. While less common for simple alkanes, this is the go-to strategy for more complex molecules.

  • Utilize Transient Directing Groups: For substrates like ketones or aldehydes, a transient directing group can be formed in situ (e.g., by condensation with an amine) to direct the functionalization, and then removed during workup.[6][9]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can create a specific "pocket" that favors the approach of one C-H bond over another. Experimenting with different ligands (e.g., bulky vs. electron-rich phosphines) in transition-metal-catalyzed systems can significantly alter regioselectivity.[10]

  • Solvent Effects: Preliminary studies have shown that solvent choice can dramatically influence regioselectivity.[4] Changing from an aqueous system to a non-polar organic solvent like dichloromethane or DMSO can completely reverse the preferred site of attack by altering the solvation of the transition state.[4]

Issue 3: Over-oxidation of the Alkane Substrate

Q: Besides my trifluoromethylated product, I am observing the formation of alcohols, ketones, or other oxygenated species. What leads to this over-oxidation?

A: Over-oxidation occurs when the reaction conditions are harsh enough to not only functionalize a C-H bond but also to further oxidize the alkane backbone or the newly introduced functional group. This is a common challenge in C-H activation chemistry. [11][12]

Mechanistic Cause: Many C-H functionalization reactions require an oxidant to turn over the catalytic cycle. If the oxidant is too powerful or if the desired product is more susceptible to oxidation than the starting material, subsequent oxidation reactions can occur. The mechanism often involves radical-chain processes where alkyl radicals react with oxygen or other oxidants present in the system.[11]

Solutions & Protocol Adjustments:

  • Select a Milder Oxidant: If your protocol uses a stoichiometric oxidant (e.g., persulfates, peroxides), switch to a milder alternative or carefully control the stoichiometry. In photoredox systems, the "oxidant" is often the catalyst in its oxidized state; its power is tuned by the choice of catalyst.

  • Control Reaction Time and Temperature: Monitor the reaction closely using techniques like GC-MS or ¹⁹F NMR. Stop the reaction as soon as the starting material is consumed to prevent the product from being exposed to oxidative conditions for extended periods. Lowering the reaction temperature can also reduce the rate of over-oxidation.

  • Degas Thoroughly: Unless molecular oxygen is a required component of your catalytic cycle, its presence can lead to unwanted oxidation pathways. Ensure your reaction mixture is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).

  • Use Protective Strategies: In some cases, electron-withdrawing groups can "protect" a molecule against further oxidation.[12] While not always practical, this principle explains why certain substrates are more robust than others.

Issue 4: Dimerization and Competing Side Reactions

Q: My reaction yield is low, and I'm isolating significant amounts of substrate dimers or products from the dimerization of my trifluoromethylating agent (e.g., fumarate/maleate derivatives). How can I favor the desired cross-coupling?

A: Dimerization arises from the self-reaction of reactive intermediates. When a catalyst generates a metallocarbene or a radical, this species can either react with your substrate (desired pathway) or with another molecule of the precursor (undesired dimerization). [13]

Mechanistic Cause: This is a kinetic competition. The relative rates of the desired C-H functionalization versus the undesired dimerization depend on the concentrations of the reactive species and the substrate, as well as their respective activation barriers.[13] If the concentration of the diazo compound (a common carbene precursor) or radical source is too high relative to the alkane, or if the C-H activation step is slow, dimerization becomes the dominant pathway.[13]

Solutions & Protocol Adjustments:

  • Slow Addition of Reagents: Instead of adding your trifluoromethylating agent all at once, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the reactive intermediate low, favoring reaction with the substrate which is present in higher concentration.

  • Use High Dilution: Running the reaction in a larger volume of solvent can decrease the probability of two reactive intermediates encountering each other.

  • Optimize Catalyst Choice: Some catalysts are inherently more efficient at the C-H insertion step than others. Silver-based catalysts, for example, may be more reactive than their copper counterparts in certain carbene insertions, potentially outcompeting the dimerization pathway.[13]

  • Adjust Temperature: The activation energies for C-H functionalization and dimerization are different. A temperature screen may reveal a window where the desired reaction is favored.

Part 2: Frequently Asked Questions (FAQs)

Reagent & Catalyst Selection

Q: There are many trifluoromethylating agents (Togni, Umemoto, CF₃I, etc.). How do I choose the right one?

A: The choice is critical and depends on your desired reaction mechanism. These reagents are broadly classified by the type of trifluoromethyl species they generate: radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻).[14][15][16]

Reagent Class Example(s) Mechanism Key Advantages Common Issues/Considerations
Hypervalent Iodine Togni Reagents[14]Radical (via SET), ElectrophilicHighly versatile, bench-stable, broad functional group tolerance. Can be activated by photoredox, Lewis acids, or transition metals.Can be expensive. Reactivity is highly condition-dependent.
Sulfonium Salts Umemoto Reagents[14][15]Electrophilic, Radical (via SET)Powerful electrophilic source ("CF₃⁺"). Effective for trifluoromethylating nucleophiles and in photoredox C-H functionalization.[17]Synthesis can be multi-step. Can sometimes act as an oxidant itself, leading to side reactions.[16]
Gas/Volatile Liquid Trifluoroiodomethane (CF₃I)RadicalAtom-economical and effective in photoredox catalysis.[18] Generates a "clean" CF₃ radical.Is a gas, requiring specialized handling. Can be sensitive to light.
Sulfinate Salts Langlois Reagent (NaSO₂CF₃)RadicalInexpensive, stable, solid reagent. Often used with a stoichiometric oxidant (e.g., t-BuOOH) and a metal catalyst (e.g., Cu).Requires an oxidant, which can lead to over-oxidation side products.
Silanes Ruppert-Prakash Reagent (TMSCF₃)NucleophilicExcellent source of the CF₃⁻ anion. Requires a nucleophilic activator (e.g., fluoride, alkoxide).Primarily for addition to electrophiles (e.g., carbonyls); not typically used for direct C-H functionalization.
Analytical & Experimental Procedures

Q: What is the best way to monitor my reaction and identify these side products?

A: The most powerful tool is ¹⁹F NMR Spectroscopy . Because fluorine has a 100% natural abundance and a large chemical shift dispersion, different fluorine-containing species (CF₃, CHF₂, CH₂F, starting material, etc.) will give distinct, well-resolved signals.[19][20][21] This allows for unambiguous identification and quantification of products and byproducts, often directly from the crude reaction mixture.[19] GC-MS is also invaluable for identifying volatile products and isomers.

Q: Can you provide a general starting protocol for a photoredox-mediated C-H trifluoromethylation?

A: Absolutely. The following is a representative, generalized procedure. Note: This must be optimized for your specific substrate and reagents.

Protocol: General Procedure for Photoredox C-H Trifluoromethylation

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkane substrate (1.0 equiv), the trifluoromethylating agent (e.g., Umemoto or Togni reagent, 1.2-1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, DMSO, or DCM) via syringe. The concentration is typically between 0.05 M and 0.1 M.

  • Degassing: Seal the vial and thoroughly degas the reaction mixture. This is critical to remove oxygen. A common method is to bubble argon or nitrogen through the solution for 15-20 minutes. For more rigorous degassing, use 3-4 freeze-pump-thaw cycles.

  • Reaction Initiation: Place the vial in a holder approximately 5-10 cm from a light source (e.g., a blue LED lamp, 425-450 nm).[17] Ensure consistent stirring and, if necessary, cooling with a fan to maintain ambient temperature.

  • Monitoring: At set time points, carefully take a small aliquot from the reaction mixture (under an inert atmosphere if possible), dilute it with a suitable deuterated solvent containing an internal standard (e.g., fluorobenzene), and analyze by ¹⁹F NMR to determine conversion and product distribution.

  • Workup: Once the reaction is complete, quench by opening it to the air. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.[22]

Part 3: Visualization of Key Concepts

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common side reactions.

TroubleshootingWorkflow Start Side Product Observed in Analysis (¹⁹F NMR, GC-MS) CheckHDF Signal consistent with -CHF₂ or -CH₂F? Start->CheckHDF CheckOxidation Oxygenated products (alcohols, ketones)? CheckHDF->CheckOxidation No Sol_HDF Hydrodefluorination (HDF) - Use milder photocatalyst - Ensure anhydrous conditions - Avoid strong H-donors CheckHDF->Sol_HDF Yes CheckDimer Substrate or Reagent Dimerization? CheckOxidation->CheckDimer No Sol_Oxidation Over-oxidation - Use milder oxidant - Reduce reaction time/temp - Thoroughly degas solvent CheckOxidation->Sol_Oxidation Yes CheckRegio Mixture of Regioisomers? CheckDimer->CheckRegio No Sol_Dimer Dimerization - Use slow addition of reagent - Increase solvent volume - Optimize catalyst/temp CheckDimer->Sol_Dimer Yes Sol_Regio Poor Regioselectivity - Employ directing group - Screen catalysts/ligands - Change reaction solvent CheckRegio->Sol_Regio Yes

Caption: Troubleshooting decision tree for identifying and solving common side reactions.

General Catalytic Cycle for Radical Trifluoromethylation

This diagram illustrates a typical photoredox catalytic cycle for generating a trifluoromethyl radical and its subsequent reaction with an alkane substrate.

PhotoredoxCycle cluster_quenching Reductive Quenching Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC->PC_excited Visible Light (hν) PC_excited->PC SET PC_oxidized Oxidized PC⁺ PC_excited->PC_oxidized SET PC_excited->PC_oxidized SET to Substrate or another species CF3_reagent CF₃-X (e.g., Togni) CF3_radical •CF₃ CF3_reagent->CF3_radical CF3_reagent->CF3_radical  e⁻ from PC* Substrate R-H (Alkane) Substrate_radical R• Substrate->Substrate_radical  H• abstraction  by •CF₃ Product R-CF₃ Substrate_radical->Product  Radical  Combination PC2 PC PC_excited2 PC* PC_reduced PC⁻ CF3_reagent2 CF₃-X CF3_radical2 •CF₃ Substrate2 R-H Substrate_radical2 R• Product2 R-CF₃ PC_final PC PC_excited_final PC* PC_final->PC_excited_final PC_oxidized_final PC⁺ PC_excited_final->PC_oxidized_final SET PC_oxidized_final->PC_final SET CF3_reagent_final CF₃-X CF3_radical_final •CF₃ CF3_reagent_final->CF3_radical_final e⁻ from R• Substrate_final R-H Substrate_radical_final R• Substrate_final->Substrate_radical_final e⁻ to PC* Product_final R-CF₃ PC_cycle PC PC_excited_cycle PC* PC_cycle->PC_excited_cycle PC_oxidized_cycle PC⁺ PC_excited_cycle->PC_oxidized_cycle SET CF3_reagent_cycle CF₃-X CF3_radical_cycle •CF₃ CF3_reagent_cycle->CF3_radical_cycle e⁻ from PC* Substrate_cycle R-H CF3_radical_cycle->Substrate_cycle H• abstraction Substrate_radical_cycle R• Product_cycle R-CF₃ Substrate_radical_cycle->Product_cycle Radical Combination with •CF₃ PC_final2 PC PC_excited_final2 PC* PC_reduced_final2 PC⁻ CF3_reagent_final2 CF₃-X CF3_radical_final2 •CF₃ Substrate_final2 R-H Substrate_radical_final2 R• Product_final2 R-CF₃ Donor Sacrificial Electron Donor Donor_ox Donor⁺ PC_core PC PC_excited_core PC* PC_core->PC_excited_core Visible Light (hν) PC_redox PC⁺ or PC⁻ PC_excited_core->PC_redox SET CF3_reagent_core CF₃ Source (e.g., Umemoto) CF3_radical_core •CF₃ CF3_reagent_core->CF3_radical_core Alkyl_radical_core Alkyl Radical (R•) CF3_radical_core->Alkyl_radical_core H• Abstraction Alkane_core Alkane (R-H) Alkane_core->Alkyl_radical_core Product_core Product (R-CF₃) Alkyl_radical_core->Product_core Reaction with CF₃ Source or •CF₃ PC_redox->PC_core Regeneration PC_redox->CF3_radical_core Generates

Sources

Troubleshooting

Technical Support Center: Purification of C4H6BrF3 Reaction Mixtures

Welcome to the technical support guide for the purification of C4H6BrF3 (Bromo-trifluorobutane) isomers and related reaction mixtures. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of C4H6BrF3 (Bromo-trifluorobutane) isomers and related reaction mixtures. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Our approach is grounded in fundamental chemical principles to not only offer protocols but to explain the rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Safety First: Handling Brominated Fluorocarbons

Before initiating any purification protocol, it is imperative to handle all materials with appropriate safety measures. Bromo-trifluorobutane and its potential impurities can be hazardous.

  • Handling: Always work in a well-ventilated chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]

  • Hazards: This compound is classified as a skin, eye, and respiratory irritant.[2][4] Avoid inhalation of vapors and direct contact with skin and eyes.[1][4]

  • Spills: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[4] Ensure proper ventilation of the area.[1]

  • Fire: While not highly flammable, containers may burn if exposed to fire, potentially releasing toxic fumes such as hydrogen bromide and hydrogen fluoride.[1] Use extinguishing media appropriate for the surrounding fire.[1]

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the purification of C4H6BrF3, providing foundational knowledge for troubleshooting.

Q1: What are the most likely impurities in my crude C4H6BrF3 reaction mixture?

A1: Impurity profiles are highly dependent on the synthetic route. For instance, if you are synthesizing 3-bromo-1,1,1-trifluoropropane via the addition of HBr to 3,3,3-trifluoropropene, common impurities include:

  • Unreacted Starting Materials: Residual 3,3,3-trifluoropropene.

  • Acidic Residues: Unreacted hydrogen bromide (HBr) or other acid catalysts.[5]

  • Isomeric Byproducts: The formation of the isomeric product, 2-bromo-1,1,1-trifluoropropane, is a known side reaction.[6][7]

  • Solvent and Water: Residual reaction solvent and water introduced during the reaction or initial work-up steps.[5]

Q2: What are the key physical properties I should be aware of for purification?

A2: Understanding the physical properties of your target molecule and potential impurities is critical, especially for purification by distillation.

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
3-Bromo-1,1,1-trifluorobutaneC4H6BrF384 °C[2][8]1.533[2]
4-Bromo-1,1,1-trifluorobutaneC4H6BrF3~106-108 °C~1.56
2-Bromo-1,1,1-trifluoropropaneC3H4BrF3~58-60 °C~1.6

Q3: My crude product has a yellow or brown tint. What causes this and how do I remove it?

A3: A yellow or brown coloration often indicates the presence of elemental bromine (Br2), which can form as a side-product. This can typically be removed by washing the crude organic layer with a reducing agent solution, such as 5% sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3).[5] The colored bromine is reduced to colorless bromide ions (Br-), which are water-soluble and partition into the aqueous phase.

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during the purification workflow.

Problem 1: My organic layer is cloudy after aqueous extraction.

  • Cause: The cloudiness is typically due to a stable emulsion or, more commonly, dissolved water in the organic phase.

  • Solution:

    • Break Emulsions: If an emulsion has formed, a "brine wash" (washing with a saturated aqueous solution of NaCl) can help break it. The high ionic strength of the brine solution decreases the solubility of the organic compound in the aqueous layer and helps draw water out of the organic layer.[9]

    • Drying: After the final aqueous wash, you must dry the organic layer using an anhydrous inorganic salt.

Problem 2: How do I effectively remove water from my product?

  • Cause: Water is introduced during aqueous extraction steps and must be removed before final purification (e.g., distillation) to prevent contamination and potential side reactions.

  • Solution: Use a suitable solid drying agent. For halogenated hydrocarbons, several options are effective.[10]

Drying AgentCapacitySpeedSuitability for Halogenated HydrocarbonsComments
Magnesium Sulfate (MgSO4) HighFastExcellent[10]Slightly acidic. Fine powder provides a large surface area for rapid drying.[10]
Sodium Sulfate (Na2SO4) Very HighSlowExcellent[10]Neutral and inexpensive. Slower action, but high capacity makes it good for very wet solutions.[10]
Calcium Chloride (CaCl2) HighMediumGood[10]Can form adducts with compounds containing oxygen or nitrogen. Best for simple hydrocarbons and alkyl halides.[10]
Calcium Sulfate (Drierite®) LowFastExcellent[10]Very fast and efficient, but has a low capacity. Good for final drying of nearly dry solvents.
  • Best Practice: After separating the organic layer, add a small amount of the chosen drying agent. Swirl the flask. If the agent clumps together, add more until some particles remain free-flowing, indicating the water has been absorbed.[9] Allow it to sit for 10-15 minutes, then decant or filter the dried liquid.

Problem 3: I need to remove acidic impurities from the reaction.

  • Cause: Acid catalysts (e.g., HBr, AlBr3) are often used in the synthesis.[6]

  • Solution: Perform a liquid-liquid extraction with a mild aqueous base. A 5% solution of sodium bicarbonate (NaHCO3) is ideal.[5] This will neutralize the acid, converting it into a water-soluble salt that is easily removed with the aqueous layer.

    • Causality: The bicarbonate reacts with the acid (e.g., HBr) to form a salt (NaBr), water, and carbon dioxide gas. The salt is highly polar and partitions into the aqueous phase.

    • Safety Note: Be sure to vent the separatory funnel frequently during shaking to release the pressure generated by the CO2 gas.[5]

Problem 4: Simple distillation is not separating my product from an impurity.

  • Cause: The impurity has a boiling point very close to that of your desired C4H6BrF3 isomer. This is common with isomeric byproducts.[6][7]

  • Solution:

    • Fractional Distillation: If the boiling points differ by less than 25 °C, fractional distillation is required. Using a fractionating column (e.g., Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points.

    • Preparative Chromatography: For the highest purity or when distillation fails, chromatographic methods are necessary. Given the fluorinated nature of the compound, specialized columns can offer unique selectivity.[11][12]

      • Flash Column Chromatography: Can be effective for larger quantities.

      • Preparative HPLC: Offers the highest resolution for obtaining compounds with >98% purity.[11] Using a column with a fluorinated stationary phase may enhance the separation of fluorinated isomers from each other or from non-fluorinated impurities.[13][14]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying a crude C4H6BrF3 reaction mixture after the initial reaction is complete.

Purification_Workflow A Crude Reaction Mixture (Organic Phase) B Is the mixture acidic? (e.g., from HBr, catalyst) A->B C Wash with 5% NaHCO3 (aq) Vent frequently! B->C Yes D Is the mixture colored? (e.g., from Br2) B->D No C->D E Wash with 5% NaHSO3 (aq) D->E Yes F Wash with Water D->F No E->F G Wash with Brine (sat. NaCl) F->G H Dry over Anhydrous Salt (e.g., MgSO4 or Na2SO4) G->H I Filter or Decant H->I J Dried, Neutral Crude Product I->J K Analyze Impurity Profile (e.g., GC-MS, NMR) J->K L Boiling points >25°C apart? K->L M Simple Distillation L->M Yes N Fractional Distillation or Prep Chromatography L->N No O Pure C4H6BrF3 M->O N->O

Caption: A decision tree for the purification of crude C4H6BrF3.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up

This protocol describes the liquid-liquid extraction steps to remove acidic, colored, and water-soluble impurities. Liquid-liquid extraction is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[15][16]

  • Transfer the crude organic reaction mixture to a separatory funnel of appropriate size. If a solvent was used, ensure the product is dissolved in an immiscible organic solvent like diethyl ether or dichloromethane.

  • (Acid Removal) Add a 5% aqueous solution of sodium bicarbonate (NaHCO3), approximately equal in volume to the organic layer. Stopper the funnel, invert it, and open the stopcock to vent. Shake gently, venting frequently to release CO2 pressure.[5] Allow the layers to separate, then drain the lower aqueous layer.

  • (Color Removal) If the organic layer is colored, add a 5% aqueous solution of sodium bisulfite (NaHSO3). Shake gently for 1-2 minutes until the color dissipates. Separate and discard the aqueous layer.

  • (Water Wash) Add deionized water to the funnel (equal volume), shake, and discard the aqueous layer. This removes residual water-soluble salts.

  • (Brine Wash) Add a saturated aqueous solution of NaCl (brine), shake, and discard the aqueous layer. This step initiates the drying process by removing the bulk of the dissolved water from the organic phase.[9]

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask for the final drying step.

Protocol 2: Final Drying and Solvent Removal
  • Take the washed organic layer from Protocol 1.

  • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), in small portions.[10] Swirl the flask after each addition.

  • Continue adding the drying agent until it no longer clumps together and some particles remain free-flowing.[9]

  • Allow the mixture to stand for at least 15 minutes to ensure complete drying.

  • Carefully decant or filter the dried solution into a round-bottom flask suitable for distillation, leaving the solid drying agent behind.

  • If the product was dissolved in a volatile solvent, remove the solvent using a rotary evaporator. Be mindful of the product's boiling point (84 °C for 3-bromo-1,1,1-trifluorobutane) to avoid co-evaporation.

Protocol 3: Purification by Distillation
  • Assemble a distillation apparatus (simple or fractional, as determined by the impurity profile). Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried, crude product.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills at the literature boiling point of the desired C4H6BrF3 isomer in a pre-weighed receiving flask. For 3-bromo-1,1,1-trifluorobutane, this is approximately 84 °C.[2][8]

  • Once the temperature begins to drop or rise significantly, stop the distillation.

  • Assess the purity of the collected fraction using an appropriate analytical technique such as GC-MS or NMR spectroscopy.[11][17]

References
  • Journal of Fluorine Chemistry. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • ResearchGate. (2021). Drying agents. Retrieved from [Link]

  • Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Stenutz. (n.d.). 3-bromo-1,1,1-trifluorobutane. Retrieved from [Link]

  • European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1. Retrieved from [Link]

  • Patsnap. (2016). Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

Sources

Optimization

Dealing with volatility of 1-Bromo-1,1,2-trifluoro-2-methylpropane during workup

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers handling volatile fluorinated intermediates. It addresses the specific challenges of 1-Bromo-1,1,2-trifluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers handling volatile fluorinated intermediates. It addresses the specific challenges of 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2) .

Topic: Handling & Workup of 1-Bromo-1,1,2-trifluoro-2-methylpropane

Document ID: TS-F4-190 | Status: Active | Level: Advanced[1]

Compound Profile & Risk Assessment

Before troubleshooting, verify the physicochemical profile of your target. This molecule belongs to the class of volatile fluorinated isobutane derivatives .[1] Unlike standard alkyl halides, the presence of fluorine atoms on the C1 and C2 positions alters the boiling point and vapor pressure significantly compared to its hydrogenated analog (Isobutyl bromide).

PropertyValue / EstimateImpact on Workup
Compound Name 1-Bromo-1,1,2-trifluoro-2-methylpropaneTarget Molecule
CAS Number 140451-79-2Verification
Structure

Lipophilic & Volatile
Est.[1] Boiling Point 75°C - 85°C (Atmospheric)CRITICAL: Overlaps with common solvent removal parameters.[1]
Vapor Pressure High at Room TempSignificant loss in standard vacuum manifolds.[1]
Solubility Miscible in Ether, Pentane, DCMHard to partition; forms azeotropes.

Warning: This compound is frequently lost in the solvent trap of rotary evaporators.[1] If your yield is <20% and your trap solvent smells "sweet/metallic," you have distilled your product into the waste.

Troubleshooting Guide (Q&A)
Q1: I am losing significant yield during concentration on the rotary evaporator. The bath is only at 40°C. What is happening?

Diagnosis: You are likely co-distilling the product.[1] Technical Explanation: At 40°C bath temperature and standard diaphragm pump vacuum (e.g., 20–50 mbar), the boiling point of 1-Bromo-1,1,2-trifluoro-2-methylpropane drops significantly (likely below 0°C). Essentially, you are performing a "bulb-to-bulb" distillation of your product into the collection flask.[1] Furthermore, fluorinated alkyl halides often form low-boiling azeotropes with solvents like THF, Methanol, or even Diethyl Ether, facilitating their escape.

Corrective Protocol:

  • Stop using the Rotavap for final isolation.[1]

  • Switch Solvent: Extract with a low-boiling solvent like n-Pentane (BP 36°C) or Diethyl Ether (BP 35°C) .[1]

  • Atmospheric Concentration: Use a Vigreux column (fractional distillation column) to remove the solvent at atmospheric pressure.[1] The Vigreux column provides theoretical plates to separate the solvent vapor from the product vapor, preventing "carry-over."

  • Stop Early: Do not concentrate to dryness. Leave ~5-10% solvent and calculate the yield via NMR using an internal standard (e.g., Mesitylene).

Q2: Which solvent should I use for extraction?

Recommendation: n-Pentane or Dichloromethane (DCM) , depending on the next step.

  • Scenario A (Isolation): Use n-Pentane .[1] It boils at 36°C, which is sufficiently far from the estimated product BP (~80°C) to allow for atmospheric distillation.

  • Scenario B (Telescoping): If the next step involves a nucleophilic substitution (e.g., amine alkylation), extract with the solvent required for that step (e.g., THF or DMF) and skip isolation entirely.

Q3: The product appears "wet" with solvent even after high vacuum. Should I leave it on longer?

Answer: NO. Reasoning: "Drying" a volatile liquid on a high-vacuum manifold (< 1 mbar) is the fastest way to sublime/evaporate it.[1] Solution:

  • Dry the organic phase thoroughly with MgSO₄ or Na₂SO₄ before concentration.[1]

  • If solvent remains, verify its presence via NMR.[1] If it is <5% mass, proceed to the next step.[1] Purity is often sacrificed for yield with volatile intermediates.[1]

Q4: How do I handle analytical samples (NMR/GC) without evaporation?

Protocol:

  • NMR: Take an aliquot of the reaction mixture or crude extract.[1] Add deuterated solvent (

    
    ) and a non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene). Keep the tube chilled until acquisition.
    
  • GC-MS: Dilute immediately in a high-boiling solvent (e.g., Toluene) to prevent evaporation of the analyte from the vial needle puncture.

Step-by-Step Workup Protocols
Method A: The "Cold-Trap" Isolation (For High Purity)

Best for: When you absolutely must isolate the neat liquid.

  • Quench: Quench reaction at -20°C.

  • Extraction: Extract with n-Pentane (3 x Vol). Keep phases cold (0°C).

  • Drying: Dry organic layer over anhydrous

    
     for 10 mins at 0°C. Filter.
    
  • Concentration Setup:

    • Equip a flask with a 30 cm Vigreux column and a distillation head.

    • Place receiving flask in an ice/salt bath (-10°C) .

    • Heat the source flask gently (Water bath: 45-50°C).

  • Distillation: Distill off the Pentane at atmospheric pressure . Monitor head temperature.[1]

    • When head temp rises above 38°C, STOP .[1]

    • The residue is your product.[1]

Method B: The "Telescoping" Approach (Recommended)

Best for: Avoiding isolation losses entirely.

  • Reaction: Perform synthesis of 1-Bromo-1,1,2-trifluoro-2-methylpropane.

  • Workup: Wash the reaction mixture (e.g., with water/brine) to remove inorganic salts.[1]

  • Solvent Swap (if needed):

    • If the reaction solvent is incompatible with the next step, add the new high-boiling solvent (e.g., DMF, NMP).

    • Distill off the original low-boiling solvent/impurities, leaving the product dissolved in the new solvent.

  • Assay: Quantify yield via quantitative NMR (qNMR) of the solution.

  • Next Step: Use the solution directly.

Visualization: Decision Logic for Volatile Workup

The following diagram outlines the decision process to minimize yield loss based on the boiling point differential (


).

WorkupLogic Start Start: Workup of 1-Bromo-1,1,2-trifluoro-2-methylpropane CheckBP Check Solvent BP vs. Product BP (~80°C) Start->CheckBP DeltaHigh ΔBP > 40°C (e.g., Pentane/Ether) CheckBP->DeltaHigh Solvent is Volatile DeltaLow ΔBP < 20°C (e.g., Hexane/THF) CheckBP->DeltaLow Solvent is Similar ActionVigreux Use Vigreux Column Atmospheric Distillation DeltaHigh->ActionVigreux ActionRotavap Rotavap with Care? (Only if >200 mbar) DeltaHigh->ActionRotavap Risky ActionTelescope Do NOT Isolate Telescope to Next Step DeltaLow->ActionTelescope ResultYield High Yield Recovered ActionVigreux->ResultYield ActionTelescope->ResultYield

Caption: Decision matrix for solvent removal. Green paths indicate safe protocols; red paths indicate high risk of product loss.

Reference Data & Azeotropes
SolventBoiling Point (°C)Azeotrope Risk with Fluorinated AlkylsRecommended Action
Diethyl Ether 35ModerateGood for extraction; remove via Vigreux.[1]
Dichloromethane 40HighAvoid. Hard to separate without loss.[1]
Pentane 36LowBest Choice. distinct BP gap.[1]
THF 66Very HighDo Not Use for isolation.[1] Telescope only.
References
  • EPA Substance Registry Services . (2024).[1] 1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS 140451-79-2).[1][2][3] U.S. Environmental Protection Agency.[1][4] Link

  • Organic Syntheses . (1943).[1] Isobutyl Bromide: Standard Distillation Protocols. Org. Syn. Coll. Vol. 2, p.358.[1][5] Link

  • University of Rochester . (2024).[1] How To: Work with Volatile Compounds. Department of Chemistry. Link

  • SCS Engineers . (2024).[1] Volatile Fluorinated Compounds: OTM-50 Sampling Methods. Link

Sources

Troubleshooting

Technical Support Center: Stability of 1-Bromo-1,1,2-trifluoro-2-methylpropane under Basic Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and reactivity of 1-Bromo-1,1,2-trifluoro-2-methylpropane under basic conditions. This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and reactivity of 1-Bromo-1,1,2-trifluoro-2-methylpropane under basic conditions. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure experimental success and safety.

Introduction: Understanding the Reactivity of 1-Bromo-1,1,2-trifluoro-2-methylpropane

1-Bromo-1,1,2-trifluoro-2-methylpropane is a specialized organofluorine compound with potential applications in the synthesis of novel chemical entities. Its stability under basic conditions is a critical parameter that dictates its handling, storage, and synthetic utility. The primary reaction pathway for this and similar haloalkanes in the presence of a base is elimination, specifically dehydrobromination, to yield an alkene. The presence of fluorine atoms on the molecule significantly influences its reactivity.

The key structural features of 1-Bromo-1,1,2-trifluoro-2-methylpropane are:

  • A tertiary carbon atom bonded to two methyl groups and a trifluoromethyl group.

  • A secondary carbon atom bonded to a bromine atom, a fluorine atom, and a hydrogen atom.

These features suggest that the molecule will be susceptible to elimination reactions, but the specific mechanism and product distribution will depend on the reaction conditions, particularly the nature of the base employed.

Core Concepts: Elimination Reactions in Fluorinated Systems

Under basic conditions, 1-Bromo-1,1,2-trifluoro-2-methylpropane is expected to undergo a β-elimination reaction, where a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the bromide ion are removed to form an alkene. The three primary elimination mechanisms to consider are E2, E1, and E1cB.

  • E2 (Bimolecular Elimination): This is a one-step, concerted reaction where the base abstracts a proton, and the leaving group departs simultaneously.[1] It is favored by strong, non-bulky bases and requires an anti-periplanar arrangement of the proton and the leaving group.[2]

  • E1 (Unimolecular Elimination): This is a two-step reaction involving the formation of a carbocation intermediate, which then loses a proton. It is favored by weak bases and polar protic solvents.

  • E1cB (Unimolecular Conjugate Base Elimination): This is a two-step reaction that proceeds through a carbanion intermediate. It is favored when the β-protons are highly acidic, and the leaving group is poor. The presence of electron-withdrawing fluorine atoms can increase the acidity of adjacent protons, making the E1cB pathway a possibility.

Given the structure of 1-Bromo-1,1,2-trifluoro-2-methylpropane and the common use of strong bases in such reactions, the E2 mechanism is the most probable pathway . The use of a strong, sterically hindered base like potassium tert-butoxide is expected to favor elimination over substitution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the reaction of 1-Bromo-1,1,2-trifluoro-2-methylpropane with a strong base?

A1: The expected major product is 1,1,2-trifluoro-2-methylpropene , formed via dehydrobromination.

Q2: Which type of base is most suitable for promoting this elimination reaction?

A2: A strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) is highly recommended.[3] Its bulkiness minimizes the competing nucleophilic substitution (SN2) reaction.[4] Other strong bases like sodium ethoxide can also be used, but may result in a mixture of elimination and substitution products.[4]

Q3: What is the likely mechanism of this elimination reaction?

A3: The reaction is most likely to proceed via an E2 (bimolecular elimination) mechanism .[1][2] This is a single-step, concerted process where the base removes a proton from the carbon adjacent to the bromine, and the bromide ion is simultaneously expelled.

Q4: Will I observe any side products?

A4: With a strong, bulky base, the formation of side products should be minimal. However, with less hindered bases or under certain conditions, a small amount of the SN2 substitution product, where the bromide is replaced by the base's nucleophilic counterpart (e.g., an ether if an alkoxide is used), might be observed.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) if the starting material and product have different polarities. For a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method to track the disappearance of the starting material and the appearance of the alkene product.[5][6][7]

Q6: What analytical techniques are best for characterizing the product?

A6: The product, 1,1,2-trifluoro-2-methylpropene, can be definitively characterized using a combination of spectroscopic methods:

  • ¹⁹F NMR: This is a powerful technique for identifying and quantifying fluorinated compounds. The trifluoromethyl group will have a characteristic chemical shift.[8][9][10]

  • ¹H NMR: Will show the signals for the methyl protons.

  • ¹³C NMR: Will show the characteristic signals for the sp² carbons of the double bond and the carbon of the trifluoromethyl group.

  • GC-MS: Will provide the molecular weight of the product and its fragmentation pattern.[11]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
No reaction or slow conversion 1. Insufficiently strong base: The base used may not be strong enough to efficiently deprotonate the β-carbon. 2. Low reaction temperature: Elimination reactions often require heating. 3. Inappropriate solvent: The solvent may not be suitable for the reaction.1. Switch to a stronger base: Use potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). 2. Increase the reaction temperature: Gently heat the reaction mixture. Monitor for decomposition. 3. Use a suitable solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are good choices for reactions with t-BuOK.
Low yield of the desired alkene 1. Competing substitution reaction: The base may be acting as a nucleophile. 2. Decomposition of starting material or product: The reaction conditions may be too harsh. 3. Loss of volatile product: The alkene product may be volatile and lost during workup.1. Use a bulkier base: Potassium tert-butoxide is less nucleophilic than smaller alkoxides.[3] 2. Optimize reaction time and temperature: Monitor the reaction closely to avoid prolonged heating. 3. Careful workup: Use a cooled receiving flask during solvent removal and consider a gentle workup procedure.
Formation of multiple products 1. Mixture of E2 and SN2 products: As mentioned above, this can occur with less hindered bases. 2. Isomerization of the product: Under certain conditions, the double bond may migrate.1. Employ a sterically hindered base to favor elimination. 2. Use milder reaction conditions and analyze the product mixture by GC-MS and NMR to identify the isomers.
Difficulty in product isolation 1. High volatility of the product: The alkene may be difficult to isolate due to a low boiling point. 2. Emulsion formation during workup: This can make phase separation difficult.1. Use a cold trap during solvent evaporation or consider distillation at reduced pressure with a cooled receiver. 2. Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions.

Experimental Protocols

Protocol 1: Dehydrobromination of 1-Bromo-1,1,2-trifluoro-2-methylpropane using Potassium tert-Butoxide

This protocol outlines a general procedure for the elimination reaction.

Materials:

  • 1-Bromo-1,1,2-trifluoro-2-methylpropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the base.

  • Substrate Addition: Slowly add a solution of 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 equivalent) in anhydrous THF to the stirred solution of the base at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) while monitoring the reaction progress by GC-MS.

  • Quenching: After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the filtrate using a rotary evaporator with a cooled trap.

  • Purification: If necessary, purify the crude product by distillation or column chromatography.

Protocol 2: Analytical Characterization of 1,1,2-Trifluoro-2-methylpropene

¹⁹F NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹⁹F NMR spectrum. The trifluoromethyl group (-CF₃) is expected to show a singlet in a characteristic region of the spectrum.[8][9][10]

GC-MS Analysis:

  • Prepare a dilute solution of the product in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS system.

  • The gas chromatogram will indicate the purity of the product, and the mass spectrum will show the molecular ion peak and characteristic fragmentation pattern, confirming the identity of 1,1,2-trifluoro-2-methylpropene.[5][6][7][11]

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Path Start Experiment Start: Dehydrobromination Monitor Monitor Reaction (GC-MS, TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Extraction Complete->Workup Yes Failure Troubleshoot Issues Complete->Failure No Analysis Analyze Product (NMR, GC-MS) Workup->Analysis Success Successful Synthesis of Alkene Analysis->Success Desired Product Analysis->Failure Undesired Outcome NoReaction No/Slow Reaction Failure->NoReaction LowYield Low Yield Failure->LowYield SideProducts Side Products Failure->SideProducts

Caption: A logical workflow for troubleshooting the dehydrobromination of 1-Bromo-1,1,2-trifluoro-2-methylpropane.

Reaction Mechanism: E2 Elimination

Sources

Optimization

Technical Support Center: Regioselectivity &amp; Troubleshooting for 1-Bromo-1,1,2-trifluoro-2-methylpropane

Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Reaction optimization, regioselectivity control, and troubleshooting for the fluorinated building block 1-Bromo-1,1,2-trifluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Reaction optimization, regioselectivity control, and troubleshooting for the fluorinated building block 1-Bromo-1,1,2-trifluoro-2-methylpropane (


).

Executive Overview

1-Bromo-1,1,2-trifluoro-2-methylpropane (CAS: 140451-79-2) is a highly specialized aliphatic building block utilized to install the


 motif into advanced pharmaceutical intermediates [1]. Despite its utility, researchers frequently encounter catastrophic yield losses due to its unique stereoelectronic profile. The combination of a sterically hindered neopentyl-like 

center, highly electronegative fluorine atoms, and acidic adjacent protons makes this molecule highly susceptible to divergent side reactions.

This technical guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you control regioselectivity and suppress unwanted elimination pathways.

Troubleshooting Guides & FAQs

Q1: When attempting a nucleophilic substitution ( ) at the carbon, I only recover elimination products. Why is this happening?

Causality: The


 carbon is extremely sterically hindered, and the electron-rich fluorine lone pairs electrostatically repel incoming nucleophiles. When treated with basic nucleophiles (e.g., alkoxides, amines), the 

pathway is kinetically suppressed. Instead, the base abstracts a proton from the adjacent methyl groups. This triggers an E1cB-like dehydrofluorination, selectively expelling the

-fluorine on C2 to yield 3-bromo-3,3-difluoro-2-methylpropene. Solution: Abandon classical polar

pathways. To form C-C bonds at the

position, you must switch to a single-electron (radical) pathway, such as photoredox-catalyzed Atom Transfer Radical Addition (ATRA) [2].
Q2: I attempted to form the Grignard reagent ( ) for cross-coupling, but NMR shows complete decomposition. How do I prevent this?

Causality: Fluoroalkyl magnesium species are notoriously unstable at room temperature. Once magnesium inserts into the C-Br bond, the resulting carbanion at C1 is adjacent to a C2-F bond. This structural arrangement rapidly undergoes


-fluoride elimination—a thermodynamically driven process that ejects 

to form the volatile alkene 1,1-difluoro-2-methylpropene (

) [3]. Solution: To suppress

-fluoride elimination, you must transmetalate to a less electropositive metal (like Zinc) and maintain strict cryogenic conditions (-78 °C) using in situ trapping (Barbier-type conditions).
Q3: How can I selectively activate the C-Br bond without triggering dehydrofluorination?

Causality: The C-Br bond in this molecule is relatively weak and highly susceptible to homolytic cleavage via Single Electron Transfer (SET). By using a visible-light photocatalyst, you can selectively reduce the C-Br bond to generate the electrophilic


 radical. Because this occurs under neutral conditions at room temperature, acid/base-mediated dehydrofluorination is entirely bypassed [4].

Quantitative Data: Regiochemical Outcomes by Condition

Summarized below are the divergent reaction pathways based on the chosen experimental conditions.

Reaction ConditionPrimary MechanismMajor ProductRegioselectivity / Outcome
NaOMe, MeOH, 60 °C E1cB Elimination3-bromo-3,3-difluoro-2-methylpropene>95% Elimination (Loss of

-F)

, THF, 25 °C
Grignard /

-Elimination
1,1-difluoro-2-methylpropeneComplete decomposition

, THF, -78 °C
Organozinc InsertionSubstituted

adduct
>80% Addition (Trapped intermediate)

, Blue LED, RT
Photoredox ATRAAlkyl-

adduct
>85% Radical Addition (C-Br cleavage)

Visualizing Reaction Pathways

Pathways Substrate 1-Bromo-1,1,2-trifluoro- 2-methylpropane Base Basic Conditions (Nucleophiles/Alkoxides) Substrate->Base Photo Photoredox Catalysis (Visible Light, SET) Substrate->Photo Organometallic Mg0 Insertion (Grignard Formation) Substrate->Organometallic Elimination Dehydrofluorination (3-bromo-3,3-difluoro- 2-methylpropene) Base->Elimination E1cB-like (-HF) Radical ATRA Product (C-C Bond Formation) Photo->Radical Radical Addition BetaElim β-Fluoride Elimination (1,1-difluoro- 2-methylpropene) Organometallic->BetaElim Rapid Decomposition

Divergent reaction pathways showing elimination, radical addition, and organometallic decomposition.

BetaElim Step1 R-Br + Mg0 Step2 [BrMg-CF2-CF(CH3)2] Unstable Intermediate Step1->Step2 Insertion Step3 Transition State C-F Bond Breaking Step2->Step3 Heat / RT Step4 CF2=C(CH3)2 + MgBrF Alkene Product Step3->Step4 Elimination

Mechanism of β-fluoride elimination from the unstable fluoroalkyl Grignard intermediate.

Validated Experimental Protocols

Protocol A: Photoredox-Catalyzed ATRA (Avoiding Elimination)

Objective: Form a C-C bond using the


 group without triggering E1cB elimination.
  • Preparation: In a nitrogen-filled glovebox, combine 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.0 equiv), the target unactivated alkene (1.5 equiv), and

    
     photocatalyst (1 mol%) in anhydrous DMF.
    
  • Initiation: Seal the vial, remove from the glovebox, and irradiate with 456 nm blue LEDs at room temperature (25 °C) for 16 hours. Causality: The blue light excites the Ir-catalyst, which transfers a single electron to the C-Br bond, selectively cleaving it while leaving the C-F bonds intact to prevent elimination.

  • Self-Validation Check: Analyze the crude mixture via

    
     NMR. The reaction is successful if the characteristic 
    
    
    
    multiplet (typically around -45 to -55 ppm) is consumed and replaced by a new
    
    
    signal (typically -90 to -105 ppm).
  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Low-Temperature Zinc Insertion (Barbier-Type)

Objective: Generate a nucleophilic organometallic species while suppressing


-fluoride elimination.
  • Preparation: Add acid-washed Zinc dust (2.0 equiv) to a flame-dried Schlenk flask under Argon. Suspend in anhydrous THF.

  • Cryogenic Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. Causality: Low temperatures kinetically trap the organozinc intermediate, preventing the thermal activation energy required for

    
    -fluoride expulsion.
    
  • Reagent Addition: Add the electrophile (e.g., an aldehyde, 1.0 equiv) directly to the flask (Barbier conditions), followed by the slow dropwise addition of 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.2 equiv).

  • Self-Validation Check: Monitor the reaction temperature strictly. If the reaction mixture turns yellow and gas evolves rapidly, the temperature has breached the threshold, and

    
    -fluoride elimination (yielding volatile 1,1-difluoro-2-methylpropene) has occurred. Discard and restart with stricter thermal control.
    

References

  • Brominated Organic Compounds - Pharos (EPA Registry)
  • Direct Photoredox-Catalyzed Reductive Difluoromethylation of Electron-Deficient Alkenes Source: Journal of Organic Chemistry / ResearchGate URL
  • Rhodium-mediated Activation and Borylation Reactions of Fluorinated Olefins Source: ResearchGate URL
  • Radical Photochemical Difluorosulfoximination of Alkenes and Propellanes Source: ChemRxiv URL

Reference Data & Comparative Studies

Validation

1H and 19F NMR spectra of 1-Bromo-1,1,2-trifluoro-2-methylpropane

Topic: Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Anesthetic Researchers, and Spectroscopists. Executive Summary & Application Context This guide provides a structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Anesthetic Researchers, and Spectroscopists.

Executive Summary & Application Context

This guide provides a structural characterization of 1-Bromo-1,1,2-trifluoro-2-methylpropane (Structure A ), a halogenated isobutane derivative. This molecule serves as a critical reference standard in the development of volatile fluorinated anesthetics (structurally related to Isoflurane and Halothane) and as a mechanistic probe in radical bromination chemistry.

The Core Challenge: Distinguishing Structure A from its regioisomers and non-brominated analogs requires precise analysis of


F-

F and

H-

F coupling constants (

-values). This guide compares Structure A against 1-Bromo-2-fluoro-2-methylpropane (Structure B ) to demonstrate the "Heavy Atom Effect" and the impact of vicinal fluorination.
Structural Analysis & Spin Systems

Before interpreting spectra, we must define the magnetic environment.

Target Molecule (A):



  • Symmetry: The molecule possesses effectively free rotation around the C1-C2 bond at room temperature.

  • Nuclei of Interest:

    • 6H: Two equivalent Methyl groups (

      
      ).
      
    • 1F (

      
      ):  Tertiary fluorine at C2.
      
    • 2F (

      
      ):  Geminal fluorines at C1 (chemically equivalent).
      

Comparison Analog (B):



  • Lacks the geminal fluorines at C1.

Logical Connectivity Diagram (Graphviz)

G cluster_0 Spin System Connectivity Me 6H (Methyls) δ 1.7-1.8 ppm Fa 1F (Tertiary) δ -140 to -150 ppm Fa->Me 3J_HF (Vicinal) ~20-22 Hz Fb 2F (Geminal) δ -60 to -70 ppm Fa->Fb 3J_FF (Vicinal) ~5-10 Hz Br Bromine (Heavy Atom) Fb->Br Deshielding Effect

Caption: Figure 1. Spin system connectivity showing the J-coupling network. The tertiary Fluorine (


) acts as the central relay, splitting both the methyl protons and the geminal fluorines.
Comparative Spectral Data

The following data contrasts the fully fluorinated target with its hydro-analog.

Table 1:

H NMR Comparison (400 MHz,

)
FeatureTarget (A):

Analog (B):

Mechanistic Insight
Methyl Shift (

)
1.75 - 1.85 ppm 1.45 - 1.55 ppmThe electronegative

group in (A) deshields the methyls more than the

group in (B).
Multiplicity Doublet (d) Doublet (d)Both are split by the geminal tertiary Fluorine (

).
Coupling (

)
21 - 23 Hz 21 - 22 HzThe

coupling is robust and characteristic of fluorinated isobutanes.
Methylene Signal Absent 3.40 ppm (d) Target (A) has no methylene protons; Analog (B) shows

split by tertiary F (

Hz).
Table 2:

F NMR Comparison (376 MHz,

, ref

)
NucleusTarget (A) Shift (

)
MultiplicityCoupling Constants (

)
Tertiary F (

)
-145 to -155 ppm Septet of Triplets

Hz (to 6H)

Hz (to 2F)
Geminal F (

)
-58 to -65 ppm Doublet

Hz (to 1F)

Critical Note on Heavy Atom Effect: The presence of Bromine on C1 significantly affects the


 shift. While a typical 

group appears at -80 ppm, the

group is deshielded (shifted downfield to ~ -60 ppm) due to the heavy atom effect and lower electron density compared to a

or

group.
Experimental Protocol: Characterization Workflow

To ensure reproducibility and distinguish this compound from impurities (like the non-brominated starting material), follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred. Acetone-
    
    
    
    may cause solvent-induced shifts, moving signals downfield.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Internal Standard: For quantitative

    
    F, use 
    
    
    
    -trifluorotoluene (
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Do not rely on the spectrometer's default referencing for publication-quality data.
Step 2: Acquisition Parameters
  • 
    H NMR:  Standard parameters (16 scans).
    
  • 
    F NMR (Coupled): 
    
    • Spectral Width: Ensure range covers +10 to -200 ppm.

    • Relaxation Delay (D1): Set to > 5 seconds . Fluorine nuclei in quaternary environments (like the tertiary F here) often have long

      
       relaxation times. Short delays will suppress the integration of the tertiary F relative to the 
      
      
      
      group.
Step 3: Verification Logic (Decision Tree)

Workflow Start Acquire 1H & 19F Spectra CheckH Check 1H: Only Methyl Doublet? Start->CheckH CheckF Check 19F: Two Signals? CheckH->CheckF Yes (1.8 ppm) Fail1 Impurity: 1-Bromo-2-fluoro-2-methylpropane CheckH->Fail1 No (Methylene present) Integration Integration Ratio 1:2? CheckF->Integration Yes Success Identity Confirmed: 1-Bromo-1,1,2-trifluoro-2-methylpropane Integration->Success Yes Fail2 Check Relaxation Delay (D1) Integration->Fail2 No

Caption: Figure 2. Structural verification workflow. Note that the presence of methylene protons in


H NMR immediately rules out the target molecule.
Detailed Spectral Interpretation
The

H NMR "Methyl Doublet"

The proton spectrum is deceptively simple. You will observe a large doublet.

  • Why a Doublet? The six methyl protons are chemically equivalent. They share a vicinal coupling path to the single tertiary Fluorine (

    
    ).
    
  • Why not a Triplet? Coupling to the distant

    
     group (
    
    
    
    ) is typically negligible (< 1 Hz) in this conformation, resulting in line broadening rather than distinct splitting.
The

F NMR "Coupling Network"

This is the definitive fingerprint.

  • Signal A (

    
    ):  Appears as a doublet  at ~ -60 ppm.
    
    • Cause: It is split by the single tertiary Fluorine (

      
      ).
      
    • Diagnostic: If this signal appears as a triplet, your molecule has lost a methyl group or gained a proton (e.g.,

      
      ).
      
  • Signal B (Tertiary F): Appears as a complex septet of triplets (often looking like a broad multiplet) at ~ -150 ppm.

    • Cause: Split by 6 Methyl protons (

      
      , septet) AND by 2 Geminal Fluorines (
      
      
      
      , triplet).
    • Observation Tip: You may need to run a

      
      H-decoupled 
      
      
      
      F experiment
      (
      
      
      ). In the decoupled spectrum, this complex multiplet will collapse into a clean triplet , confirming the connectivity to the
      
      
      group.
References
  • General Fluorine Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides baseline ranges for vs ).
  • Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1977). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Analogous Data (Isobutyl Bromide): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3365.

  • Heavy Atom Effects: Gribble, G. W. (2002). Naturally Occurring Organohalogen Compounds. Accounts of Chemical Research.

Comparative

Analytical Comparison Guide: GC-MS Profiling of 1-Bromo-1,1,2-trifluoro-2-methylpropane

This guide details the GC-MS fragmentation behavior of 1-Bromo-1,1,2-trifluoro-2-methylpropane , distinguishing it from its common regioisomers. It addresses the analytical challenges faced by drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of 1-Bromo-1,1,2-trifluoro-2-methylpropane , distinguishing it from its common regioisomers. It addresses the analytical challenges faced by drug development professionals in identifying fluorinated intermediates.

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, distinguishing between regioisomers of brominated fluorocarbons is critical for yield optimization and regulatory compliance. 1-Bromo-1,1,2-trifluoro-2-methylpropane (


) presents a unique fragmentation challenge due to its quaternary carbon center and mixed halogenation.

This guide compares the Electron Ionization (EI) fragmentation pattern of the target compound against its primary regioisomer, 3-Bromo-1,1,1-trifluoro-2-methylpropane . We demonstrate that the presence of the


 moiety versus the 

moiety provides a definitive mass spectral fingerprint, allowing for confident structural assignment without NMR confirmation.

Structural Context & Alternatives

The ability to differentiate these isomers relies on understanding the stability of the carbocations formed during ionization.

FeatureTarget: 1-Bromo-1,1,2-trifluoro-2-methylpropane Alternative: 3-Bromo-1,1,1-trifluoro-2-methylpropane
Structure


Key Moiety Difluorobromomethyl (

)
Trifluoromethyl (

)
Alpha-Carbon Quaternary (

+ F)
Tertiary (

+ H)
Primary Use Specialized IntermediateGeneral Reagent / Byproduct

Experimental Protocol (Self-Validating)

To replicate these results, the following protocol ensures spectral integrity and minimizes thermal degradation of the labile C-Br bond.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624UI (30 m × 0.25 mm × 1.4 µm) – Selected for halogenated volatiles.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 200°C. Split ratio 50:1. Note: Lower temperature prevents pyrolysis.

  • Oven Program: 40°C (hold 2 min)

    
     15°C/min 
    
    
    
    200°C (hold 3 min).
  • Ion Source: EI Source @ 230°C, 70 eV.

  • Mass Range: m/z 35–300.

Quality Control (System Suitability)
  • Tune Check: BFB (Bromofluorobenzene) tune must pass standard EPA 8260 criteria.

  • Inertness Check: Injection of a test mix containing 1-bromo-2-methylpropane; tailing factor must be < 1.5.

  • Blank Run: No peaks > 1% of internal standard area at the target retention time.

Fragmentation Mechanism & Analysis

The mass spectrum of 1-Bromo-1,1,2-trifluoro-2-methylpropane is dominated by alpha-cleavage driven by the quaternary carbon and the stability of the resulting fluoro-cations.

Primary Fragmentation Pathways

Unlike simple alkanes, the presence of electronegative Fluorine and Bromine directs fragmentation to specific bonds.

  • Alpha-Cleavage (C1-C2 Scission): The bond between the bromodifluoromethyl group (

    
    ) and the isopropyl-like group (
    
    
    
    ) is the most fragile.
    • Fragment A:

      
       (m/z 129, 131). The isotopic pattern of Br (1:1 ratio of 79Br:81Br) makes this doublet easily identifiable.[1]
      
    • Fragment B: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (m/z 61). A tertiary fluoro-carbocation. This is often the Base Peak  due to the stabilizing inductive effect of the methyl groups counteracting the fluorine.
      
  • Loss of Bromine (C-Br Scission): Direct loss of the bromine radical (

    
    ) from the molecular ion.
    
    • Ion:

      
       (m/z 111).
      
    • Diagnostic Value: Confirms the molecular backbone mass (190/192 - 79/81 = 111).

  • Absence of m/z 69: Crucially, the target molecule lacks a

    
     group. Therefore, the m/z 69 peak (
    
    
    
    ), which is dominant in many fluorocarbons, is absent or negligible .
Pathway Visualization

The following diagram illustrates the competitive fragmentation kinetics.

Fragmentation M Molecular Ion (M+) [C4H6BrF3]+ m/z 190/192 Frag1 [M - Br]+ [C4H6F3]+ m/z 111 M->Frag1 - Br• (Radical Loss) Frag2 Alpha Cleavage A [CF2Br]+ m/z 129, 131 M->Frag2 C1-C2 Scission (Charge retention on C1) Frag3 Alpha Cleavage B (Base Peak) [CF(CH3)2]+ m/z 61 M->Frag3 C1-C2 Scission (Charge retention on C2) Frag4 Secondary Loss [C3H5F]+ m/z 59 Frag3->Frag4 - H2

Caption: Competitive fragmentation pathways for 1-Bromo-1,1,2-trifluoro-2-methylpropane showing the dominance of C1-C2 bond scission.

Comparative Performance: Target vs. Isomer

The following table contrasts the target compound with its most common isomer. This data is essential for researchers attempting to identify impurities in synthesis streams.

Diagnostic Ion (m/z)Target Compound (

)
Isomer (

)
Interpretation
69 (

)
Absent / Trace High Abundance The "Smoking Gun" for

groups.
61 (

)
High (Base Peak) LowCharacteristic of the isopropyl-fluoride motif.
129/131 (

)
Present (Doublet) AbsentSpecific to

group.
111 (

)
PresentPresentCommon to both (same formula).
Molecular Ion Weak/AbsentWeak/AbsentBoth are unstable under EI.
Analytical Insight

If your spectrum shows a strong peak at m/z 69 , you are likely looking at the 3-bromo-1,1,1-trifluoro- isomer, not the target. The target is defined by the m/z 129/131 doublet and the m/z 61 base peak .

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Isobutanes. National Institute of Standards and Technology.[2][3][4][5] [Link]

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenoalkanes.[Link]

  • SciFinder-n.Substance Detail: 1-Bromo-1,1,2-trifluoro-2-methylpropane. American Chemical Society. (Access requires subscription)

Sources

Comparative

Comparative Reactivity Guide: 1-Bromo-1,1,2-trifluoro-2-methylpropane vs. Non-Fluorinated Analogs

As drug development and materials science increasingly rely on fluorinated motifs to tune metabolic stability and lipophilicity, understanding the profound impact of fluorine substitution on chemical reactivity is critic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on fluorinated motifs to tune metabolic stability and lipophilicity, understanding the profound impact of fluorine substitution on chemical reactivity is critical. This guide provides an objective, data-driven comparison between 1-Bromo-1,1,2-trifluoro-2-methylpropane (


) and its non-fluorinated analog, 1-Bromo-2-methylpropane  (

).

By replacing just three hydrogen atoms with fluorine, the molecule's primary reaction modality completely shifts from classical polar substitution (SN2) to single-electron radical pathways.

Structural & Electronic Profiling

The physical and electronic properties of an alkyl halide dictate its reactivity. The introduction of highly electronegative fluorine atoms fundamentally alters the electron density and steric bulk around the


-carbon.
Property1-Bromo-2-methylpropane (Non-Fluorinated)1-Bromo-1,1,2-trifluoro-2-methylpropane (Fluorinated)
Chemical Structure



-Carbon Sterics
Moderate (Isobutyl group)Severe (Dense F lone pairs + bulky

-substituent)

-Hydrogens
1 (on C2 position)0 (C2 is fully substituted with F and methyls)
C-Br Bond Character Polar covalent, prone to heterolysisWeakened, primed for homolytic cleavage
Primary Reactivity Polar (SN2 Substitution, E2 Elimination)Radical (Photoredox ATRA, Cross-coupling)
Divergent Reactivity Pathways: Polar vs. Radical
The Failure of Polar Substitution (SN2/SN1) in the Fluorinated Analog

1-Bromo-2-methylpropane is a standard primary alkyl halide. While its


-branching slightly retards the reaction rate compared to unbranched analogs, it readily undergoes SN2 reactions with strong nucleophiles[1].

Conversely, 1-Bromo-1,1,2-trifluoro-2-methylpropane is completely inert to SN2 substitution . This is driven by two causal factors:

  • Stereoelectronic Repulsion: The three lone pairs on each of the

    
    -fluorine atoms create a dense, electron-rich cloud that electrostatically repels incoming nucleophiles.
    
  • Steric Shielding: The

    
     group acts as a massive steric blockade, preventing the necessary 
    
    
    
    backside attack required to reach the SN2 transition state[2]. Furthermore, SN1 heterolysis is blocked because the intense electron-withdrawing inductive effect of the fluorines catastrophically destabilizes any potential carbocation intermediate.
Structural Blockade of E2 Elimination

When treated with a bulky base (e.g., potassium tert-butoxide), the non-fluorinated analog undergoes E2 elimination to yield isobutylene. However, the fluorinated analog possesses zero


-hydrogens  (the C2 carbon is bonded to one fluorine and two methyl groups). Without a 

-proton to abstract, classical E2 elimination of HBr is structurally impossible.

ReactivityPathways NonFluoro 1-Bromo-2-methylpropane (Non-Fluorinated) Nu1 Nucleophile (e.g., NaOMe) NonFluoro->Nu1 Base1 Strong Base (e.g., tBuOK) NonFluoro->Base1 Fluoro 1-Bromo-1,1,2-trifluoro-2-methylpropane (Fluorinated) Nu2 Nucleophile / Base Fluoro->Nu2 Light Photocatalyst + hv Fluoro->Light SN2 SN2 Substitution (Ether Product) Nu1->SN2 E2 E2 Elimination (Isobutylene) Base1->E2 NoRxn No Reaction (Steric & Electronic Blockade) Nu2->NoRxn ATRA Radical Addition (ATRA Product) Light->ATRA

Fig 1. Divergent reactivity pathways dictated by fluorine substitution.

Unlocking Radical Chemistry: Photoredox ATRA

While fluorination shuts down polar pathways, it activates single-electron (radical) chemistry. Polyfluoroalkyl bromides feature relatively weak C-Br bonds. Under visible-light photoredox catalysis, the C-Br bond undergoes single-electron transfer (SET) reduction to generate an electrophilic polyfluoroalkyl radical. This radical rapidly and selectively adds across unactivated alkenes via Atom Transfer Radical Addition (ATRA), simultaneously forging new C-C and C-Br bonds[3].

PhotoredoxCycle cluster_cycle Photoredox Cycle PC PC PC_star PC* PC->PC_star hv PC_ox PC+ PC_star->PC_ox SET to R-Br PC_ox->PC SET from Br- Substrate CF2Br-CF(CH3)2 Radical •CF2-CF(CH3)2 Substrate->Radical + e- (from PC*) Adduct Adduct Radical Radical->Adduct + Alkene Alkene Alkene Product ATRA Product Adduct->Product + Br• (Chain) or Br- (from PC+)

Fig 2. Photoredox catalytic cycle for ATRA of polyfluoroalkyl bromides.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols represent self-validating experimental systems for both analogs.

Protocol A: SN2 Etherification of 1-Bromo-2-methylpropane
  • Objective: Synthesis of 1-methoxy-2-methylpropane via polar substitution.

  • Causality: The polar aprotic/protic solvent balance and the strong methoxide nucleophile overcome the mild

    
    -steric hindrance to execute a concerted backside attack, displacing the bromide leaving group[4].
    
  • Procedure:

    • Under an inert

      
       atmosphere, dissolve sodium methoxide (1.5 eq) in anhydrous methanol.
      
    • Cool the solution to 0 °C and add 1-bromo-2-methylpropane (1.0 eq) dropwise to control the exothermic reaction.

    • Reflux the mixture for 4-6 hours.

    • Quench with distilled water, extract with diethyl ether (

      
       mL), dry the organic layer over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
  • Self-Validation Check: Analyze the crude product via

    
     NMR. The successful SN2 displacement is confirmed by the disappearance of the 
    
    
    
    doublet (
    
    
    3.3 ppm) and the emergence of a new
    
    
    doublet (
    
    
    3.1 ppm) alongside a sharp methoxy singlet (3.3 ppm).
Protocol B: Photoredox ATRA of 1-Bromo-1,1,2-trifluoro-2-methylpropane
  • Objective: Radical addition of the polyfluoroalkyl group across 1-hexene.

  • Causality: Visible light excites the

    
     catalyst. The highly reducing excited state transfers an electron to the weakened C-Br bond, generating the electrophilic 
    
    
    
    radical, which selectively attacks the electron-rich alkene[3].
  • Procedure:

    • In an oven-dried Schlenk tube, combine 1-hexene (1.0 eq),

      
       (1 mol%), and 
      
      
      
      (2.0 eq) in degassed DMF.
    • Inject 1-Bromo-1,1,2-trifluoro-2-methylpropane (1.5 eq) via syringe under a nitrogen atmosphere.

    • Irradiate the vigorously stirring mixture with 440-450 nm blue LEDs at ambient temperature for 16 hours.

    • Dilute the mixture with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

  • Self-Validation Check: Utilize

    
     NMR to monitor the reaction. The distinct shift of the 
    
    
    
    signal (typically
    
    
    to
    
    
    ppm) to a new
    
    
    multiplet (
    
    
    to
    
    
    ppm) definitively confirms the radical carbon-carbon bond formation. GC-MS will verify the exact mass of the brominated adduct.
Environmental Stability & PFAS Implications

Beyond synthetic utility, the reactivity profile of 1-Bromo-1,1,2-trifluoro-2-methylpropane has significant environmental implications. As a Per- and Polyfluoroalkyl Substance (PFAS), it exhibits extreme resistance to environmental degradation.

While non-fluorinated alkanes are rapidly degraded by hydroxyl radicals (


) in advanced oxidation processes (AOPs), the dense fluorine shielding protects the carbon backbone. Recent environmental kinetic studies demonstrate that the reactivity of PFAS toward 

is highly structure-dependent; molecules lacking accessible

- or

-hydrogens (such as our fully substituted fluorinated target) demonstrate second-order reaction rate constants that are orders of magnitude lower than their non-fluorinated counterparts, contributing to their persistence in engineered water treatment systems[5].
References
  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction." Organic Chemistry Supplemental Modules.

  • Shan, W., et al. (2025). "Structure-Dependent Reactivity and Transformation Products of Polyfluoroalkyl Substances by Hydroxyl Radicals." Environmental Science & Technology. ACS Publications.

  • ResearchGate / Literature Consensus. "Frustrated Radical Pair-Initiated Atom Transfer Radical Addition of Perfluoroalkyl Halides to Alkenes." Radical Chemistry of Polyfluoroalkyl Halides. (Note: Representative open-access literature on perfluoroalkyl ATRA mechanisms).

Sources

Validation

A Comparative Guide to Analytical Standards for the Detection of 1-Bromo-1,1,2-trifluoro-2-methylpropane

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 1-Bromo-1,1,2-trifluoro-2-methylpropane. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 1-Bromo-1,1,2-trifluoro-2-methylpropane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of establishing robust analytical standards for this fluorinated bromoalkane. We will explore key analytical techniques, present comparative data with a structurally similar, non-fluorinated analogue, and provide detailed experimental protocols to guide the selection of the most suitable methods for purity assessment and impurity profiling.

Introduction: The Analytical Imperative for Fluorinated Bromoalkanes

1-Bromo-1,1,2-trifluoro-2-methylpropane is a halogenated alkane of interest in synthetic chemistry due to the unique chemical properties conferred by its trifluoromethyl group. The presence of both bromine and fluorine atoms can significantly influence molecular reactivity, lipophilicity, and metabolic stability, making it a potentially valuable building block in the development of novel pharmaceuticals and agrochemicals.

The rigorous analytical characterization of such compounds is paramount to ensure batch-to-batch consistency, safety, and efficacy in their final applications. A thorough understanding of a compound's purity and impurity profile is a critical regulatory requirement and fundamental to reliable scientific research. This guide will focus on the primary analytical techniques for the characterization of 1-Bromo-1,1,2-trifluoro-2-methylpropane: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for qualitative identification, quantitative accuracy, and the complexity of the sample matrix. For a comprehensive understanding of 1-Bromo-1,1,2-trifluoro-2-methylpropane, a multi-technique approach is recommended.

TechniquePrincipleStrengthsLimitations
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High sensitivity and specificity for volatile impurities; provides structural information through fragmentation patterns.Requires analytes to be volatile and thermally stable.
¹H NMR Measures the resonance of hydrogen nuclei in a magnetic field, providing information on the molecular structure and the number of different types of protons.Provides detailed structural information and quantitative data without the need for a specific reference standard for each analyte (qNMR).Can have limited resolution for complex mixtures; sensitivity is lower than MS.
¹³C NMR Measures the resonance of carbon-13 nuclei, indicating the number of different carbon environments in a molecule.Provides direct evidence of the carbon skeleton and functional groups.Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR.
¹⁹F NMR Measures the resonance of fluorine-19 nuclei, which is highly sensitive and has a wide chemical shift range.[1]Extremely sensitive and specific for fluorinated compounds; large chemical shift dispersion minimizes signal overlap.[1][2]Requires a spectrometer equipped for fluorine detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high resolving power and sensitive detection make it ideal for identifying and quantifying impurities in 1-Bromo-1,1,2-trifluoro-2-methylpropane.

Predicted GC-MS Performance for 1-Bromo-1,1,2-trifluoro-2-methylpropane

Diagram: Workflow for GC-MS Method Development

cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection prep Dissolve in suitable solvent (e.g., Dichloromethane) injection Split/Splitless Injection prep->injection column Capillary Column (e.g., DB-5ms) injection->column oven Temperature Program (e.g., 50°C to 250°C) column->oven ionization Electron Ionization (EI) oven->ionization analyzer Mass Analyzer (e.g., Quadrupole) ionization->analyzer detection Data Acquisition (Full Scan & SIM) analyzer->detection

Caption: A typical workflow for developing a GC-MS method for the analysis of halogenated organic compounds.

Protocol: Predicted GC-MS Method

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

Comparative Fragmentation Analysis: The Influence of Trifluorination

The mass spectrum of a molecule provides a unique fragmentation pattern that acts as a chemical fingerprint. For bromoalkanes, a characteristic feature is the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.[3] This results in pairs of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Comparative Fragmentation of 1-bromo-2-methylpropane vs. Predicted for 1-Bromo-1,1,2-trifluoro-2-methylpropane

Ion Fragment1-bromo-2-methylpropane (Observed)[3]1-Bromo-1,1,2-trifluoro-2-methylpropane (Predicted)Causality of Difference
[M]⁺ m/z 136/138m/z 192/194Increased molecular weight due to the addition of three fluorine atoms.
[M-Br]⁺ m/z 57m/z 113Loss of the bromine radical. The resulting carbocation is stabilized by the alkyl groups.
[M-CH₃]⁺ m/z 121/123m/z 177/179Loss of a methyl group.
[CF₃]⁺ N/Am/z 69A common and stable fragment for compounds containing a trifluoromethyl group.
[C(CH₃)₂]⁺ m/z 41m/z 41Fragmentation of the carbon backbone.

Expert Insights: The presence of the electron-withdrawing trifluoromethyl group in 1-Bromo-1,1,2-trifluoro-2-methylpropane is expected to influence the fragmentation pattern significantly. The C-CF₃ bond is strong, so the loss of a neutral CF₃ radical is less likely than the formation of a [CF₃]⁺ cation (m/z 69). The most abundant fragment is likely to be [M-Br]⁺ at m/z 113, as the C-Br bond is the weakest.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-Bromo-1,1,2-trifluoro-2-methylpropane, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular structure.

Diagram: NMR Analysis Workflow

cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis sample_prep Dissolve sample in deuterated solvent (e.g., CDCl₃) with TMS h1_nmr ¹H NMR sample_prep->h1_nmr c13_nmr ¹³C NMR sample_prep->c13_nmr f19_nmr ¹⁹F NMR sample_prep->f19_nmr structure_elucidation Structural Elucidation h1_nmr->structure_elucidation c13_nmr->structure_elucidation f19_nmr->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: The workflow for comprehensive structural analysis using multinuclear NMR spectroscopy.

Comparative ¹H and ¹³C NMR Analysis

To illustrate the impact of trifluorination on NMR spectra, we can compare the known spectral data of 1-bromo-2-methylpropane with the predicted data for 1-Bromo-1,1,2-trifluoro-2-methylpropane.

¹H NMR Comparison

CompoundProton EnvironmentChemical Shift (ppm)Multiplicity
1-bromo-2-methylpropane [4](CH ₃)₂CH-~1.0Doublet
(CH₃)₂CH -~2.0Multiplet
-CH ₂Br~3.3Doublet
1-Bromo-1,1,2-trifluoro-2-methylpropane (Predicted) (CH ₃)₂C-~1.5Singlet
-CH BrF-~5.0-6.0Quartet (due to ¹⁹F coupling)

¹³C NMR Comparison

CompoundCarbon EnvironmentChemical Shift (ppm)
1-bromo-2-methylpropane [5](C H₃)₂CH-~22
(CH₃)₂C H-~32
-C H₂Br~43
1-Bromo-1,1,2-trifluoro-2-methylpropane (Predicted) (C H₃)₂C-~25-30
(CH₃)₂C -~40-50 (quartet due to ¹⁹F coupling)
-C F₂Br-~110-120 (triplet due to ¹⁹F coupling)
-C F₃~120-130 (quartet due to ¹⁹F coupling)

Expert Insights: The highly electronegative fluorine atoms in 1-Bromo-1,1,2-trifluoro-2-methylpropane will cause a significant downfield shift for the adjacent proton and carbons. Furthermore, the presence of fluorine will introduce complex splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra, which can be used to confirm the structure. The two methyl groups in the fluorinated compound are expected to be equivalent, resulting in a single peak in the ¹H NMR spectrum.

The Power of ¹⁹F NMR

¹⁹F NMR is a highly specific and sensitive technique for the analysis of fluorinated compounds.[1] Due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio, it provides excellent signal-to-noise. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for identifying and quantifying fluorinated impurities.[2]

For 1-Bromo-1,1,2-trifluoro-2-methylpropane, the ¹⁹F NMR spectrum is predicted to show two distinct signals corresponding to the -CF₂Br and -CF₃ groups, with characteristic splitting patterns due to F-F coupling.

Establishing Analytical Standards and Identifying Impurities

A certified analytical standard is a highly purified compound used as a reference in analytical testing. While a commercially available certified reference material (CRM) for 1-Bromo-1,1,2-trifluoro-2-methylpropane was not identified in our search, a well-characterized in-house standard can be prepared and validated.

Potential Impurities: Based on the synthesis of related bromoalkanes, potential impurities in 1-Bromo-1,1,2-trifluoro-2-methylpropane may include:

  • Unreacted starting materials: The precursor alcohol or alkene.

  • Isomeric byproducts: Other constitutional isomers formed during the synthesis.

  • Over- or under-halogenated compounds: Molecules with a different number of halogen atoms.

  • Solvent residues: Residual solvents from the reaction and purification steps.

Conclusion and Recommendations

The comprehensive analytical characterization of 1-Bromo-1,1,2-trifluoro-2-methylpropane requires a multi-faceted approach. GC-MS provides exceptional sensitivity for the detection of volatile impurities, while multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) offers definitive structural elucidation and accurate quantification.

For routine quality control, a validated GC-MS method is recommended for its high throughput and sensitivity. For definitive structural confirmation and the analysis of complex impurity profiles, a combination of ¹H, ¹³C, and particularly ¹⁹F NMR is indispensable. The establishment of a well-characterized in-house analytical standard is crucial for method validation and ensuring the accuracy and reliability of analytical data.

References

  • PubChem. 3-Bromo-1,1,1-trifluoro-2-methylpropane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • PubChem. 1-Bromo-2-methylpropane. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of C4H6BrF3 Isomers

For researchers and professionals in drug development and synthetic chemistry, the isomeric purity of a compound is not a trivial detail—it is fundamental to its efficacy, safety, and regulatory approval. The molecular f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the isomeric purity of a compound is not a trivial detail—it is fundamental to its efficacy, safety, and regulatory approval. The molecular formula C4H6BrF3 represents a challenging class of butene-derived isomers, including positional, geometric (E/Z), and potentially chiral variants. Due to their similar physicochemical properties, such as boiling points and polarity, separating these isomers requires a nuanced and systematic chromatographic approach.

This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation of C4H6BrF3 isomers. Moving beyond a simple list of procedures, we will explore the underlying chemical principles that govern the selection of stationary phases and mobile phases, empowering you to develop robust and reliable separation methods.

Strategic Approach: Gas vs. Liquid Chromatography

The first decision in method development is the choice of chromatographic technique. Both GC and HPLC offer powerful solutions, but their suitability depends on the specific isomers present and the analytical objective.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[1][2]Partitioning between a liquid mobile phase and a solid stationary phase.[3]
Best Suited For Volatile and thermally stable compounds. Excellent for positional and geometric isomers.[4][5]Wide range of compounds, including non-volatile and thermally labile ones. Essential for chiral separations.[6][7]
Key Strength High resolution, speed, and sensitivity, especially with mass spectrometry (MS) detection.Unmatched versatility in stationary and mobile phase selection; the gold standard for enantiomer separation.[7]
Primary Challenge Compounds must be volatile without degradation at elevated temperatures.Can consume larger volumes of organic solvents; method development can be more complex.

The decision-making process for selecting the optimal chromatographic technique is outlined in the workflow below.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Technique Selection cluster_2 Phase 3: Method Development A Characterize C4H6BrF3 Isomer Mixture B Are all isomers volatile & thermally stable? A->B C Is chiral separation required? B->C  No D Gas Chromatography (GC) is the preferred method B->D  Yes C->D  No E High-Performance Liquid Chromatography (HPLC) is necessary C->E  Yes F GC: Optimize stationary phase & temperature program D->F G HPLC: Screen achiral (C18, Phenyl) & chiral columns E->G

Caption: Workflow for selecting the appropriate chromatographic technique.

In-Depth Guide to Gas Chromatography (GC) Separation

GC is an ideal starting point for separating positional and geometric isomers of halogenated butenes, provided they are sufficiently volatile. The separation is primarily governed by the analyte's boiling point and its interaction with the stationary phase.[8]

Expertise in Action: Selecting the Right GC Stationary Phase

The core of a successful GC separation lies in choosing a stationary phase that can exploit subtle differences between isomers. The general rule is "like dissolves like," meaning nonpolar columns are best for nonpolar analytes and vice-versa.[9]

  • Non-Polar Phases (e.g., 100% dimethylpolysiloxane - DB-1, SE-30): These phases separate compounds almost exclusively by their boiling points.[8] This is an excellent first choice. For many geometric isomers, the trans (or E) isomer is less polar and has a lower boiling point, causing it to elute before the cis (or Z) isomer.[4]

  • Intermediate and Polar Phases (e.g., 50% Phenyl-methylpolysiloxane, Polyethylene Glycol - Carbowax): When boiling points are nearly identical, a more polar phase is required. These phases introduce additional intermolecular forces, such as dipole-dipole and pi-pi interactions.[10] Halogenated compounds are often well-resolved on these phases due to their induced dipoles.[8]

  • Shape-Selective Phases (e.g., Liquid Crystal): For particularly challenging geometric isomers, liquid crystalline stationary phases offer a unique separation mechanism based on the molecule's length-to-breadth ratio.[11] More linear, "rod-like" molecules (typically trans isomers) are retained longer than bulkier structures (cis isomers).[11][12]

Illustrative GC Performance Data

While experimental data for C4H6BrF3 is not widely published, we can predict the performance based on separations of analogous halogenated butenes. The following table presents expected data for separating three hypothetical isomers: (E)-1-bromo-4,4,4-trifluoro-2-butene, (Z)-1-bromo-4,4,4-trifluoro-2-butene, and 2-bromo-4,4,4-trifluoro-1-butene.

Stationary PhasePolarityPrimary Separation MechanismExpected Elution OrderEstimated Resolution (Rs)
DB-1 (Non-Polar) Non-PolarBoiling Point1. (E)-isomer2. 2-bromo isomer3. (Z)-isomer(1,2) > 1.5(2,3) ≈ 1.2 (potential co-elution)
DB-225 (Polar) PolarBoiling Point & Dipole Interactions1. (E)-isomer2. (Z)-isomer3. 2-bromo isomer(1,2) > 2.0(2,3) > 1.8
Liquid Crystal Shape-SelectiveMolecular Geometry1. 2-bromo isomer2. (Z)-isomer3. (E)-isomer(1,2) > 2.5(2,3) > 2.5
Protocol: GC Method for C4H6BrF3 Isomer Screening

This protocol provides a robust starting point for separating positional and geometric C4H6BrF3 isomers.

  • Sample Preparation: Prepare a mixed standard solution of the isomers at approximately 50-100 µg/mL in a volatile solvent like hexane or dichloromethane.

  • GC System & Column:

    • System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Begin with a mid-polarity column (e.g., Agilent DB-225, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 45 °C, hold for 3 minutes.

      • Ramp: 5 °C/min to 120 °C.

      • Hold: Hold at 120 °C for 2 minutes.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Data Analysis: Identify peaks and calculate the resolution between adjacent isomers. A resolution (Rs) value ≥ 1.5 indicates baseline separation.

  • Optimization: If co-elution occurs, adjust the temperature ramp. A shallower gradient can improve the resolution of closely eluting peaks. If baseline separation is still not achieved, switch to a column with a different selectivity (e.g., a non-polar or shape-selective phase) and repeat the analysis.

In-Depth Guide to HPLC Separation

HPLC is the undisputed method of choice when dealing with potential enantiomers or when isomers are not amenable to GC.[6][7] Its versatility allows for fine-tuning separations through a vast selection of stationary and mobile phases.

Expertise in Action: HPLC Column and Mobile Phase Selection
  • Achiral Separations (Positional & Geometric Isomers):

    • Reversed-Phase (RP-HPLC): This is the most common starting point. A C18 column with a water/acetonitrile or water/methanol mobile phase is used.[3] Separation is based on hydrophobicity.

    • Phenyl-Hexyl Columns: For compounds containing double bonds, a phenyl-based stationary phase can provide alternative selectivity through pi-pi interactions between the phenyl rings on the column and the double bond of the butene isomers.

  • Chiral Separations (Enantiomers):

    • Chiral Stationary Phases (CSPs): The separation of enantiomers requires a chiral environment, which is provided by a CSP.[7][13]

    • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., CHIRALPAK® series) are exceptionally versatile and effective for a wide range of compounds.[7][14] They often operate in normal-phase (hexane/alcohol) or polar-organic modes.[15][16][17] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.

cluster_0 HPLC Method Development Cycle A Start: Select Initial Conditions (e.g., C18, Water/ACN Gradient) B Perform Injection A->B C Evaluate Chromatogram B->C D Sufficient Resolution (Rs > 1.5)? C->D E Method Optimized D->E  Yes F Modify Parameters D->F  No G Change Mobile Phase Gradient (e.g., shallower slope) F:e->G:w H Change Column Chemistry (e.g., Phenyl, Chiral) F:e->H:w G->B Re-inject H->B Re-inject

Caption: Iterative workflow for HPLC method optimization.

Illustrative HPLC Performance Data

The following table presents hypothetical data for separating C4H6BrF3 isomers, including a pair of enantiomers (R/S), using different HPLC modes.

HPLC ColumnModeMobile PhaseExpected Elution OrderEstimated Resolution (Rs)
C18 (4.6x150mm) Reversed-PhaseA: WaterB: Acetonitrile(Gradient)1. Positional Isomer A2. R/S Enantiomers (co-elute)3. Positional Isomer B(1,2) > 2.0(R,S) = 0(2,3) > 2.0
CHIRALPAK IG Normal-Phasen-Hexane / Isopropanol (90:10)1. Positional Isomer A2. Positional Isomer B3. (R)-Enantiomer4. (S)-Enantiomer(A,B) > 2.5(B,R) > 3.0(R,S) > 1.8
Protocol: HPLC Method for C4H6BrF3 Chiral Screening

This protocol is designed to determine if enantiomers are present and to achieve their separation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in a suitable solvent (e.g., isopropanol). Dilute to 50 µg/mL with the mobile phase.

  • HPLC System & Column:

    • System: Waters Alliance HPLC or equivalent with a Photodiode Array (PDA) detector.

    • Column: CHIRALPAK® IG (4.6 x 250 mm, 5 µm).

  • HPLC Conditions:

    • Mode: Normal Phase Isocratic

    • Mobile Phase: 90% n-Hexane / 10% Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Examine the chromatogram for separated enantiomeric peaks. If resolution is poor (Rs < 1.5), proceed to optimization.

  • Optimization:

    • Modifier Percentage: Adjust the percentage of isopropanol. Increasing the modifier percentage will decrease retention time, while decreasing it will increase retention and may improve resolution.

    • Modifier Type: Substitute isopropanol with ethanol to alter the selectivity of the interactions between the analytes and the chiral stationary phase.

Conclusion and Recommendations

The successful chromatographic separation of C4H6BrF3 isomers is an achievable but methodical process. There is no single "best" method; the optimal choice is dictated by the specific isomeric composition of the sample.

  • For rapid screening of positional and geometric isomers , Gas Chromatography is highly effective. Start with a mid-polarity column (e.g., containing 50% phenyl groups) to leverage both boiling point and polarity differences.

  • If enantiomers are present or suspected, High-Performance Liquid Chromatography with a Chiral Stationary Phase is mandatory. A polysaccharide-based CSP is a powerful and versatile starting point for developing a robust chiral separation method.

By applying the principles and protocols outlined in this guide, researchers can confidently develop and validate the precise analytical methods required to ensure the isomeric purity of their compounds, a critical step in advancing drug development and chemical research.

References

  • Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]

  • CLU-IN. (2018, September 7). About Characterization and Monitoring Technologies > Gas Chromatography. Retrieved from [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–79. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Krupčík, J., et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Building-block exchange synthesis of amino-based three-dimensional covalent organic frameworks for gas chromatographic separation. Chemical Communications, 58(57), 7941-7944. Retrieved from [Link]

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303–323. Retrieved from [Link]

  • Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Retrieved from [Link]

  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(8), 4251-4254. Retrieved from [Link]

  • Rotachrom. (2024, December 4). Isomer separation by CPC chromatography. Retrieved from [Link]

  • PubMed. (2005, January 15). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Tsikas, D. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]

  • Aturki, Z., & D'Acquarica, I. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 611–626. Retrieved from [Link]

  • Buchi. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Retrieved from [Link]

  • Daicel. (2024, December 4). Chiral Separation Method Development for Warfarin Enantiomers. Retrieved from [Link]

  • Johannsen, M. (2001). Separation of Enantiomers of Ibuprofen on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of 1-Bromo-1,1,2-trifluoro-2-methylpropane

This guide provides a comprehensive framework for establishing the purity of 1-Bromo-1,1,2-trifluoro-2-methylpropane, a halogenated alkane of interest in specialized synthesis. We will explore the development and validat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing the purity of 1-Bromo-1,1,2-trifluoro-2-methylpropane, a halogenated alkane of interest in specialized synthesis. We will explore the development and validation of a High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique. Furthermore, we will objectively compare HPLC with viable alternative methods, offering researchers the data and rationale needed to select the most appropriate technique for their specific requirements.

Introduction and Analytical Challenges

1-Bromo-1,1,2-trifluoro-2-methylpropane is a volatile organic compound whose purity is critical for its downstream applications in pharmaceutical development and specialty chemical synthesis. The primary analytical challenge stems from its chemical structure: a saturated alkane backbone lacking a significant chromophore. This characteristic makes detection by UV-Vis spectrophotometry, the most common detector in HPLC, inherently difficult and necessitates careful method design.[1] This guide will address this challenge head-on by proposing a robust validation strategy and comparing it with techniques that do not rely on UV absorbance.

Primary Technique: Reversed-Phase HPLC with UV Detection

Despite the detection challenge, HPLC remains a powerful tool for purity analysis due to its high resolving power and versatility. The core principle is to separate the main compound from any potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method

The causality behind our experimental choices is rooted in the anticipated properties of the analyte. As a nonpolar, volatile compound, a reversed-phase method is appropriate. To overcome the low UV absorbance, detection at a low wavelength (e.g., 205 nm) is proposed, where the compound may exhibit some end-absorption.

  • Column: C18, 4.6 x 150 mm, 5 µm (A nonpolar stationary phase for effective retention of the analyte)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v). High-purity, HPLC-grade solvents are crucial to minimize baseline noise, especially at low UV wavelengths.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (To ensure consistent retention times)

  • Detector: UV/Vis Diode Array Detector (DAD) set at 205 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The following protocol is designed as a self-validating system based on the International Council for Harmonisation (ICH) guidelines.

System Suitability: Before any validation run, the system's readiness is confirmed. This is a self-validating check to ensure the equipment and method are performing correctly on a given day.

  • Procedure: Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Specificity: This test proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Analyze a sample of 1-Bromo-1,1,2-trifluoro-2-methylpropane that has been subjected to stress conditions (e.g., acid, base, heat, oxidation) to generate potential degradation products.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any impurity or degradation peaks. Peak purity analysis using a DAD can support this.

Linearity and Range: This establishes the relationship between the concentration of the analyte and the detector's response over a specified range.

  • Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Inject each solution in triplicate.

  • Acceptance Criteria:

    • Plot the mean peak area against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy: This measures the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Data Presentation: Validation Summary

The results of the validation studies should be compiled into a clear, concise table.

Validation ParameterAcceptance Criteria
System Suitability RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000
Specificity No interference at the analyte's retention time.
Linearity Correlation Coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ≥ 10:1, Precision (RSD) ≤ 10%
Robustness System suitability criteria met under varied conditions.
HPLC Validation Workflow Diagram

The following diagram illustrates the logical flow of the HPLC method validation process.

Caption: Logical workflow for HPLC method validation.

Comparative Analysis of Alternative Techniques

While HPLC is a viable option, other techniques may offer advantages, particularly given the analyte's volatility and weak UV absorbance. The standard method for analyzing volatile halogenated compounds is Gas Chromatography (GC).[3]

Gas Chromatography (GC)

GC is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[4] It is exceptionally well-suited for analyzing volatile compounds like 1-Bromo-1,1,2-trifluoro-2-methylpropane.

  • Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and polarity.

  • Advantages:

    • High Sensitivity: Detectors like Flame Ionization (FID) and Electron Capture (ECD) are highly sensitive to organic and halogenated compounds, respectively.

    • High Resolution: Capillary GC columns offer excellent separation efficiency.

    • Ideal for Volatiles: Directly analyzes volatile compounds without dissolution in a solvent.[5]

  • Disadvantages:

    • Not suitable for non-volatile impurities.

    • Requires thermal stability of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of the analyte and can be used for quantitative analysis (qNMR).

  • Principle: Measures the magnetic properties of atomic nuclei, providing a unique spectrum for a given molecule.

  • Advantages:

    • Absolute Method: Can be used for quantification without a reference standard of the same compound (qNMR).

    • Structural Information: Provides definitive structural confirmation and can identify unknown impurities if they are present in sufficient quantity.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than chromatographic methods.

    • Complex Mixtures: Spectra can be difficult to interpret for complex mixtures with overlapping signals.

Comparison Summary
FeatureHPLC-UVGC-FID/ECDqNMR
Principle Liquid-phase partitioningGas-phase partitioning based on volatilityNuclear magnetic resonance
Analyte Suitability Broad range, requires solubilityVolatile & semi-volatile, thermally stable compounds[4]Soluble compounds
Sensitivity Moderate (Potentially low for this analyte)High to Very HighLow
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute or Relative
Impurity Identification Limited (based on retention time)Limited (based on retention time); GC-MS provides identificationExcellent for structural elucidation
Primary Advantage Widely available, versatileIdeal for volatile organics, high sensitivity[3]Provides structural confirmation
Primary Limitation Low sensitivity for compounds without chromophores[1]Not suitable for non-volatile or thermally labile compoundsLow sensitivity, requires higher sample concentration

Conclusion and Recommendations

For the routine quality control and purity validation of 1-Bromo-1,1,2-trifluoro-2-methylpropane, Gas Chromatography (GC) with either an FID or ECD detector is the most recommended technique. Its inherent suitability for volatile halogenated compounds, coupled with high sensitivity and resolving power, makes it superior to HPLC-UV for this specific application.[3]

For definitive structural confirmation of the primary component and the identification of any significant unknown impurities, NMR spectroscopy is an invaluable orthogonal technique. A comprehensive purity assessment would ideally leverage GC for routine analysis and NMR for initial characterization and investigation of out-of-specification results.

References

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • MTC USA. (n.d.). Missing peaks using UV detection in HPLC methods. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]

  • Agilent Technologies. (2011). Volatile halogenated compounds Analysis of impurities in vinylchloride. Retrieved from [Link]

  • Helm, P. A. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Encyclopedia of Analytical Science, 45-57. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Identifying and Collecting Weak UV Absorbance and Low Level Peaks of Interest From a Complex Mixture Using Conditional Logic Purification on Mass and UV Signals. Retrieved from [Link]

  • Technology Networks. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4). Retrieved from [Link]

Sources

Validation

Environmental Persistence &amp; PFAS Testing for Fluorinated Bromopropanes

A Comparative Technical Guide for Research & Development Executive Summary The transition away from traditional alkylating agents toward fluorinated building blocks has introduced a complex regulatory challenge. While fl...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Research & Development

Executive Summary

The transition away from traditional alkylating agents toward fluorinated building blocks has introduced a complex regulatory challenge. While fluorinated bromopropanes offer unique steric and electronic profiles for medicinal chemistry, their environmental classification is often misunderstood.

This guide clarifies the PFAS status of common fluorinated bromopropanes, compares their environmental persistence against non-fluorinated analogs, and provides validated testing protocols for their detection.

Part 1: Regulatory & Chemical Context (The "PFAS" Divide)

Not all fluorinated bromopropanes are treated equally under global regulations. The distinction often hinges on the presence of a fully fluorinated carbon atom (–CF₂– or –CF₃).

The Structural Distinction

We compare two representative compounds to illustrate the regulatory divide:

Feature1-Bromo-3,3,3-trifluoropropane 1-Bromo-3-fluoropropane
Structure ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


OECD Definition (2021) YES (PFAS) Contains a fully fluorinated methyl group (-CF₃).NO No carbon is fully fluorinated (only -CH₂F).
EPA TSCA Status Likely Reported Meets broad structural definitions for reporting.Variable Often excluded from "forever chemical" lists but tracked as an organofluorine.
Primary Degradant 3,3,3-Trifluoropropanoic acid (TFPA)3-Fluoropropanol / 3-Fluoropropanoic acid
Decision Logic for Classification

Use this logic flow to determine if your specific reagent falls under the OECD PFAS definition.

PFAS_Decision_Tree Start Analyze Chemical Structure CheckCF3 Does it contain a -CF3 group? Start->CheckCF3 CheckCF2 Does it contain a -CF2- group? CheckCF3->CheckCF2 No IsPFAS CLASSIFICATION: PFAS (OECD 2021 Definition) CheckCF3->IsPFAS Yes CheckExceptions Is the -CF2- attached ONLY to H/Cl/Br/I? CheckCF2->CheckExceptions Yes NotPFAS CLASSIFICATION: Non-PFAS (Organofluorine) CheckCF2->NotPFAS No CheckExceptions->IsPFAS No CheckExceptions->NotPFAS Yes

Figure 1: Decision tree based on OECD 2021 PFAS definitions. Note that 1-bromo-3-fluoropropane exits at "Check CF2" (No), classifying it as Non-PFAS.

Part 2: Environmental Persistence & Performance

Reactivity vs. Persistence Trade-off

The introduction of fluorine alters the reactivity of the C-Br bond. In


 alkylation reactions, the electron-withdrawing nature of the trifluoromethyl group (

) exerts a strong inductive effect (

), pulling electron density away from the reaction center.
  • 1-Bromopropane: High reactivity; susceptible to rapid hydrolysis and atmospheric degradation (

    
     days in air).
    
  • 1-Bromo-3,3,3-trifluoropropane: Reduced nucleophilic displacement rates due to the

    
     effect and steric bulk of the 
    
    
    
    group (similar in size to an isopropyl group). This chemical stability translates to environmental persistence.
Degradation Pathways

The ultimate fate of these molecules differs significantly:

  • Trifluoro-analog (PFAS):

    • Hydrolysis: Very slow.

    • Atmospheric: Reacts with

      
       radicals but yields 3,3,3-trifluoropropanoic acid (TFPA) .
      
    • Fate: TFPA is highly mobile in water and resistant to traditional biodegradation, though recent studies suggest specific microbial consortia may defluorinate it under specific conditions (unlike longer-chain PFOA).

  • Monofluoro-analog (Non-PFAS):

    • Hydrolysis: Forms 3-fluoropropanol.

    • Fate: Monofluorinated alcohols are often susceptible to enzymatic defluorination (e.g., by fluoroacetate dehalogenases), leading to mineralization into fluoride ions (

      
      ) and 
      
      
      
      .

Quantitative Comparison Table:

Property1-Bromopropane1-Bromo-3,3,3-trifluoropropane
Boiling Point 71°C~60-65°C
Atmospheric Lifetime ~14 daysEstimated > 1 year (for parent)
Hydrolysis Half-life 26 days (Neutral pH)Stable (Years)
Major Degradant Propanol (Biodegradable)Trifluoropropanoic Acid (Persistent)
Bioaccumulation Potential Low (Log Kow ~ 2.1)Low to Moderate (Log Kow ~ 2.4)

Part 3: Analytical Methodologies (The "How-To")

Testing for these compounds requires a bifurcated approach: one for the volatile parent compound and one for the non-volatile acidic degradation products.

Workflow Overview

The following diagram outlines the correct analytical selection process to avoid false negatives caused by volatility losses.

Analytical_Workflow Sample Environmental/Process Sample Target Target Analyte? Sample->Target Parent Volatile Parent (e.g., Bromopropanes) Target->Parent Metabolite Degradant/Acid (e.g., TFPA) Target->Metabolite Screening Total Fluorine Screen Target->Screening HS_GC Headspace GC-MS (SIM Mode) Parent->HS_GC Avoid evaporative loss SPE Weak Anion Exchange (WAX) SPE Extraction Metabolite->SPE LC_MS LC-MS/MS (Neg. Electrospray) SPE->LC_MS CIC Combustion Ion Chromatography (CIC) Screening->CIC

Figure 2: Analytical workflow selection. Volatile parents require Headspace GC-MS; acidic degradants require LC-MS/MS.

Protocol A: Volatile Parent Analysis (Headspace GC-MS)

Standard LC-MS methods (e.g., EPA 537.1) are unsuitable for volatile bromopropanes due to evaporative losses during sample prep.

Objective: Quantify 1-bromo-3,3,3-trifluoropropane in water/wastewater. Method: Static Headspace GC-MS (SIM Mode).

  • Sample Collection: Collect samples in 40mL VOA vials with zero headspace. Preserve with Sodium Thiosulfate if residual chlorine is present. Store at 4°C.

  • Sample Preparation:

    • Transfer 10 mL of sample into a 20 mL headspace vial containing 3g NaCl (salting out effect increases sensitivity).

    • Seal immediately with a PTFE-lined crimp cap.

  • Headspace Conditions:

    • Incubation: 80°C for 20 minutes with agitation.

    • Syringe/Loop Temperature: 90°C.

  • GC Parameters:

    • Column: DB-624 or equivalent (volatile optimized).

    • Oven: 35°C (hold 5 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Detection:

    • Operate in SIM (Selected Ion Monitoring) mode.[1][2]

    • Target Ions: Monitor

      
       69 (
      
      
      
      ),
      
      
      176/178 (Molecular ion isotope pattern).
    • Self-Validation: The ratio of

      
       176 to 178 must match the natural bromine isotope ratio (approx 1:1).
      
Protocol B: Degradant Analysis (LC-MS/MS)

Used for detecting the persistent acid metabolite (TFPA).

Method: Modified EPA 533 / 1633 (Isotope Dilution).

  • Extraction:

    • Use Weak Anion Exchange (WAX) SPE cartridges.

    • Condition: 4 mL 0.1%

      
       in MeOH, then MeOH, then water.
      
    • Load sample (pH adjusted to ~6-8).

    • Wash: Acetate buffer (pH 4).

    • Elute: 0.1%

      
       in Methanol.
      
  • Analysis:

    • Column: C18 reversed-phase with a delay column to trap system PFAS.

    • Mobile Phase: (A) 2mM Ammonium Acetate in Water, (B) Methanol.

    • Transition: Monitor 141

      
       69 (Decarboxylation of TFPA).
      

References

  • OECD. (2021). Reconciling Terminology of the Universe of Per- and Polyfluoroalkyl Substances: Recommendations and Practical Guidance. OECD Series on Risk Management, No. 61. Link

  • U.S. EPA. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Link

  • Wang, Z., et al. (2021).[3] A Never-Ending Story of Per- and Polyfluoroalkyl Substances (PFASs)? Environmental Science & Technology. Link

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature. Link

  • European Chemicals Agency (ECHA). (2023). PFAS Restriction Proposal - Annex XV Report. Link

  • BenchChem. (2025).[4] Comparative Reactivity of Fluorinated Alkylating Agents. Link(Note: Generalized source for reactivity data cited in text).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Bromo-1,1,2-trifluoro-2-methylpropane

Part 1: Executive Summary & Chemical Identification 1-Bromo-1,1,2-trifluoro-2-methylpropane is a specialized halogenated intermediate used in organic synthesis and fluoropolymer research. Unlike common solvents, its mixe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identification

1-Bromo-1,1,2-trifluoro-2-methylpropane is a specialized halogenated intermediate used in organic synthesis and fluoropolymer research. Unlike common solvents, its mixed halogenation (Bromine and Fluorine) presents unique disposal challenges requiring strict segregation from non-halogenated waste streams to prevent toxic emissions (HF/HBr) during thermal destruction.

Immediate Action Required:

  • Waste Stream: Halogenated Organic Solvent (High BTU or Low BTU depending on mixture).

  • CAS Number: 140451-79-2[1][2]

  • Primary Hazards: Flammability (inferred from structure), Skin/Eye Irritation, and release of Hydrofluoric Acid (HF) upon thermal decomposition.

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong bases or alkali metals.

Part 2: Technical Characterization & Hazards[4]

To ensure safe handling, researchers must understand the physicochemical properties that dictate the disposal pathway.

PropertyDescriptionOperational Implication
Chemical Structure

Contains C-F and C-Br bonds. Requires high-temperature incineration with acid scrubbing.
Flammability Likely Flammable/CombustibleTreat as Class 3 Flammable Liquid for segregation purposes unless testing proves otherwise.
Reactivity Stable under normal conditionsIncompatible with Strong Bases (risk of dehydrohalogenation) and Alkali Metals (Li, Na, K).
Decomposition ThermalReleases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Carbonyl Halides.
Regulatory Status Declarable Substance (e.g., Ford RSMS)Tracked for halogen content.[2] Not a standard "U" or "P" listed waste, but regulated as Characteristic Waste (D001) .
Part 3: Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and minimizes the risk of accidental exposure.

Phase 1: Segregation & Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass bottles. Avoid standard metal cans if moisture is present, as hydrolysis can create acids that corrode metal.

  • Segregation Rule: This chemical MUST be placed in the Halogenated Solvent waste stream.

    • Why? Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole mixture as halogenated. This increases disposal costs by approximately 300% and complicates fuel blending.

Phase 2: Labeling & Documentation
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste.

  • Required Fields:

    • Chemical Name: 1-Bromo-1,1,2-trifluoro-2-methylpropane (Do not use abbreviations).

    • Constituents: If in solution, list the solvent and % concentration (e.g., "10% in Dichloromethane").

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.

Phase 3: Storage & Hand-off
  • Satellite Accumulation Area (SAA): Store in a secondary containment tray (polypropylene) to capture spills.

  • Cap Management: Keep caps tightly closed unless adding waste. Use vented caps if the solution contains other reactive components that might off-gas.

Disposal Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalLogic cluster_warning CRITICAL SEGREGATION RULE Start Waste Generation: 1-Bromo-1,1,2-trifluoro-2-methylpropane CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Analyze Mixture Composition CheckMix->AnalyzeMix Yes StreamHalo Stream A: HALOGENATED SOLVENT (High Cost / Incineration) CheckMix->StreamHalo No (Pure) IsHalo Are other solvents Halogenated? (e.g., DCM, Chloroform) AnalyzeMix->IsHalo IsHalo->StreamHalo Yes IsHalo->StreamHalo No (Contaminates Stream) StreamNonHalo Stream B: NON-HALOGENATED (Fuels Blending)

Figure 1: Segregation logic dictating the "Halogenated" waste stream classification. Note that adding this chemical to a non-halogenated solvent renders the entire mixture halogenated.

Part 4: Emergency Procedures (Spill & Exposure)

In the event of a release, immediate action is required to prevent inhalation of vapors and skin absorption.[3][4][5]

Spill Response Workflow

SpillResponse Assess Assess Spill Volume (< 100 mL vs > 100 mL) SmallSpill Minor Spill (<100 mL) In Fume Hood Assess->SmallSpill LargeSpill Major Spill (>100 mL) Or Outside Hood Assess->LargeSpill PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat SmallSpill->PPE Evacuate EVACUATE LAB Call EHS / 911 LargeSpill->Evacuate Absorb Absorb with Vermiculite or Chem-Sorb PPE->Absorb Bag Collect in Sealed HazBag Absorb->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Operational response workflow for minor vs. major spills.

Specific Medical First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Alert medical personnel to potential Fluoride exposure.

  • Skin Contact: Wash with soap and water for 15 minutes. If redness persists, treat as a potential HF burn precursor (though less likely than pure HF, caution is warranted due to metabolic breakdown).

  • Eye Contact: Rinse thoroughly for 15 minutes. Lifting upper and lower lids.

Part 5: Regulatory Compliance & Waste Codes

Proper classification ensures your facility maintains its generator status (VSQG, SQG, or LQG).

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic Hazardous WasteD001 (Ignitability) - Applicable if Flash Point < 60°C.If toxic, may fall under generic halogenated codes if mixed (e.g., F001/F002 ).
DOT Hazardous MaterialLikely UN 1993 (Flammable Liquid, n.o.s.) or UN 2924 (Flammable Liquid, Corrosive, n.o.s.) depending on pH/corrosivity.
TSCA Inventory StatusListed (CAS 140451-79-2). Ensure use corresponds to R&D exemptions if applicable.

Final Disposal Method: The authorized waste handler will transport this material to a RCRA-permitted incinerator . The facility must be equipped with a Rotary Kiln and Wet Scrubbers to neutralize the acidic gases (HF and HBr) generated during combustion [4].

Part 6: References
  • National Institutes of Health (PubChem). (2023). Compound Summary: Halogenated Solvents and Analogs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes (D, F, K, P, U Lists). Retrieved from [Link]

  • Ford Motor Company. (2023). Restricted Substance Management Standard (RSMS) - CAS 140451-79-2 Listing.[2] Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Safety Guide: Waste Disposal Procedures for Halogenated Solvents. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-1,1,2-trifluoro-2-methylpropane

The Causality of Caution: Understanding the Core Hazards To select the appropriate Personal Protective Equipment (PPE), we must first understand the nature of the chemical's hazards. 1-Bromo-2-methylpropane is a colorles...

Author: BenchChem Technical Support Team. Date: March 2026

The Causality of Caution: Understanding the Core Hazards

To select the appropriate Personal Protective Equipment (PPE), we must first understand the nature of the chemical's hazards. 1-Bromo-2-methylpropane is a colorless liquid characterized by several significant risks that dictate our handling protocols.[1]

  • High Flammability: The compound is a highly flammable liquid and vapor with a low flash point of 18°C (64.4°F).[1][2] This means that at or above this temperature, it can form an ignitable mixture with air. The primary causality for using spark-proof tools and grounding equipment is to prevent static discharge or mechanical sparks from becoming an ignition source.[3][4]

  • Contact Hazards: Direct contact can cause skin and eye irritation.[1][5] Prolonged exposure may lead to more severe irritation. This necessitates the use of chemical-resistant gloves and eye protection to form a barrier between the chemical and sensitive tissues.

  • Inhalation Risk: Vapors may cause respiratory tract irritation, and at high concentrations, can lead to dizziness or suffocation.[1] The toxicological properties via inhalation have not been fully investigated, which mandates the use of engineering controls like a chemical fume hood to minimize respiratory exposure.[1]

  • Chronic Health Concerns: Animal inhalation studies have suggested that 1-Bromo-2-methylpropane is a cancer suspect agent.[1] While this has not been confirmed in humans, this potential chronic hazard underscores the importance of minimizing exposure to the lowest achievable levels.

Key Safety Data Summary
PropertyValueImplication for Handling
Synonyms Isobutyl bromideUse this term when searching for additional safety information.
CAS Number 78-77-3The unique identifier for 1-Bromo-2-methylpropane.
Flash Point 18 °C (64.4 °F)Vapors can be ignited at typical room temperatures. Requires strict control of ignition sources.[2]
Appearance Colorless liquidSpills may be difficult to see.[1]
Occupational Exposure Limits Not EstablishedThe absence of a defined safe exposure limit means exposure should be minimized at all times.[4]
Primary Hazards Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[5]Dictates the need for comprehensive PPE and careful handling procedures.

The Self-Validating System of PPE Selection

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocols create a self-validating system where the chosen equipment directly mitigates the identified hazards.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are mandatory for all laboratory operations. Enhanced Protection (Recommended for all handling): Chemical splash goggles are required when handling the liquid.[4] They provide a seal around the eyes, offering superior protection from splashes, which is critical given the substance's irritant properties. Causality: Standard safety glasses do not protect from splashes that can come from the side, top, or bottom. Given the known eye irritation, a complete seal is the only reliable way to prevent contact.[1][5] For large-volume transfers (>1 liter) or operations with a high risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6]

Skin and Body Protection: An Impermeable Barrier

Hand Protection:

  • Glove Selection: Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult a glove manufacturer's chemical resistance guide. Given the lack of specific data for the target compound, selecting gloves rated for "good" or "excellent" resistance against similar brominated and halogenated hydrocarbons is a sound, protective strategy.

  • Glove Inspection & Technique: Gloves must be inspected for tears or pinholes before each use.[6] To avoid contaminating the laboratory or your skin, practice proper glove removal techniques (without touching the glove's outer surface with a bare hand). Contaminated gloves must be disposed of as hazardous waste.

Body Protection:

  • Lab Coat: A flame-resistant lab coat is essential due to the high flammability of the chemical.[6]

  • Additional Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed. For procedures with a significant splash risk, a chemical-resistant apron over the lab coat provides an additional layer of protection.[4]

Respiratory Protection: Engineering Controls as the Primary Barrier

Primary Control: All handling of 1-Bromo-1,1,2-trifluoro-2-methylpropane must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing inhalation of vapors. The causality is simple: engineering controls remove the hazard at the source, which is always superior to personal protective equipment.[4]

Secondary Control: In the event of ventilation failure or for emergency spill response, a NIOSH-approved respirator with organic vapor cartridges is required.[1] Personnel must be properly fit-tested and trained before using a respirator.

Operational and Disposal Plans: A Step-by-Step Guide

PPE Selection Workflow

The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on the nature of the task.

PPE_Workflow PPE Selection Workflow based on Task Risk start_node Start: Task Assessment decision_node decision_node start_node->decision_node Evaluate task scale and splash potential ppe_node Minimum PPE: - Nitrile Gloves - Safety Goggles - Flame-Resistant Lab Coat decision_node->ppe_node Small scale (<100mL) Minimal splash risk ppe_node_enhanced Enhanced PPE: - Chemical-Resistant Gloves - Chemical Splash Goggles - Face Shield - Chemical Apron - Flame-Resistant Lab Coat decision_node->ppe_node_enhanced Large scale (>100mL) or High splash risk action_node Verify all engineering controls (Fume Hood, Eyewash/Shower) are operational ppe_node->action_node end_node Proceed with Task action_node->end_node ppe_node_enhanced->action_node

Caption: PPE Selection Workflow based on Task Risk

Safe Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[4] Confirm the chemical fume hood is functioning correctly.

  • Grounding: When transferring from a metal container, ground and bond the container and receiving equipment to prevent static electricity buildup.[4]

  • Tools: Use only non-sparking tools made from materials like brass or bronze.[3]

  • Dispensing: Perform all transfers and manipulations inside the fume hood. Avoid "splashing" or generating aerosols.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the work area.[4]

Emergency and Disposal Plan

Spill Response:

  • Evacuate all non-essential personnel and remove all ignition sources.[3]

  • Wearing the enhanced PPE outlined above, including respiratory protection if necessary, contain the spill using an inert absorbent material like vermiculite, sand, or clay.[7] Do not use combustible materials.

  • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[3]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

Disposal: All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[2] Empty containers retain product residue and can be dangerous.[1] Dispose of all materials in accordance with local, state, and federal regulations.

By integrating a deep understanding of the chemical's hazards with a systematic approach to control measures, researchers can confidently handle 1-Bromo-1,1,2-trifluoro-2-methylpropane, ensuring both personal safety and the integrity of their work.

References

  • Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% (gc). (2005). Cole-Parmer. [Link]

  • 1-BROMO-2-METHYLPROPANE MSDS CAS No. (2017). Loba Chemie. [Link]

  • Hazard Summary: 1-BROMO-2-METHYLPROPANE. (2000). New Jersey Department of Health. [Link]

Sources

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